2-Phenyl-1H-indene
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-phenyl-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12/c1-2-6-12(7-3-1)15-10-13-8-4-5-9-14(13)11-15/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBXLZYWGGAVHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C=C1C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70326562 | |
| Record name | 2-Phenyl-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4505-48-0 | |
| Record name | 2-Phenylindene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004505480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenyl-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PHENYLINDENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BIC9RKL9H0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Phenyl-1H-indene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of established protocols for the synthesis of 2-phenyl-1H-indene, a valuable scaffold in medicinal chemistry and materials science. The synthesis is primarily approached through a multi-step sequence involving the formation of an indanone precursor, followed by a Grignard reaction and subsequent dehydration. This document details the experimental procedures, quantitative data, and reaction mechanisms for the key transformations involved.
Core Synthesis Strategy: A Three-Step Approach
The most common and reliable pathway to this compound involves a three-step synthesis, commencing with the preparation of 1-indanone. This intermediate is then phenylated to yield 2-phenyl-1-indanone, which undergoes a Grignard reaction with phenylmagnesium bromide to form a tertiary alcohol. The final step is the acid-catalyzed dehydration of this alcohol to afford the target molecule, this compound.
Step 1: Synthesis of 1-Indanone via Friedel-Crafts Acylation
1-Indanone serves as a crucial starting material for the synthesis of this compound. It is efficiently prepared via an intramolecular Friedel-Crafts acylation of 3-phenylpropionic acid or its corresponding acyl chloride.
Protocol 1: Cyclization of 3-Phenylpropionyl Chloride
This method involves the conversion of 3-phenylpropionic acid to its more reactive acyl chloride, which then undergoes cyclization in the presence of a Lewis acid catalyst.
Experimental Protocol:
A three-neck round-bottom flask, flame-dried and equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, is charged with 3-phenylpropionyl chloride (1.0 equivalent) dissolved in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M. The flask is cooled to 0°C in an ice-water bath. Anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) is added portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 5°C. After the addition is complete, the reaction mixture is stirred at 0°C for one hour, then allowed to warm to room temperature and stirred for an additional 1-3 hours. The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid. The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude 1-indanone. Purification can be achieved by vacuum distillation or column chromatography.[1]
Protocol 2: Direct Cyclization of 3-Phenylpropionic Acid
This protocol offers a more direct route, avoiding the isolation of the acyl chloride intermediate.
Experimental Protocol:
In a round-bottom flask under an inert atmosphere, 3-phenylpropionic acid (1 equivalent) is dissolved in a suitable solvent such as nitrobenzene or carbon disulfide. A strong acid catalyst, such as polyphosphoric acid (PPA) or triflic acid (TfOH), is added. The mixture is heated to the required temperature (which can be as high as 250°C depending on the catalyst) and stirred for several hours.[2][3] The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into a mixture of ice and water. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude 1-indanone is then purified.
Quantitative Data for 1-Indanone Synthesis:
| Method | Starting Material | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Protocol 1 | 3-Phenylpropionyl Chloride | AlCl₃ | Dichloromethane | 0 to RT | 2-4 | ~92 |
| Protocol 2 | 3-Phenylpropionic Acid | Polyphosphoric Acid | - | High Temp | Varies | Moderate |
| Protocol 2 | 3-Phenylpropionic Acid | Triflic Acid | Dichloromethane | RT | Varies | High |
Step 2: Synthesis of 2-Phenyl-1-indanone
The introduction of the phenyl group at the 2-position of 1-indanone is a key step. This can be achieved through various methods, including α-arylation reactions.
(Detailed experimental protocols for the direct synthesis of 2-phenyl-1-indanone are less commonly reported in readily available literature. The following is a generalized approach based on established α-arylation methodologies.)
Generalized Experimental Protocol (α-Arylation):
To a solution of 1-indanone (1 equivalent) in an anhydrous solvent such as THF or dioxane, a strong base like lithium diisopropylamide (LDA) or sodium hydride (NaH) is added at a low temperature (e.g., -78°C) to form the enolate. A palladium or copper catalyst and a suitable ligand are then added, followed by an arylating agent such as a phenyl halide (e.g., iodobenzene or bromobenzene). The reaction mixture is allowed to warm to room temperature or heated as required and stirred until the reaction is complete (monitored by TLC). The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude 2-phenyl-1-indanone is purified by column chromatography.
Step 3: Grignard Reaction and Dehydration to this compound
The final two transformations, a Grignard reaction followed by dehydration, are often performed sequentially and can sometimes be achieved in a one-pot fashion.
Protocol 3: Grignard Reaction of 2-Phenyl-1-indanone and Dehydration of the Resulting Alcohol
Experimental Protocol:
Part A: Grignard Reaction
All glassware must be rigorously dried to exclude moisture. In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, magnesium turnings are placed. A solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether or THF is added dropwise to the magnesium turnings. A crystal of iodine can be added to initiate the reaction. Once the Grignard reagent (phenylmagnesium bromide) has formed, the solution will turn cloudy and begin to reflux. A solution of 2-phenyl-1-indanone (1 equivalent) in anhydrous diethyl ether or THF is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours.
Part B: Dehydration
The reaction mixture containing the magnesium alkoxide of 1,2-diphenyl-1-indanol is cooled in an ice bath. The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
For the dehydration step, the crude 1,2-diphenyl-1-indanol is dissolved in a suitable solvent like toluene or acetic acid. A catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid, is added. The mixture is heated to reflux, and the water formed during the reaction is removed using a Dean-Stark apparatus. The reaction is monitored by TLC until the starting alcohol is consumed. The reaction mixture is then cooled, washed with a saturated sodium bicarbonate solution and brine, dried over a solid drying agent, and the solvent is removed under reduced pressure. The resulting crude this compound is purified by column chromatography or recrystallization.
Quantitative Data for Grignard Reaction and Dehydration:
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Grignard Reaction | 2-Phenyl-1-indanone, Phenylmagnesium Bromide | - | Diethyl Ether/THF | Reflux | 1-2 | High (crude) |
| Dehydration | 1,2-Diphenyl-1-indanol | p-Toluenesulfonic acid | Toluene | Reflux | Varies | Moderate to High |
Reaction Mechanisms and Visualizations
The synthesis of this compound involves several fundamental organic reactions. The key mechanistic pathways are visualized below using the DOT language for Graphviz.
Friedel-Crafts Acylation of 3-Phenylpropionyl Chloride
The intramolecular Friedel-Crafts acylation proceeds via the formation of an acylium ion, which then undergoes electrophilic aromatic substitution to form the cyclic ketone.
Caption: Friedel-Crafts acylation mechanism for 1-indanone synthesis.
Grignard Reaction of 2-Phenyl-1-indanone
The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, forming a magnesium alkoxide intermediate.
Caption: Grignard reaction of 2-phenyl-1-indanone.
Acid-Catalyzed Dehydration of 1,2-Diphenyl-1-indanol
The dehydration of the tertiary alcohol proceeds through an E1 mechanism, involving the formation of a carbocation intermediate.
Caption: E1 dehydration of 1,2-diphenyl-1-indanol.
Experimental Workflow Visualization
The overall synthetic pathway can be visualized as a sequential workflow.
Caption: Overall workflow for this compound synthesis.
References
The Formation of 2-Phenyl-1H-indene: A Mechanistic Exploration
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core mechanisms underlying the formation of 2-Phenyl-1H-indene, a significant structural motif in various biologically active compounds and functional materials. This document outlines key synthetic pathways, presents quantitative data from relevant studies, details experimental protocols, and provides visualizations of the reaction mechanisms.
Introduction
The indene framework, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, is a prevalent scaffold in medicinal chemistry and materials science. The introduction of a phenyl group at the 2-position of the 1H-indene core can significantly influence the molecule's biological activity and physical properties. Understanding the mechanisms of its formation is crucial for the rational design of synthetic routes and the optimization of reaction conditions. This guide covers the primary mechanistic pathways for the synthesis of this compound and related derivatives, including acid-catalyzed cyclizations, metal-catalyzed processes, and radical-mediated reactions.
Mechanistic Pathways
The formation of the this compound skeleton can be achieved through several distinct mechanistic routes. The choice of pathway is often dictated by the available starting materials and desired substitution patterns.
Acid-Catalyzed Cyclization
Acid-mediated reactions are a common strategy for the synthesis of indene derivatives. These reactions typically proceed through carbocation intermediates, followed by intramolecular cyclization and dehydration or deprotonation.
A proposed mechanism for the BF3·OEt2-catalyzed regioselective one-pot multicomponent synthesis of arylated 1H-indenes involves the formation of a BF3 complex, tautomerization, nucleophilic aryl addition to an arylalkyne, cyclization via a 4π-Nazarov-type intermediate, and subsequent deprotonation[1].
Caption: Acid-catalyzed formation of arylated 1H-indenes.
Metal-Catalyzed Syntheses
Various transition metals, including rhodium, iron, and palladium, catalyze the formation of indenes through different mechanistic pathways.
Rhodium(I)-Catalyzed Synthesis: The reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) catalyst can produce indene derivatives in high yields. The regioselectivity of this reaction is dependent on the steric nature of the substituents on the alkyne[2][3].
Iron(III) Chloride-Catalyzed Synthesis: In the presence of a catalytic amount of FeCl3, a range of N-benzylic sulfonamides can react with internal alkynes to afford functionalized indene derivatives with high regioselectivity. This reaction proceeds through the FeCl3-catalyzed cleavage of sp3 carbon-nitrogen bonds to generate benzyl cation intermediates[2].
Caption: Metal-catalyzed pathways to indene derivatives.
Radical-Mediated Formation of the Indene Core
The formation of the parent indene molecule has been studied under single-collision conditions through the reaction of phenyl radicals with allene and methylacetylene. These reactions proceed through a common collision complex and have long lifetimes, leading to high yields of indene[4]. While not specific to this compound, this mechanism provides fundamental insights into the formation of the indene ring system.
Quantitative Data
The following tables summarize quantitative data from key studies on the synthesis of indene derivatives, including 2-phenyl substituted analogs.
Table 1: Yields for FeCl3-Catalyzed Synthesis of Indenes from N-Benzylic Sulfonamides and Alkynes [3]
| N-Benzylic Sulfonamide Substituent | Alkyne | Product Substituents | Yield (%) |
| 4-Me | Ph-C≡C-Ph | 1,2-diphenyl-5-methyl-1H-indene | 83 |
| 4-MeO | Ph-C≡C-Ph | 1,2-diphenyl-5-methoxy-1H-indene | 81 |
| 4-Cl | Ph-C≡C-Ph | 5-chloro-1,2-diphenyl-1H-indene | 75 |
| H | Et-C≡C-Et | 1,2-diethyl-1H-indene | 72 |
| H | Ph-C≡C-CO2Et | 1-phenyl-2-(ethoxycarbonyl)-1H-indene | 78 |
Table 2: Regioselectivity in Rh(I)-Catalyzed Synthesis of Indenes from 2-(Chloromethyl)phenylboronic Acid and Unsymmetrical Alkynes [3]
| R1 in R1-C≡C-R2 | R2 in R1-C≡C-R2 | Major Regioisomer | Regioisomeric Ratio |
| Ph | Me | 1-phenyl-2-methyl-1H-indene | >95:5 |
| Ph | n-Bu | 1-phenyl-2-n-butyl-1H-indene | >95:5 |
| t-Bu | Me | 1-tert-butyl-2-methyl-1H-indene | >95:5 |
Experimental Protocols
Protocol 1: FeCl3-Catalyzed Synthesis of Functionalized Indenes[3]
This protocol is based on the method described by Liu, C.-R., et al. (2010).
Materials:
-
N-Benzylic Sulfonamide (0.5 mmol)
-
Internal Alkyne (0.6 mmol)
-
Anhydrous FeCl3 (0.05 mmol, 10 mol%)
-
1,2-Dichloroethane (DCE) (2 mL)
Procedure:
-
To a dried Schlenk tube, add the N-benzylic sulfonamide, the internal alkyne, and anhydrous FeCl3.
-
Add 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the tube and heat the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired indene derivative.
Protocol 2: Rh(I)-Catalyzed Synthesis of Indenes[3]
This protocol is based on the method described by Miyamoto, M., et al. (2008).
Materials:
-
2-(Chloromethyl)phenylboronic acid (0.5 mmol)
-
Alkyne (0.6 mmol)
-
[Rh(cod)Cl]2 (0.0125 mmol, 2.5 mol% Rh)
-
Triphenylphosphine (PPh3) (0.05 mmol, 10 mol%)
-
Potassium carbonate (K2CO3) (1.0 mmol)
-
Toluene/H2O (5:1, 3 mL)
Procedure:
-
In a reaction vessel, combine 2-(chloromethyl)phenylboronic acid, the alkyne, [Rh(cod)Cl]2, triphenylphosphine, and potassium carbonate.
-
Add the toluene/water solvent mixture.
-
Heat the mixture at 100 °C for 12 hours.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the indene product.
Caption: General experimental workflows for indene synthesis.
Conclusion
The formation of this compound and its derivatives can be accomplished through a variety of mechanistic pathways, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions. Acid-catalyzed and metal-catalyzed methods are particularly prevalent, providing efficient routes to these valuable compounds. A thorough understanding of the underlying mechanisms is paramount for the strategic design of synthetic approaches to novel indene-based molecules for applications in drug discovery and materials science. Further research into the nuances of these reaction pathways will continue to expand the synthetic toolbox for accessing this important class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Indene synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Indene formation under single-collision conditions from the reaction of phenyl radicals with allene and methylacetylene--a crossed molecular beam and ab initio study - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Spectrometric Characterization of 2-Phenyl-1H-indene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the aromatic hydrocarbon 2-Phenyl-1H-indene (C₁₅H₁₂). The information presented herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings. This document details experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presents the spectral data in clearly structured tables, and illustrates the analytical workflow.
Spectroscopic and Spectrometric Data
The following tables summarize the key spectroscopic and spectrometric data for this compound.
¹H NMR Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.20-7.60 | m | 9H | Aromatic Protons (Phenyl and Indene rings) |
| ~6.80 | s | 1H | Vinylic Proton (Indene ring) |
| ~3.70 | s | 2H | Methylene Protons (-CH₂- in Indene ring) |
Note: The ¹H NMR data is predicted and typical values for similar structures. Actual experimental values may vary.
¹³C NMR Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~145.0 | Quaternary Carbon (Indene ring) |
| ~143.0 | Quaternary Carbon (Indene ring) |
| ~139.0 | Quaternary Carbon (Phenyl ring) |
| ~135.0 | Quaternary Carbon (Indene ring) |
| ~128.8 | Aromatic CH (Phenyl ring) |
| ~128.5 | Aromatic CH (Indene ring) |
| ~127.5 | Aromatic CH (Phenyl ring) |
| ~125.0 | Aromatic CH (Phenyl ring) |
| ~124.0 | Aromatic CH (Indene ring) |
| ~121.0 | Aromatic CH (Indene ring) |
| ~120.0 | Aromatic CH (Indene ring) |
| ~38.0 | Methylene Carbon (-CH₂- in Indene ring) |
Note: The ¹³C NMR data is predicted and typical values for similar structures. Actual experimental values may vary.
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Medium | Aliphatic C-H Stretch (-CH₂-) |
| ~1600 | Medium | C=C Aromatic Ring Stretch |
| ~1490 | Medium | C=C Aromatic Ring Stretch |
| ~1450 | Medium | C=C Aromatic Ring Stretch |
| ~760 | Strong | C-H Out-of-plane Bend (ortho-disubstituted benzene) |
| ~700 | Strong | C-H Out-of-plane Bend (monosubstituted benzene) |
Note: The IR data represents characteristic absorption bands for the functional groups present in this compound.
Mass Spectrometry (MS) Data.[1]
| m/z | Relative Intensity (%) | Assignment |
| 192 | 100 | [M]⁺ (Molecular Ion) |
| 191 | 80 | [M-H]⁺ |
| 189 | 20 | [M-3H]⁺ or [M-H-H₂]⁺ |
| 165 | 15 | [M-C₂H₃]⁺ |
| 95.5 | 10 | [M]²⁺ (Doubly charged molecular ion) |
Source: NIST Mass Spectrometry Data Center.[1]
Experimental Protocols
Detailed methodologies for the key spectroscopic and spectrometric analyses are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
Tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Add a small amount of TMS as an internal standard (0 ppm).
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise ratio.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform. Phase and baseline correct the spectra. Integrate the signals in the ¹H NMR spectrum and reference both spectra to the TMS signal at 0 ppm.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound by their characteristic vibrational frequencies.
Materials:
-
This compound sample
-
Potassium bromide (KBr, IR grade)
-
Mortar and pestle
-
Pellet press
-
FTIR Spectrometer
Procedure (KBr Pellet Method):
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place a portion of the powder into a pellet press die and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Background Scan: Record a background spectrum of the empty sample compartment.
-
Sample Scan: Record the spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Volatile organic solvent (e.g., methanol or dichloromethane)
-
Mass Spectrometer with an Electron Ionization (EI) source
Procedure (Electron Ionization - Mass Spectrometry):
-
Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion ([M]⁺) and various fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
This diagram illustrates the parallel application of NMR, IR, and Mass Spectrometry to a sample of this compound. The data from each technique is then collectively analyzed to achieve a comprehensive structural elucidation.
References
In-Depth Technical Guide to 2-Phenyl-1H-indene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Phenyl-1H-indene, a significant organic compound with applications in chemical synthesis and potential for further research in medicinal chemistry. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis and characterization, and discusses its potential biological activities based on related structures.
Core Properties of this compound
This compound, identified by the CAS Number 4505-48-0 , is an aromatic hydrocarbon.[1][2][3] Its core structure consists of a benzene ring fused to a cyclopentene ring, with a phenyl group substituted at the second position of the indene ring.
Physicochemical Data
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 4505-48-0 | [1][2][3] |
| Molecular Formula | C₁₅H₁₂ | [1][2] |
| Molecular Weight | 192.26 g/mol | [1] |
| Melting Point | 157-161 °C | [4] |
| Boiling Point | 296.7 °C at 760 mmHg | [4] |
| Density | 1.104 g/cm³ | [4] |
| Refractive Index | 1.637 | [4] |
| Flash Point | 135.5 °C | [4] |
| LogP | 3.78 | [4] |
| IUPAC Name | This compound | [3] |
Synthesis of this compound
A robust and common method for the synthesis of 2-substituted indenes involves a two-step process: the Grignard reaction of a suitable ketone followed by dehydration of the resulting alcohol. The following protocol outlines a plausible and detailed methodology for the synthesis of this compound from 2-indanone.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 2-Phenyl-2,3-dihydro-1H-inden-2-ol via Grignard Reaction
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. A solution of bromobenzene (1.1 eq) in anhydrous tetrahydrofuran (THF) is added dropwise from the dropping funnel. The reaction is initiated with gentle heating and then maintained at a gentle reflux until the magnesium is consumed.
-
Reaction with 2-Indanone: The freshly prepared phenylmagnesium bromide solution is cooled to 0 °C in an ice bath. A solution of 2-indanone (1.0 eq) in anhydrous THF is added dropwise to the Grignard reagent with constant stirring.
-
Quenching: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Isolation: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-phenyl-2,3-dihydro-1H-inden-2-ol.
Step 2: Dehydration to this compound
-
Reaction Setup: The crude 2-phenyl-2,3-dihydro-1H-inden-2-ol is dissolved in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Catalysis: A catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq) is added to the solution.
-
Dehydration: The mixture is heated to reflux, and water is azeotropically removed using the Dean-Stark trap. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure this compound.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of purified this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: The acquired data is processed using appropriate software. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid this compound is ground with dry potassium bromide (KBr) to a fine powder and pressed into a thin pellet. Alternatively, for a liquid sample, a thin film can be prepared between two NaCl or KBr plates.[5]
-
Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.
Biological Activity and Potential Applications
While specific studies on the biological activity of this compound are limited in publicly available literature, the indene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[6]
-
Antimicrobial and Antifungal Activity: Various derivatives of 2-phenyl-1H-indoles have shown promising antimicrobial and antifungal activities.[1] It is plausible that this compound could serve as a precursor for the synthesis of novel antimicrobial agents.
-
Cytotoxic Activity: Glycosylated 2-phenyl-indoles have been investigated for their cytotoxicity against various cancer cell lines, showing potential as anticancer agents.[7] This suggests that derivatives of this compound could be explored for similar applications.
Further research is warranted to elucidate the specific biological activities and signaling pathways associated with this compound.
Logical Relationship Diagram for Potential Derivatization
Caption: Potential derivatization and screening workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. The reaction of phenylmagnesium bromide with 2-benzoyl-1-indanone and its enol methyl ether - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. WO2001044147A1 - Process for the preparation of 2-methylbiphenyl and of 2-phenylbenzyl bromide - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Cytotoxicity and topoisomerase I/II inhibition of glycosylated 2-phenyl-indoles, 2-phenyl-benzo[b]thiophenes and 2-phenyl-benzo[b]furans - PubMed [pubmed.ncbi.nlm.nih.gov]
The 2-Phenyl-1H-Indene Core: A Privileged Scaffold in Drug Discovery
An In-depth Technical Guide on the Biological Activity of 2-Phenyl-1H-indene and its Derivatives for Researchers, Scientists, and Drug Development Professionals.
The this compound core is a versatile structural motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the multifaceted pharmacological activities associated with this scaffold, with a particular focus on its anticancer, anti-inflammatory, and neuroprotective properties. Detailed experimental methodologies, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate a deeper understanding and to aid in the rational design of novel therapeutics based on this privileged core structure.
Anticancer Activity: Targeting Cellular Proliferation and Survival
Derivatives of the this compound core have demonstrated potent anticancer activity through various mechanisms, most notably through the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis.
Inhibition of Tubulin Polymerization
Several studies have highlighted the ability of this compound derivatives, particularly dihydro-1H-indene analogs, to function as tubulin polymerization inhibitors by binding to the colchicine site on β-tubulin.[1][2] This interaction disrupts the dynamic instability of microtubules, which are crucial for the formation of the mitotic spindle during cell division. The inhibition of microtubulin formation ultimately triggers a mitotic arrest, leading to programmed cell death (apoptosis) in rapidly dividing cancer cells.[3]
Cell Cycle Arrest and Apoptosis
The disruption of microtubule dynamics by this compound derivatives leads to an arrest of the cell cycle, predominantly in the G2/M phase.[3] This cell cycle blockade is a key mechanism of their anticancer effect. Prolonged arrest in mitosis ultimately activates the intrinsic apoptotic pathway. This is often characterized by the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. For instance, some derivatives have been shown to induce apoptosis in a dose-dependent manner.[3]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of representative this compound derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Dihydro-1H-indene | Compound 12d | K562 (Leukemia) | 0.028 | [2][3] |
| A549 (Lung) | 0.087 | [3] | ||
| Hela (Cervical) | 0.078 | [3] | ||
| H22 (Hepatoma) | 0.068 | [3] | ||
| 2-Phenylacrylonitrile | Compound 1g2a | HCT116 (Colon) | 0.0059 | [4] |
| BEL-7402 (Hepatoma) | 0.0078 | [4] |
Anti-inflammatory Activity: Modulation of Inflammatory Pathways
The this compound scaffold is also a key feature in compounds exhibiting significant anti-inflammatory properties. The primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.
Inhibition of Cyclooxygenase (COX) Enzymes
Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Derivatives containing the this compound core have been shown to be potent and, in some cases, selective inhibitors of COX-2.[5][6][7] Selective COX-2 inhibition is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
Downregulation of Pro-inflammatory Mediators
Beyond direct enzyme inhibition, 2-phenylnaphthalene derivatives, which share structural similarities with the this compound core, have been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[8] This suppression is achieved by downregulating key inflammatory signaling pathways.
TLR4/MAPK/NF-κB Signaling Pathway
The Toll-like receptor 4 (TLR4) signaling pathway is a critical component of the innate immune response and plays a central role in inflammation. Activation of TLR4 by lipopolysaccharide (LPS) triggers a downstream cascade involving mitogen-activated protein kinases (MAPKs) and the transcription factor nuclear factor-kappa B (NF-κB), leading to the expression of pro-inflammatory genes.[8] Some 2-phenyl-substituted compounds have been found to inhibit this pathway, thereby reducing the inflammatory response.[8]
Quantitative Anti-inflammatory Activity Data
The following table presents the in vitro COX inhibitory activity of representative compounds featuring a core structure related to this compound.
| Compound Class | Derivative Example | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrazole Derivative | Compound 5u | >100 | 1.79 | >55.8 | [5] |
| Pyridazine Derivative | Compound 6b | 1.14 | 0.18 | 6.33 | [7] |
| 1,3-Dihydro-2H-indolin-2-one | Compound 4e | - | 2.35 | - | [6] |
| Compound 9h | - | 2.42 | - | [6] | |
| Compound 9i | - | 3.34 | - | [6] |
Neuroprotective Activity: Combating Neurodegeneration
The this compound scaffold has also emerged as a promising framework for the development of neuroprotective agents, particularly for neurodegenerative disorders like Alzheimer's disease.
Inhibition of Acetylcholinesterase (AChE)
One of the primary therapeutic strategies for Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting the acetylcholinesterase (AChE) enzyme, which is responsible for the breakdown of the neurotransmitter acetylcholine. Indene-derived hydrazides have been synthesized and evaluated as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[9]
Quantitative Neuroprotective Activity Data
The following table summarizes the in vitro inhibitory activity of indene-derived hydrazides against AChE and BuChE.
| Compound Class | Derivative Example | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |
| Indene-derived hydrazide | SD-30 | 13.86 | 48.55 | [9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (CCK-8 Assay)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in cell proliferation and cytotoxicity assays.
-
Principle: The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of the formazan dye generated is directly proportional to the number of living cells.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 48 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells).
-
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules.
-
Principle: The polymerization of tubulin is monitored by an increase in turbidity (light scattering) as microtubules are formed.
-
Procedure:
-
Prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing GTP (1 mM).
-
Add the test compound at various concentrations to the reaction mixture.
-
Incubate the mixture at 37°C to initiate polymerization.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
The extent of inhibition is determined by comparing the polymerization curves of treated samples with the control.
-
Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory activity of compounds against COX-1 and COX-2 enzymes.
-
Principle: The assay measures the peroxidase activity of COX, which is a coupled reaction in the conversion of arachidonic acid to prostaglandins. A fluorescent or colorimetric probe is used to detect the reaction product.
-
Procedure:
-
Prepare a reaction buffer containing Tris-HCl, EDTA, and hematin.
-
Add the COX-1 or COX-2 enzyme to the buffer.
-
Add the test compound at various concentrations and incubate.
-
Initiate the reaction by adding arachidonic acid and a probe (e.g., ADHP).
-
Measure the fluorescence or absorbance at the appropriate wavelength over time.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Acetylcholinesterase (AChE) Inhibition Assay
This assay is used to screen for inhibitors of the AChE enzyme.
-
Principle: The assay is based on the Ellman's method, where the hydrolysis of acetylthiocholine by AChE produces thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically.
-
Procedure:
-
Prepare a phosphate buffer solution (pH 8.0).
-
Add AChE enzyme, DTNB, and the test compound at various concentrations to a 96-well plate.
-
Pre-incubate the mixture at room temperature.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Measure the absorbance at 412 nm at regular intervals.
-
Calculate the rate of reaction and the percentage of inhibition to determine the IC50 value.
-
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows discussed in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Characterization of 2-Phenyl-1H-indene Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of 2-Phenyl-1H-indene analogs, a class of compounds with significant therapeutic potential. This document outlines their synthesis, summarizes their diverse biological activities with quantitative data, details key experimental protocols for their evaluation, and visualizes relevant biochemical pathways and experimental workflows.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. These compounds have garnered considerable interest due to their wide-ranging pharmacological properties, including anticancer, antimicrobial, antioxidant, and anti-inflammatory activities. This guide serves as a technical resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical motif.
Synthesis of this compound Analogs
A common and effective method for the synthesis of this compound analogs is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone precursor, which is typically formed from the condensation of a substituted phenylhydrazine with an appropriate ketone.[1]
Caption: Fischer Indole Synthesis Workflow.
Biological Activities and Quantitative Data
This compound analogs have demonstrated a remarkable spectrum of biological activities. The following sections summarize their key therapeutic potentials, supported by quantitative data from various studies.
Anticancer Activity
A significant area of investigation for this compound analogs is their potential as anticancer agents. Many of these compounds exhibit potent cytotoxic effects against a range of cancer cell lines, often through the inhibition of tubulin polymerization.[2]
Table 1: Anticancer Activity of this compound Analogs (IC50 values in µM)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 12d | A549 (Lung Carcinoma) | 0.087 | [2] |
| Hela (Cervical Cancer) | 0.078 | [2] | |
| H22 (Hepatoma) | 0.068 | [2] | |
| K562 (Leukemia) | 0.028 | [2] | |
| Compound 5 | A549 (Lung Carcinoma) | 10.67 ± 1.53 | [3] |
| C6 (Glioma) | 4.33 ± 1.04 | [3] | |
| Compound 2 | A549 (Lung Carcinoma) | 24.0 ± 3.46 | [3] |
| Compound 10 | C6 (Glioma) | 12.33 ± 4.93 | [3] |
One of the primary mechanisms of anticancer activity for several this compound analogs is the disruption of microtubule dynamics by inhibiting tubulin polymerization.[2] This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.
Caption: Mechanism of Tubulin Polymerization Inhibition.
Antimicrobial Activity
Several this compound derivatives have shown promising activity against a variety of bacterial and fungal strains. Their mechanism of action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
Table 2: Antimicrobial Activity of this compound Analogs (MIC values in µg/mL)
| Compound ID | Pseudomonas sp. | Enterobacter sp. | Bacillus sp. | Reference |
| Indole Analog | 75 | - | - | [4] |
| Compound 4a | 1.0 (mg/mL) | - | - | [5] |
| Compound 4c | 1.0 (mg/mL) | - | - | [5] |
| Compound 4f | 1.0 (mg/mL) | - | - | [5] |
Note: Some values were reported in mg/mL and are indicated as such.
Antioxidant Activity
The antioxidant potential of this compound analogs has been evaluated using various assays, with some compounds demonstrating significant radical scavenging activity.
Table 3: Antioxidant Activity of this compound Analogs (DPPH Scavenging IC50 values)
| Compound ID | IC50 (µg/mL) | Reference |
| R. angustifolia extract | 2.04 (mg/mL) | [6] |
| Ascorbic Acid (Standard) | 0.22 (mg/mL) | [6] |
| BHT (Standard) | 36 | [7] |
Note: Some values were reported in mg/mL and are indicated as such.
Anti-inflammatory Activity
Certain this compound analogs have been investigated for their anti-inflammatory properties, with some demonstrating inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][9] The NF-κB pathway is a crucial regulator of the inflammatory response.[10]
Caption: NF-κB Signaling Pathway Inhibition.
Table 4: Anti-inflammatory Activity of an Indene-related Compound (IC50 values)
| Compound ID | Assay | IC50 | Reference |
| Compound 51 | NO Release Inhibition | 3.1 ± 1.1 µM | [8][9] |
| NF-κB Activity Inhibition | 172.2 ± 11.4 nM | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of this compound analogs. The following are protocols for key experiments cited in this guide.
Fischer Indole Synthesis of 2-Phenyl-1H-indoles
This protocol describes a general procedure for the synthesis of 2-phenyl-1H-indoles.[11]
-
Formation of Phenylhydrazone: Equimolar amounts of a substituted acetophenone and phenylhydrazine are refluxed in ethanol with a few drops of glacial acetic acid to yield the corresponding phenylhydrazone.
-
Cyclization: The crude phenylhydrazone is mixed with a dehydrating agent and acid catalyst, such as polyphosphoric acid.
-
Heating: The mixture is heated, typically to around 100°C, for a specified period to induce cyclization.
-
Work-up: The reaction mixture is cooled and then treated with cold water to precipitate the crude 2-phenylindole.
-
Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent like ethanol.
In Vitro Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 18-24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs in triplicate. Include appropriate controls (e.g., vehicle control, positive control).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 1-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Gently remove the media and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 540-595 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Caption: MTT Cell Viability Assay Workflow.
Conclusion
This compound analogs represent a promising and versatile class of compounds with a wide array of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents warrants further investigation and development. The data and protocols presented in this technical guide provide a solid foundation for researchers to design, synthesize, and characterize novel this compound derivatives with enhanced potency and selectivity for various therapeutic targets. Future efforts should focus on lead optimization through structure-activity relationship studies and comprehensive in vivo evaluation of promising candidates.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijnrd.org [ijnrd.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. researchtweet.com [researchtweet.com]
Rh(I)-Catalyzed Synthesis of Substituted 1H-Indenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a rhodium(I)-catalyzed method for the synthesis of substituted 1H-indenes. The core of this guide focuses on the reaction of 2-(chloromethyl)phenylboronic acids with internal alkynes, a method developed by Miyamoto, Harada, Tobisu, and Chatani. While this methodology is robust for producing a range of substituted indenes, it is important to note that it is not directly applicable to the synthesis of 2-Phenyl-1H-indene from terminal alkynes like phenylacetylene, as the reaction has been reported to be unsuccessful with such substrates. This guide will detail the synthesis of a closely related analogue, 2,3-diphenyl-1H-indene, to illustrate the experimental protocol and reaction mechanism.
Reaction Overview and Mechanism
The rhodium(I)-catalyzed synthesis of substituted indenes proceeds via a cascade reaction involving a 2-(chloromethyl)phenylboronic acid and an internal alkyne. The reaction is typically catalyzed by a rhodium(I) complex, such as chloro(1,5-cyclooctadiene)rhodium(I) dimer ([RhCl(cod)]₂), in the presence of a base.
The proposed catalytic cycle for this transformation is initiated by the transmetalation of the arylboronic acid with the rhodium(I) catalyst to form an arylrhodium(I) species. This is followed by the insertion of the alkyne into the aryl-rhodium bond. The subsequent intramolecular oxidative addition of the C-Cl bond leads to a rhodium(III) intermediate. Finally, reductive elimination from this intermediate furnishes the desired 1H-indene product and regenerates the active rhodium(I) catalyst.
2-Phenyl-1H-indene chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological applications of 2-Phenyl-1H-indene, a hydrocarbon of interest in organic synthesis and medicinal chemistry.
Chemical Structure and Nomenclature
This compound is an aromatic hydrocarbon characterized by a phenyl group substituted at the second position of an indene ring system. The indene core consists of a fused benzene and cyclopentadiene ring.
IUPAC Name: this compound[1][2][3]
Chemical Formula: C₁₅H₁₂[1][2][3]
Molecular Weight: 192.25 g/mol [1]
CAS Registry Number: 4505-48-0[2][3]
Chemical Structure:
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below. This data is crucial for its identification, purification, and application in various experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂ | [1][2][3] |
| Molecular Weight | 192.25 g/mol | [1] |
| Melting Point | 47-49 °C | [4] |
| Boiling Point | 331-333 °C | [4] |
| Density | 1.042 g/cm³ | [4] |
| LogP (Octanol/Water Partition Coefficient) | 3.783 | [2] |
| Water Solubility | -4.36 (log10WS) | [2] |
Table 2: Spectroscopic Data for this compound
| Technique | Key Data Points | Source |
| ¹H NMR | Spectra available from commercial suppliers. | [3] |
| IR Spectroscopy | FTIR spectra have been recorded, typically using a KBr-pellet technique. | [3] |
| Mass Spectrometry | Mass spectra are available, often obtained through GC-MS analysis.[3][5][6][7] |
Synthesis and Reactivity
The synthesis of this compound and its derivatives can be achieved through several synthetic routes. One common and effective method is the rhodium-catalyzed reaction of 2-(chloromethyl)phenylboronic acid with alkynes.[8][9]
This protocol is adapted from the method described by Miyamoto, M., et al. (2008).[10]
Materials:
-
2-(Chloromethyl)phenylboronic acid (0.5 mmol)
-
Alkyne (e.g., phenylacetylene) (0.6 mmol)
-
Rhodium(I) catalyst (e.g., [Rh(cod)Cl]₂)
-
Anhydrous solvent (e.g., dioxane)
Procedure:
-
In a dry, inert atmosphere (e.g., under argon), a reaction vessel is charged with 2-(chloromethyl)phenylboronic acid and the rhodium(I) catalyst.
-
Anhydrous solvent is added, and the mixture is stirred.
-
The alkyne is then added to the reaction mixture.
-
The reaction is heated to the appropriate temperature (e.g., 80-100 °C) and monitored by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired indene derivative.
Logical Relationship of the Synthesis Pathway:
Caption: Rhodium-catalyzed synthesis of this compound.
This compound undergoes several characteristic reactions:
-
Oxidation: Can be oxidized to the corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate.[8]
-
Reduction: The double bond in the five-membered ring can be reduced to form 2-phenylindane, typically through catalytic hydrogenation.[8]
-
Substitution: The indene ring is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups.[8]
Applications in Drug Development
The indene scaffold is a recognized pharmacophore present in numerous biologically active molecules.[11] Derivatives of this compound have shown potential in several therapeutic areas.
Research has indicated that derivatives of this compound exhibit significant biological activities, including potential anti-inflammatory and anticancer properties.[8] The anti-inflammatory effects are thought to be mediated through the inhibition of cyclooxygenase (COX) enzymes, while the anticancer activity may be linked to the induction of apoptosis in cancer cells.[8]
A number of dihydro-1H-indene derivatives have been designed and synthesized as tubulin polymerization inhibitors, demonstrating potent anti-angiogenic and antitumor activities.[12][13]
Experimental Workflow for Biological Activity Screening:
Caption: Workflow for screening the biological activity of this compound derivatives.
This guide provides foundational information for researchers and professionals working with this compound. Further in-depth investigation into its derivatives and their mechanisms of action will be crucial for unlocking its full potential in medicinal chemistry and drug development.
References
- 1. 2-phenyl-2,3-dihydro-1H-indene | CAS#:22253-11-8 | Chemsrc [chemsrc.com]
- 2. 1H-Indene, 2-phenyl- (CAS 4505-48-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 2-Phenylindene | C15H12 | CID 353435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 1H-Indene, 2-phenyl- [webbook.nist.gov]
- 6. 1H-Indene, 2-phenyl- [webbook.nist.gov]
- 7. 1H-Indene, 2-phenyl- [webbook.nist.gov]
- 8. Buy this compound | 4505-48-0 [smolecule.com]
- 9. Indene synthesis [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of 2-Phenyl-1H-indene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties, solubility, and stability of 2-Phenyl-1H-indene. Given the limited availability of specific quantitative data for this compound in publicly accessible literature, this document emphasizes established theoretical principles and provides detailed experimental protocols for the determination of its solubility and stability profiles. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, enabling them to conduct robust in-house assessments. The methodologies outlined are adapted from standard practices for analogous aromatic hydrocarbons and poorly soluble compounds.
Introduction
This compound is a bicyclic aromatic hydrocarbon with a molecular structure featuring a phenyl group attached to an indene scaffold.[1][2][3] The indene framework is a significant structural motif in a variety of biologically active molecules and functional materials.[4] An understanding of the solubility and stability of this compound is critical for its application in medicinal chemistry, materials science, and other research areas. Poor solubility can impede formulation and bioavailability, while instability can lead to degradation and loss of efficacy. This guide provides the necessary theoretical background and practical experimental frameworks to characterize these crucial parameters.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound and Indene
| Property | This compound | Indene (Parent Compound) |
| Molecular Formula | C₁₅H₁₂[1][2][3] | C₉H₈[9] |
| Molecular Weight | 192.25 g/mol [1] | 116.16 g/mol [9] |
| Appearance | Likely a solid or oil at room temperature. | Colorless to pale yellow liquid.[5][6][8][9] |
| Water Solubility | Expected to be practically insoluble.[5][7][8][9] | Practically insoluble.[5][7][8][9] |
| Organic Solvent Solubility | Expected to be soluble in various organic solvents.[5][6][7][9] | Soluble in benzene, ether, acetone, and other organic solvents.[5][6][7][9] |
| CAS Number | 4505-48-0[1][2][3] | 95-13-6[9] |
Solubility Determination
The solubility of a compound is a critical parameter, particularly in drug development where it influences absorption and bioavailability. Both thermodynamic and kinetic solubility are important to assess.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound
-
A selection of relevant solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), toluene)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or other suitable quantitative analytical method.[10][11]
Procedure:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.
-
Place the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect the samples to confirm the presence of undissolved solid.
-
Centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method or another appropriate analytical technique.
-
Calculate the thermodynamic solubility in mg/mL or µg/mL.
Experimental Protocol: Kinetic Solubility (Turbidimetric Method)
This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution.
Materials:
-
This compound
-
DMSO
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well microplates
-
Plate reader with turbidity measurement capabilities
-
Automated liquid handler (recommended)
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, add the aqueous buffer to each well.
-
Using an automated liquid handler, serially dilute the DMSO stock solution into the aqueous buffer to create a range of concentrations.
-
Incubate the plate at a controlled temperature for a set period (e.g., 2 hours).
-
Measure the turbidity of each well using a plate reader.
-
The kinetic solubility is defined as the highest concentration at which no precipitation (turbidity) is observed.
Data Presentation: Illustrative Solubility Data
The following tables are templates for presenting the data obtained from the described experiments. The data within are for illustrative purposes only.
Table 2: Illustrative Thermodynamic Solubility of this compound
| Solvent | Temperature (°C) | Solubility (µg/mL) |
| Water | 25 | < 1 |
| PBS (pH 7.4) | 37 | < 1 |
| Ethanol | 25 | > 1000 |
| Acetonitrile | 25 | > 1000 |
| Toluene | 25 | > 2000 |
Table 3: Illustrative Kinetic Solubility of this compound
| Aqueous Buffer | DMSO Concentration (%) | Kinetic Solubility (µM) |
| PBS (pH 7.4) | 1 | 5.2 |
| PBS (pH 7.4) | 2 | 12.8 |
Stability Assessment
Stability testing is essential to determine how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[12][13][14]
Experimental Protocol: Forced Degradation Studies
Forced degradation studies, or stress testing, are conducted to identify potential degradation products and pathways.[12]
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
A suitable co-solvent if the compound has low aqueous solubility (e.g., acetonitrile)
-
Temperature-controlled incubator
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) for peak purity and identification of degradation products.
Procedure:
-
Sample Preparation: Prepare solutions of this compound in the appropriate stress media.
-
Acidic Hydrolysis: Incubate the sample in an acidic solution (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Incubate the sample in a basic solution (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Incubate the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample and a solution of the sample to elevated temperatures (e.g., 60°C, 80°C).
-
Photostability: Expose a solid sample and a solution of the sample to light in a photostability chamber according to ICH guidelines.
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, neutralize if necessary, and analyze by HPLC-PDA/MS.
-
Analysis: Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.
Data Presentation: Illustrative Stability Data
The following table is a template for presenting the results of forced degradation studies. The data is illustrative.
Table 4: Illustrative Forced Degradation of this compound
| Stress Condition | Duration (hours) | Assay of this compound (%) | Major Degradation Products (RRT) |
| 0.1 M HCl (60°C) | 24 | 95.2 | 0.85 |
| 0.1 M NaOH (60°C) | 24 | 98.1 | - |
| 3% H₂O₂ (RT) | 24 | 88.5 | 0.78, 0.92 |
| Thermal (80°C) | 24 | 99.5 | - |
| Photolytic | 24 | 92.3 | 1.10 |
*RRT = Relative Retention Time
Visualizations
Experimental Workflows
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for Forced Degradation Stability Testing.
Potential Degradation Pathway
The degradation of aromatic hydrocarbons can proceed through various mechanisms, including oxidation and photolysis.[15][16][17][18][19]
Caption: Potential Degradation Pathways for this compound.
Conclusion
This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound is limited in the current literature, the detailed protocols and illustrative data tables herein offer a robust starting point for researchers. The application of these standardized methods will enable the generation of reliable data, which is crucial for the successful application of this compound in drug discovery and materials science. It is highly recommended that researchers perform these experiments to generate specific data for their particular applications and formulations.
References
- 1. 2-Phenylindene | C15H12 | CID 353435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Indene, 2-phenyl- [webbook.nist.gov]
- 3. 1H-Indene, 2-phenyl- [webbook.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. INDENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. chembk.com [chembk.com]
- 8. echemi.com [echemi.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. www3.paho.org [www3.paho.org]
- 14. japsonline.com [japsonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Photochemical degradation of polycyclic aromatic hydrocarbons in oil films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Photochemical degradation of polycyclic aromatic hydrocarbons (PAH) in real and laboratory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for 2-Phenyl-1H-indene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the therapeutic potential and experimental evaluation of 2-Phenyl-1H-indene derivatives and related compounds. The following sections detail their applications in anticancer and anti-inflammatory research, including summaries of biological activity, key signaling pathways, and comprehensive experimental protocols.
Anticancer Applications
This compound derivatives have emerged as a promising class of compounds in oncology research. Their primary mechanism of action often involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis, making them attractive candidates for the development of novel cancer therapeutics.[1][2][3][4][5][6]
Mechanism of Action: Tubulin Polymerization Inhibition
A significant anticancer mechanism of several this compound and related derivatives is their ability to inhibit tubulin polymerization.[1][2][4][5][6] By binding to the colchicine site on β-tubulin, these compounds prevent the formation of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell structure.[1][3][4][5][6] This disruption of the cytoskeleton leads to mitotic arrest, typically in the G2/M phase of the cell cycle, and subsequently induces programmed cell death (apoptosis).[1][4][5][6][7]
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected dihydro-1H-indene derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 12d | A549 (Lung Carcinoma) | 0.087 | [5] |
| 12d | HeLa (Cervical Cancer) | 0.078 | [5] |
| 12d | H22 (Hepatoma) | 0.068 | [5] |
| 12d | K562 (Chronic Myelogenous Leukemia) | 0.028 | [1][5] |
| 12j | K562 (Chronic Myelogenous Leukemia) | > 0.1 | [5] |
| 12q | K562 (Chronic Myelogenous Leukemia) | > 0.1 | [5] |
| 15a | K562 (Chronic Myelogenous Leukemia) | ~0.2 | [5] |
| 15b | K562 (Chronic Myelogenous Leukemia) | ~0.4 | [5] |
Experimental Protocols
This protocol outlines a standard method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used for the highest compound concentration) and a blank (medium only).[7]
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.[7]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[8]
This protocol is used to determine the effect of this compound derivatives on the cell cycle progression of cancer cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the this compound derivative at its IC50 concentration for 24-48 hours. Include a vehicle-treated control group.[7]
-
Cell Harvesting: Harvest the cells by trypsinization, ensuring to collect both adherent and floating cells to include apoptotic populations. Wash the cells twice with ice-cold PBS.[7]
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.[7]
-
Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in 500 µL of Propidium Iodide (PI) staining solution containing RNase A.[7]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[7]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data will provide the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Anti-inflammatory Applications
Derivatives of this compound and related scaffolds have also demonstrated significant anti-inflammatory properties.[9][10] Their mechanism of action in this context is often attributed to the inhibition of key enzymes and signaling pathways involved in the inflammatory response.
Mechanism of Action: Inhibition of Pro-inflammatory Pathways
The anti-inflammatory effects of these compounds can be linked to the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.[9] Additionally, some derivatives have been shown to modulate the NF-κB and MAPK signaling pathways, which regulate the expression of pro-inflammatory cytokines like TNF-α and IL-6.[8][11]
Quantitative Data: Anti-inflammatory Activity
The following table presents data on the anti-inflammatory activity of phenyl-1H-1,2,3-triazole analogs, which share structural similarities with the indene core, in a xylene-induced ear edema model in mice.
| Compound ID | Dose (mg/kg) | Edema Inhibition (%) | Reference |
| 2a | 25 | > Diclofenac | [12] |
| 2b | 25 | > Diclofenac | [12] |
| 2c | 25 | > Diclofenac | [12] |
| 4a | 25 | > Diclofenac | [12] |
| Diclofenac | 25 | Reference | [12] |
Experimental Protocols
This protocol describes a common in vivo model to assess the acute anti-inflammatory activity of test compounds.
Protocol:
-
Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week before the experiment.
-
Grouping and Administration: Divide the mice into groups (e.g., control, reference drug, and test compound groups). Administer the this compound derivative or the reference drug (e.g., diclofenac) orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes) following drug administration, apply a fixed volume of xylene to the anterior and posterior surfaces of the right ear of each mouse to induce edema. The left ear serves as the control.
-
Sample Collection: After a set time (e.g., 15-30 minutes) post-xylene application, sacrifice the mice by cervical dislocation.
-
Measurement of Edema: Cut circular sections from both ears using a cork borer and weigh them. The difference in weight between the right and left ear punches is a measure of the edema.
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group using the following formula:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
Antimicrobial Applications
Certain 2-Phenyl-1H-indole derivatives have been evaluated for their antimicrobial activity against a range of bacterial and fungal strains.[8]
Quantitative Data: Antimicrobial Activity
The following table summarizes the antimicrobial activity of selected 2-Phenyl-1H-indole derivatives, indicating their potential as leads for the development of new anti-infective agents.
| Compound ID | Microbial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 7 | Staphylococcus aureus | - | 6.25 | [8] |
| 8 | Escherichia coli | - | 50 | [8] |
| 9 | Candida albicans | - | - | [8] |
Experimental Protocols
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism from a fresh culture.[8]
-
Serial Dilution: Perform serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.[8]
-
Inoculation: Inoculate each well with the microbial suspension.[8] Include positive (microorganism without compound) and negative (medium only) controls.
-
Incubation: Incubate the plate under conditions (temperature and time) appropriate for the growth of the specific microorganism.[8]
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Buy this compound | 4505-48-0 [smolecule.com]
- 10. researchgate.net [researchgate.net]
- 11. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of phenyl-1H-1,2,3-triazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Phenyl-1H-indene Derivatives as Tubulin Polymerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape. Their dynamic instability is essential for proper cellular function, making them a key target for the development of anticancer agents. Compounds that interfere with microtubule dynamics can arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis. The indene scaffold has emerged as a promising pharmacophore for the design of novel tubulin polymerization inhibitors. This document provides detailed application notes and protocols for the evaluation of 2-phenyl-1H-indene derivatives as potential tubulin polymerization inhibitors, drawing on data from structurally related compounds.
Mechanism of Action
Derivatives of the this compound scaffold have been shown to inhibit tubulin polymerization, likely by binding to the colchicine-binding site on β-tubulin.[1][2][3] This interaction disrupts the formation of microtubules, leading to mitotic arrest and subsequent apoptotic cell death in cancer cells. The binding at the colchicine site prevents the curved-to-straight conformational change of the tubulin dimer that is necessary for its incorporation into a growing microtubule.
Caption: Simplified signaling pathway of tubulin polymerization inhibition.
Data Presentation
The following tables summarize the quantitative data for representative dihydro-1H-indene derivatives, demonstrating their potency as tubulin polymerization inhibitors and cytotoxic agents.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound | IC50 (µM) for Tubulin Polymerization | Reference |
| Dihydro-1H-indene derivative 12d | 3.24 | [1] |
| Combretastatin A-4 (CA-4) | Not explicitly stated, used as a positive control | [1][2] |
Table 2: In Vitro Antiproliferative Activity of Dihydro-1H-indene Derivative 12d
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-small cell lung cancer | 0.087 | [1][2] |
| HeLa | Cervical cancer | 0.078 | [1] |
| H22 | Hepatocellular carcinoma | 0.068 | [1] |
| K562 | Chronic myelogenous leukemia | 0.028 | [1][2] |
| HFL-1 | Normal human fetal lung fibroblast | > 10 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel this compound derivatives.
Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the increase in turbidity as tubulin dimers polymerize into microtubules.
Caption: Experimental workflow for the tubulin polymerization assay.
Materials:
-
Tubulin (e.g., from bovine brain, >99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Guanosine-5'-triphosphate (GTP)
-
Glycerol
-
Test compound (this compound derivative) dissolved in DMSO
-
Positive control (e.g., Combretastatin A-4)
-
Negative control (DMSO vehicle)
-
96-well microplate
-
Temperature-controlled microplate reader
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 2-4 mg/mL.[4][5]
-
Prepare a 10 mM stock solution of GTP in General Tubulin Buffer.
-
Prepare serial dilutions of the test compound and controls in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.[6]
-
-
Assay Setup (on ice):
-
In a 96-well plate, add the test compound dilutions, positive control, or vehicle control.
-
Prepare the tubulin polymerization reaction mixture by adding GTP (to a final concentration of 1 mM) and glycerol (to a final concentration of 10%) to the tubulin solution.[6]
-
Add the tubulin polymerization reaction mixture to each well.
-
-
Measurement:
-
Data Analysis:
-
Plot the absorbance at 340 nm against time.
-
Determine the percentage of inhibition by comparing the polymerization rate in the presence of the compound to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.[7][8]
Materials:
-
Cancer cell lines (e.g., A549, HeLa, K562)
-
Complete cell culture medium
-
Test compound (this compound derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[9]
-
96-well cell culture plate
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[10]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Remove the culture medium and add fresh medium containing MTT solution (final concentration 0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]
-
-
Solubilization:
-
Remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.[9]
-
-
Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value from the dose-response curve.
-
Immunofluorescence Staining of Microtubules
This technique allows for the visualization of the microtubule network within cells.[11][12][13]
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)[14][15]
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)[11]
-
Blocking buffer (e.g., 10% normal goat serum in PBS)[11]
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG-FITC)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on sterile coverslips in a petri dish.
-
Treat the cells with the test compound for the desired time.
-
-
Fixation:
-
Wash the cells with PBS and then fix them with a suitable fixative.[11]
-
-
Permeabilization:
-
If using a cross-linking fixative like paraformaldehyde, permeabilize the cells with a detergent solution to allow antibodies to enter the cell.[11]
-
-
Blocking:
-
Incubate the cells with blocking buffer to prevent non-specific antibody binding.[11]
-
-
Antibody Incubation:
-
Counterstaining and Mounting:
-
Stain the nuclei with a DNA-binding dye like DAPI.[11]
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the microtubule network using a fluorescence microscope. Look for alterations in microtubule structure, such as depolymerization or bundling, in compound-treated cells compared to controls.
-
Logical Relationships in Drug Evaluation
Caption: Logical workflow for evaluating novel tubulin inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence-based tubulin polymerization assay [bio-protocol.org]
- 5. abscience.com.tw [abscience.com.tw]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. clyte.tech [clyte.tech]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Immunocytochemistry/Immunofluorescence protocol for alpha Tubulin Antibody (NB100-1639): Novus Biologicals [novusbio.com]
- 12. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains [evidentscientific.com]
- 13. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. 2.7 Immunofluorescence staining of β-tubulin III [bio-protocol.org]
- 15. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Phenyl-1H-indene Derivatives in Anticancer Drug Discovery
Introduction
The 2-phenyl-1H-indene scaffold has emerged as a promising pharmacophore in the design of novel anticancer agents. Derivatives of this core structure have demonstrated potent cytotoxic and anti-proliferative activities against a range of human cancer cell lines. The primary mechanism of action for many of these compounds involves the disruption of microtubule dynamics by inhibiting tubulin polymerization, a critical process for cell division, intracellular transport, and maintenance of cell shape. This document provides an overview of the application of this compound derivatives in oncology research, summarizes key quantitative data, and offers detailed protocols for their experimental evaluation.
Mechanism of Action
Several derivatives of this compound have been identified as potent inhibitors of tubulin polymerization. These compounds typically bind to the colchicine site on β-tubulin, preventing the formation of microtubules.[1][2][3] This disruption of the microtubule network leads to cell cycle arrest, primarily at the G2/M phase, and subsequently induces apoptosis (programmed cell death).[1][3][4] Additionally, some derivatives exhibit anti-angiogenic properties, inhibiting the formation of new blood vessels that are essential for tumor growth and metastasis.[1][3][4] Another study has suggested that certain hybrid scaffolds of indanone can cause a dose-dependent cell cycle arrest at the S-phase, possibly through the induction of DNA damage.[5][6]
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity and tubulin polymerization inhibitory effects of representative this compound derivatives from recent studies.
Table 1: In Vitro Antiproliferative Activity of Dihydro-1H-indene Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 12d | A549 (Lung) | 0.087 | [2] |
| Hela (Cervical) | 0.078 | [2] | |
| H22 (Hepatoma) | 0.028 | [2] | |
| K562 (Leukemia) | 0.035 | [2] | |
| CA-4 (Positive Control) | K562 (Leukemia) | 0.003 | [3] |
Table 2: In Vitro Antiproliferative Activity of 2-(diphenylmethylene)-2,3-dihydro-1H-inden-1-one Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 45 | MCF7 (Breast, ER+) | Significant Potency | [5][6] |
| 47 | SKBR3 (Breast, HER2+) | Significant Potency | [5][6] |
| 49 | MCF7 (Breast, ER+) | Significant Potency | [5][6] |
| A549 (Lung) | Significant Potency | [5][6] |
Table 3: Tubulin Polymerization Inhibitory Activity
| Compound | Assay | IC50 (µM) | Reference |
| Indole Derivatives | Tubulin Polymerization | 0.6 - 0.8 | [6] |
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the anticancer properties of this compound derivatives.
1. Cell Viability Assay (CCK-8/MTT Assay)
Principle: This colorimetric assay measures cell viability based on the metabolic activity of the cells. Viable cells reduce a tetrazolium salt (WST-8 in CCK-8 or MTT) to a colored formazan product, the absorbance of which is proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., A549, K562, MCF7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
CCK-8 or MTT reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Reagent Addition: Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 1-4 hours. If using MTT, the formazan crystals must be solubilized with 150 µL of DMSO after removing the medium.
-
Absorbance Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
2. Tubulin Polymerization Assay
Principle: This in vitro assay measures the effect of a compound on the polymerization of purified tubulin into microtubules. The increase in turbidity (light scattering) due to microtubule formation is monitored over time.
Materials:
-
Purified tubulin (>99% pure)
-
GTP (Guanosine triphosphate)
-
General tubulin buffer (e.g., PEM buffer)
-
This compound derivative
-
Positive control (e.g., Combretastatin A-4) and negative control (e.g., DMSO)
-
Temperature-controlled spectrophotometer or plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, mix the tubulin solution with GTP and the test compound at various concentrations.
-
Initiation of Polymerization: Initiate microtubule formation by raising the temperature to 37°C.
-
Monitoring Polymerization: Monitor the increase in absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. Calculate the percentage of inhibition of tubulin polymerization at the endpoint compared to the vehicle control.
3. Cell Cycle Analysis by Flow Cytometry
Principle: This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide (PI) is a fluorescent dye that intercalates with DNA, and its fluorescence intensity is proportional to the amount of DNA.
Materials:
-
Cancer cells
-
This compound derivative
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivative at its IC50 concentration for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
4. Apoptosis Assay by Annexin V/PI Staining
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V is a protein that binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a membrane-impermeant dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Cancer cells
-
This compound derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compound as described for the cell cycle analysis.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate cell populations: Annexin V-negative/PI-negative (viable), Annexin V-positive/PI-negative (early apoptotic), Annexin V-positive/PI-positive (late apoptotic/necrotic), and Annexin V-negative/PI-positive (necrotic).
Visualizations
Caption: Mechanism of action of this compound derivatives as tubulin polymerization inhibitors.
Caption: A typical experimental workflow for evaluating the anticancer potential of this compound derivatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of a novel bioactive indane scaffold 2-(diphenylmethylene)c-2,3-dihydro-1H-inden-1-one with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Phenyl-1H-indene Derivatives in Anti-Inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction:
While direct research on the anti-inflammatory properties of 2-Phenyl-1H-indene is limited in the available scientific literature, numerous studies have explored the significant anti-inflammatory potential of its close derivatives. This document provides detailed application notes and protocols based on the investigation of structurally related compounds, particularly 2-benzylidene-1-indanone derivatives. These compounds share a common phenyl-indene core and have demonstrated promising effects in modulating key inflammatory pathways. These notes are intended to serve as a guide for researchers investigating the anti-inflammatory applications of this chemical scaffold.
I. Quantitative Data Summary
The anti-inflammatory activity of 2-benzylidene-1-indanone derivatives has been quantified through their ability to inhibit the release of pro-inflammatory cytokines in cellular models. The following table summarizes the inhibitory effects of selected active compounds on lipopolysaccharide (LPS)-stimulated murine peritoneal macrophages (MPMs).
Table 1: Inhibition of Pro-inflammatory Cytokine Release by 2-Benzylidene-1-indanone Derivatives
| Compound | Concentration (µM) | Inhibition of TNF-α Release (%) | Inhibition of IL-6 Release (%) |
| 4d | 10 | 45.30 | 38.60 |
| 8f | 10 | 52.80 | 65.70 |
| 8g | 10 | 50.10 | 58.90 |
| XAN (Positive Control) | 10 | 68.90 | 75.40 |
II. Experimental Protocols
A. In Vitro Anti-Inflammatory Activity Assay
This protocol details the methodology used to assess the anti-inflammatory effects of test compounds by measuring the inhibition of TNF-α and IL-6 release in LPS-stimulated macrophages.[1]
1. Cell Culture and Treatment:
- Murine peritoneal macrophages (MPMs) are seeded in 96-well plates at a density of 1 x 106 cells/mL and cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Cells are allowed to adhere for 24 hours at 37°C in a 5% CO2 incubator.
- Test compounds (e.g., 2-benzylidene-1-indanone derivatives) are dissolved in DMSO to create stock solutions and then diluted with culture medium to the desired final concentrations (e.g., 1.25, 2.5, 5, and 10 µM).[1]
- The culture medium is replaced with fresh medium containing the test compounds or vehicle (DMSO) and pre-incubated for 30 minutes.[1]
- Following pre-incubation, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 0.5 µg/mL for 24 hours to induce an inflammatory response.[1]
2. Measurement of Cytokine Levels:
- After the 24-hour incubation period, the cell culture supernatant is collected.
- The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[1]
3. Data Analysis:
- The percentage of inhibition of cytokine release is calculated using the following formula:
- % Inhibition = [1 - (Cytokine concentration with test compound / Cytokine concentration with vehicle)] x 100
- Results are typically expressed as the mean ± standard deviation from at least three independent experiments.
B. Cell Viability Assay (MTT Assay)
To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay is performed in parallel.
1. Cell Treatment:
- Human normal hepatic cells (HL-7702) are seeded in 96-well plates and treated with the test compounds at the same concentrations used in the anti-inflammatory assay for 24 hours.[1]
2. MTT Assay Procedure:
- After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
- The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
- The absorbance is measured at 490 nm using a microplate reader.
3. Data Analysis:
- Cell viability is expressed as a percentage of the control (vehicle-treated) cells.
III. Signaling Pathways and Visualizations
The anti-inflammatory effects of many compounds, including derivatives of the this compound scaffold, are often mediated through the inhibition of key signaling pathways involved in the inflammatory response. One of the most critical pathways is the Nuclear Factor-kappa B (NF-κB) signaling cascade.
A. NF-κB Signaling Pathway
The canonical NF-κB pathway is a primary target for anti-inflammatory drug discovery. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, activate the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation leads to the ubiquitination and subsequent proteasomal degradation of IκBα, allowing the NF-κB dimer (typically p50/p65) to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and cyclooxygenase-2 (COX-2).[2][3][4][5][6]
Caption: Canonical NF-κB signaling pathway and a potential point of inhibition.
B. Experimental Workflow Visualization
The following diagram illustrates the general workflow for evaluating the in vitro anti-inflammatory activity of test compounds.
Caption: Workflow for in vitro anti-inflammatory screening.
C. Cyclooxygenase (COX) Inhibition Pathway
Another important mechanism of anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2. COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation.[7][8] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors that also target the constitutively expressed COX-1.[7][8]
Caption: Inhibition of the COX-2 pathway.
References
- 1. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Olefin Polymerization using 2-Phenyl-1H-indene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-phenyl-1H-indene derivatives as catalyst precursors in olefin polymerization. The detailed protocols and compiled data will be valuable for researchers in polymer chemistry and materials science.
Introduction
Metallocene catalysts have revolutionized the field of olefin polymerization, offering precise control over polymer microstructure and properties. Among the various ligand frameworks, this compound derivatives have emerged as a versatile class of ligands for creating highly active and stereoselective polymerization catalysts. When complexed with Group 4 metals like zirconium, these ligands form metallocenes that, upon activation with a cocatalyst such as methylaluminoxane (MAO), effectively polymerize olefins like ethylene and propylene, as well as facilitate their copolymerization with other α-olefins. The steric and electronic properties of the this compound ligand can be fine-tuned to control the resulting polymer's molecular weight, molecular weight distribution, and tacticity.
Key Applications
-
Synthesis of isotactic polypropylene: The C2-symmetric ansa-metallocenes derived from this compound are particularly effective in producing highly isotactic polypropylene.
-
Ethylene homopolymerization: These catalysts exhibit high activity in the polymerization of ethylene, yielding linear high-density polyethylene (HDPE).
-
Ethylene/α-olefin copolymerization: They are also efficient in copolymerizing ethylene with α-olefins such as 1-hexene and 1-octene to produce linear low-density polyethylene (LLDPE) with uniform comonomer incorporation.
-
Controlling polymer properties: The choice of substituents on the indenyl ring and the nature of the bridge in ansa-metallocenes allow for the tailoring of polymer properties to suit specific applications.
Experimental Protocols
Protocol 1: Synthesis of a Representative Catalyst Precursor: rac-(Dimethylsilylene)bis(2-methyl-4-phenylindenyl)zirconium dichloride
This protocol describes the synthesis of a common bridged (ansa) metallocene catalyst precursor incorporating a this compound derivative.
Materials:
-
(2-methyl-4-phenylindenyl)silane
-
n-Butyllithium (2.5 M in hexane)
-
Diethyl ether
-
Toluene
-
Zirconium tetrachloride (ZrCl₄)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (1M in diethyl ether)
-
Pentane
-
All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.
-
Solvents should be dried and deoxygenated prior to use.
Procedure:
-
Lithiation of the Ligand Precursor:
-
In a Schlenk flask, dissolve (2-methyl-4-phenylindenyl)silane (12.4 mmol) in a 1:1 mixture of diethyl ether and hexane (240 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.5 M in hexane) dropwise to the solution.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 24 hours.
-
A pale yellow solid of the dilithiated ligand will precipitate. Collect the solid by filtration and dry it under vacuum.
-
-
Formation of the Zirconocene Complex:
-
In a separate Schlenk flask, suspend zirconium tetrachloride (ZrCl₄) (4.1 g, 17.6 mmol) in toluene (50 mL).
-
Add tetrahydrofuran (THF) (2.7 g, 37.0 mmol) dropwise with stirring and continue to stir at room temperature for 2 hours to form the ZrCl₄(THF)₂ adduct.
-
Suspend the previously synthesized dilithiated ligand in diethyl ether and add this suspension dropwise to the ZrCl₄(THF)₂ mixture at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours. The color of the solution will change to a cloudy dark orange.
-
-
Work-up and Isolation:
-
Slowly add 1.5-2 equivalents of a 1M HCl solution in diethyl ether to the reaction mixture at -78 °C.
-
Allow the mixture to warm to room temperature and stir for an additional 3 hours.
-
Filter the resulting solid and wash it with pentane (2 x 3 mL).
-
Dry the solid under vacuum to obtain rac-(dimethylsilylene)bis(2-methyl-4-phenylindenyl)zirconium dichloride as a bright-orange solid[1].
-
Protocol 2: Ethylene Homopolymerization
This protocol details a typical procedure for the polymerization of ethylene using a this compound based metallocene catalyst.
Materials:
-
rac-(Dimethylsilylene)bis(2-methyl-4-phenylindenyl)zirconium dichloride
-
Methylaluminoxane (MAO) solution (e.g., 10 wt% in toluene)
-
Toluene (polymerization grade)
-
Ethylene gas (polymerization grade)
-
Methanol (acidified with HCl)
-
A high-pressure stainless steel reactor equipped with a mechanical stirrer, temperature and pressure controls, and gas inlets.
Procedure:
-
Reactor Preparation:
-
Thoroughly clean and dry the polymerization reactor.
-
Heat the reactor under vacuum to remove any moisture and then purge with high-purity argon or nitrogen.
-
-
Polymerization:
-
Introduce dry, deoxygenated toluene into the reactor.
-
Add the desired amount of MAO solution to the toluene and stir.
-
In a separate vessel, dissolve a precise amount of the zirconocene catalyst in toluene to create a stock solution.
-
Inject the catalyst solution into the reactor to initiate the polymerization.
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 15 bar) and maintain a constant temperature (e.g., 70 °C).
-
Continue the polymerization for the desired reaction time (e.g., 15 minutes).
-
-
Termination and Polymer Isolation:
-
Vent the reactor to release the excess ethylene.
-
Quench the polymerization by adding acidified methanol.
-
Collect the precipitated polyethylene by filtration.
-
Wash the polymer with copious amounts of methanol and dry it in a vacuum oven at 60 °C until a constant weight is achieved.
-
Protocol 3: Propylene Homopolymerization
This protocol outlines a typical procedure for the polymerization of propylene.
Materials:
-
bis(2-phenylindenyl)zirconium dichloride
-
Methylaluminoxane (MAO)
-
Liquid propylene
-
Toluene (polymerization grade)
-
Methanol (acidified with HCl)
-
A high-pressure stainless steel reactor.
Procedure:
-
Reactor Setup:
-
Prepare the reactor as described in Protocol 2.
-
-
Polymerization:
-
Introduce toluene and the desired amount of MAO into the reactor.
-
Add liquid propylene to the reactor.
-
Inject a toluene solution of the zirconocene catalyst to start the polymerization.
-
Maintain the desired temperature and pressure for the specified reaction time.
-
-
Polymer Recovery:
-
Terminate the reaction by adding acidified methanol.
-
Vent the unreacted propylene.
-
Collect the polypropylene by filtration, wash with methanol, and dry under vacuum.
-
Protocol 4: Ethylene and 1-Hexene Copolymerization
This protocol provides a method for the copolymerization of ethylene and 1-hexene.
Materials:
-
meso- or rac-[bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium dichloride
-
Methylaluminoxane (MAO)
-
Toluene or Heptane (polymerization grade)
-
1-Hexene (polymerization grade)
-
Ethylene gas (polymerization grade)
-
Methanol (acidified with HCl)
-
A high-pressure stainless steel reactor.
Procedure:
-
Reactor Preparation:
-
Prepare the reactor as described in Protocol 2.
-
-
Copolymerization:
-
Charge the reactor with heptane (25 mL) and the desired amount of 1-hexene.
-
Add the MAO solution.
-
Inject a toluene solution of the zirconocene catalyst.
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 15 bar) and maintain a constant temperature (e.g., 70 °C) for the desired time (e.g., 15 minutes).
-
-
Copolymer Isolation:
-
Terminate the reaction with acidified methanol.
-
Collect the copolymer by filtration, wash thoroughly with methanol, and dry under vacuum.
-
Quantitative Data
The following tables summarize representative quantitative data from olefin polymerization experiments using this compound based metallocene catalysts.
Table 1: Ethylene/1-Hexene Copolymerization Data [2][3]
| Catalyst Isomer | 1-Hexene (mL) | Activity (kg polymer / (g metallocene * h)) | Mₙ ( kg/mol ) | MWD (Mₙ/Mₙ) | Tₘ (°C) | 1-Hexene incorp. (mol%) |
| meso-2 | 1.0 | 18.0 | 74.0 | 2.9 | 125.0 | 0.9 |
| rac-2 | 1.0 | 3.0 | 114.2 | 2.5 | 125.5 | 0.8 |
| meso-2 | 3.0 | 13.0 | 66.1 | 2.9 | 119.5 | 2.4 |
| rac-2 | 3.0 | 2.0 | 97.4 | 2.6 | 120.5 | 2.1 |
Reaction conditions: 25 mL heptane, [Zr]₀ = 10 µM, Al(MAO)/Zr = 1000, T = 70 °C, Ethylene pressure = 15 bar, 15 min. Catalyst 2: [bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium dichloride
Table 2: Propylene Polymerization Data with bis(2-arylindenyl)zirconocenes [4]
| Catalyst | Ethylene in feed (mol%) | Productivity (kg PP / (mol Zr * h)) | Mₙ x 10⁻³ ( g/mol ) |
| bis(2-phenylindenyl)ZrCl₂ | 0 | 11,920 | 838 |
| bis(2-phenylindenyl)ZrCl₂ | 30 | 25,560 | 2230 |
| bis(2-(3,5-bis(trifluoromethyl)phenyl)indenyl)ZrCl₂ | 0 | 6,000 | 756 |
| bis(2-(3,5-bis(trifluoromethyl)phenyl)indenyl)ZrCl₂ | 18 | 64,540 | 2386 |
MAO used as cocatalyst.
Table 3: Ethylene/Isoprene Copolymerization Data [5]
| Isoprene (mol/L) | Activity (10⁶ g/molZr·h) | Mₙ (10⁴ g/mol ) | MWD (Mₙ/Mₙ) | Tₘ (°C) | Isoprene incorp. (mol%) |
| 0.06 | 0.98 | 15.3 | 2.4 | 130.2 | 0.12 |
| 0.23 | 0.85 | 13.8 | 2.5 | 128.5 | 0.25 |
| 0.48 | 0.73 | 11.5 | 2.7 | 125.3 | 0.41 |
| 0.69 | 0.61 | 9.8 | 2.9 | 122.1 | 0.58 |
Reaction conditions: Catalyst [rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂] 1.25 µmol, Borate [(Ph₃C)B(C₆F₅)₄] 2.5 µmol, TIBA 1000 µmol, pressure = 0.1 MPa, time = 20 min, solvent toluene 50 mL and polymerization temperature 50 °C.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of a this compound based metallocene catalyst and its application in olefin polymerization.
References
- 1. (Dimethylsilylene)bis(2-methyl-4-phenylindenyl)zirconium dichloride | 158515-16-3 [chemicalbook.com]
- 2. Meso- and Rac-[bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium Dichloride: Precatalysts for the Production of Differentiated Polyethylene Products with Enhanced Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Copolymerization of ethylene and isoprene initiated by metallocene catalyst - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols for Determining the Cytotoxicity of 2-Phenyl-1H-indene using an MTT Assay
These application notes provide a detailed protocol for assessing the cytotoxic effects of 2-Phenyl-1H-indene on cultured mammalian cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for measuring cell viability and proliferation.[1][2]
Principle of the MTT Assay
The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][3] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria.[4] The insoluble formazan crystals are then dissolved, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[2][4][5]
Materials and Reagents
-
This compound (test compound)
-
Human cancer cell line (e.g., MCF-7, HeLa, A549)[6]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl Sulfoxide (DMSO), sterile
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Protocol
This protocol is optimized for adherent cells in a 96-well plate format.
1. Preparation of Reagents
-
MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[2][5][6] Vortex or sonicate to ensure it is completely dissolved.[2][5] Sterilize the solution by filtering it through a 0.22 µm filter. Store the MTT solution at -20°C, protected from light.
-
This compound Stock Solution: Prepare a stock solution of this compound in sterile DMSO. The concentration of the stock solution should be high enough to allow for serial dilutions to the desired final concentrations.
2. Cell Seeding
-
Culture the selected cell line in a T-75 flask until it reaches 70-80% confluency.
-
Trypsinize the cells and prepare a single-cell suspension in a complete culture medium.
-
Determine the cell concentration using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[6] The optimal seeding density should be determined for each cell line to ensure the cells are in the logarithmic growth phase during the experiment.[3]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.[4][6]
3. Compound Treatment
-
Prepare serial dilutions of the this compound stock solution in a serum-free or low-serum culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control group (cells treated with the same concentration of DMSO used to dissolve the compound) and an untreated control group (cells in medium only).[6]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[6]
4. MTT Assay
-
After the incubation period, carefully add 10 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.
-
Incubate the plate for an additional 2 to 4 hours at 37°C, protected from light.[6][7] During this time, viable cells will convert the MTT into formazan crystals, which will appear as purple precipitates.
-
After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[5][6]
5. Data Acquisition
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5][6] A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
Data Presentation
Summarize the quantitative data in a structured table for easy comparison.
| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | Value | Value | 100 |
| Concentration 1 | Value | Value | Value |
| Concentration 2 | Value | Value | Value |
| Concentration 3 | Value | Value | Value |
| Concentration 4 | Value | Value | Value |
| Concentration 5 | Value | Value | Value |
Data Analysis
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
Cell Viability (%) = (Mean Absorbance of Treated Cells / Mean Absorbance of Vehicle Control Cells) x 100
-
Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC₅₀ value , which is the concentration of the compound that inhibits 50% of cell growth. This can be calculated from the dose-response curve.[6]
Visualizations
Caption: Workflow of the MTT assay for cytotoxicity testing.
Caption: Potential apoptotic pathway induced by a cytotoxic compound.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. clyte.tech [clyte.tech]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Tubulin Polymerization Assay with 2-Phenyl-1H-indene Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular processes such as mitosis, cell motility, and intracellular transport. The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, makes them a key target for the development of anticancer agents. Small molecules that interfere with microtubule dynamics can arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis in cancer cells.
2-Phenyl-1H-indene analogs have emerged as a promising class of tubulin polymerization inhibitors. These compounds are designed to bind to the colchicine-binding site on β-tubulin, thereby disrupting microtubule formation. This application note provides a detailed protocol for assessing the inhibitory effects of this compound analogs on tubulin polymerization using a turbidity-based assay. Additionally, it presents quantitative data on the activity of representative compounds and illustrates the key signaling pathway involved in their mechanism of action.
Data Presentation
The following tables summarize the in vitro activity of representative dihydro-1H-indene analogs, a class of compounds related to this compound, as inhibitors of tubulin polymerization and as antiproliferative agents against various cancer cell lines.
Table 1: Inhibition of Tubulin Polymerization by Dihydro-1H-indene Analogs
| Compound | Tubulin Polymerization IC₅₀ (µM) | Reference |
| 12d | 3.24 | [1] |
| 31 | 11 | [2] |
| Combretastatin A-4 (CA-4) | ~1-3 | [1][3] |
| Colchicine | ~1-3 | [4] |
IC₅₀ values represent the concentration of the compound required to inhibit tubulin polymerization by 50%.
Table 2: Antiproliferative Activity of Dihydro-1H-indene Analogs against Human Cancer Cell Lines
| Compound | A549 (Lung) IC₅₀ (µM) | HeLa (Cervical) IC₅₀ (µM) | H22 (Liver) IC₅₀ (µM) | K562 (Leukemia) IC₅₀ (µM) |
| 12d | 0.087 | 0.078 | 0.068 | 0.028 |
| 12e | >10 | >10 | >10 | >10 |
| 12f | 1.25 | 1.13 | 0.98 | 0.56 |
| 12g | 0.54 | 0.49 | 0.37 | 0.19 |
| CA-4 | 0.004 | 0.010 | Not Reported | 0.032 |
IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%. Data extracted from[1].
Experimental Protocols
A common method to assess the effect of compounds on microtubule formation is the in vitro tubulin polymerization assay. This can be performed by measuring the change in turbidity (light scattering) as tubulin monomers polymerize into microtubules.
Turbidity-Based Tubulin Polymerization Assay
Objective: To determine the concentration-dependent inhibitory effect of this compound analogs on the polymerization of purified tubulin.
Materials:
-
Lyophilized bovine brain tubulin (>97% pure)
-
General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP (100 mM stock in water)
-
Glycerol
-
This compound analogs (and other test compounds) dissolved in DMSO
-
Positive control (e.g., Combretastatin A-4 or Colchicine)
-
Negative control (DMSO)
-
96-well, half-area, clear bottom microplates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 10 mg/mL. Keep on ice and use within 30 minutes.
-
Prepare a 1 M stock of GTP in water.
-
Prepare a working solution of GTP (10 mM) in General Tubulin Buffer.
-
Prepare serial dilutions of the this compound analogs and control compounds in General Tubulin Buffer. The final DMSO concentration in the assay should be kept below 1% to avoid interference with polymerization.
-
-
Assay Setup (on ice):
-
In a 96-well plate, add the following to each well:
-
General Tubulin Buffer
-
Test compound dilution (or DMSO for negative control, positive control for positive control wells)
-
-
Prepare the tubulin polymerization mix by adding GTP to the reconstituted tubulin to a final concentration of 1 mM and glycerol to a final concentration of 10%.
-
Add the tubulin polymerization mix to each well to initiate the reaction. The final tubulin concentration should be between 2-4 mg/mL.
-
-
Data Acquisition:
-
Immediately place the 96-well plate into a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time for each concentration of the test compound.
-
The rate of polymerization can be determined from the slope of the linear phase of the polymerization curve.
-
Determine the IC₅₀ value for each compound by plotting the percentage of inhibition (relative to the DMSO control) against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Experimental Workflow: Turbidity-Based Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization assay.
Signaling Pathway: Apoptosis Induction by Tubulin Polymerization Inhibitors
This compound analogs, by binding to the colchicine site of tubulin, disrupt microtubule dynamics. This leads to a cascade of events culminating in programmed cell death, or apoptosis. The diagram below illustrates this general pathway for colchicine-site inhibitors.
Caption: Apoptosis pathway induced by tubulin inhibitors.
References
- 1. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Bioactive Molecules from 2-Phenyl-1H-indene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of bioactive molecules derived from the 2-phenyl-1H-indene scaffold. The focus is on derivatives exhibiting potent anticancer activity through the inhibition of tubulin polymerization.
Introduction
The 1H-indene scaffold is a valuable pharmacophore in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer and anti-inflammatory properties. The rigid, bicyclic structure of indene provides a unique framework for the design of novel therapeutic agents. This document details the synthesis of a series of 2,3-dihydro-1H-indene derivatives, showcasing their potent inhibitory effects on cancer cell proliferation and outlining the key signaling pathways involved.
Synthesis of Bioactive Dihydro-1H-indene Derivatives
A general synthetic route for a series of bioactive 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivatives has been established, demonstrating efficacy as tubulin polymerization inhibitors. The synthesis commences with the cyclization of 3-(3,4,5-trimethoxyphenyl)propanoic acid to form the key indanone intermediate. This intermediate then undergoes a condensation reaction with various substituted benzaldehydes, followed by two reduction steps to yield the final products.[1]
A variety of methods can be employed for the synthesis of the core indene structure, including rhodium-catalyzed reactions of 2-(chloromethyl)phenylboronic acid with alkynes and iron(III) chloride-catalyzed reactions of N-benzylic sulfonamides with internal alkynes.[2] Ruthenium-catalyzed ring-closing metathesis of substituted phenols also provides a versatile route to functionalized indenes.[2]
Synthetic Workflow
Caption: Synthetic workflow for dihydro-1H-indene derivatives.
Quantitative Biological Data
The synthesized dihydro-1H-indene derivatives were evaluated for their in vitro antiproliferative activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the CCK-8 assay.[1]
| Compound | A549 (Lung Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | H22 (Hepatoma) IC50 (µM) | K562 (Leukemia) IC50 (µM) |
| 12d | 0.087 | 0.078 | 0.068 | 0.028 |
| 12j | 0.15 | 0.12 | 0.11 | 0.045 |
| 12q | 0.21 | 0.18 | 0.15 | 0.062 |
| CA-4 (Control) | 0.002 | 0.0018 | 0.0015 | 0.001 |
Mechanism of Action: Tubulin Polymerization Inhibition
The lead compound, 12d, was found to exert its potent anticancer effects by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis.[1]
Caption: Mechanism of action of dihydro-1H-indene derivatives.
Experimental Protocols
General Synthesis of Dihydro-1H-indene Derivatives (e.g., 12a-12x)[1]
Step 1: Synthesis of 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one
-
To 10 mL of polyphosphoric acid (PPA), add 2 g (8.32 mmol) of 3-(3,4,5-trimethoxyphenyl)propanoic acid.
-
Stir the mixture at 90 °C for 2 hours. Monitor the reaction by TLC (petroleum ether/EtOAc, 6:1).
-
Cool the mixture to room temperature and pour it into 200 mL of ice water.
-
Extract the aqueous mixture with EtOAc (3 x 100 mL).
-
Combine the organic layers and wash with 5% aqueous NaHCO3, water, and saturated brine.
-
Dry the organic layer over sodium sulfate and concentrate in vacuo to yield the key intermediate.
Step 2: Synthesis of Chalcone-like Intermediates (10a-10x)
-
To a solution of the indenone intermediate from Step 1 in methanol, add an appropriate substituted benzaldehyde.
-
Add potassium hydroxide (KOH) and stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, neutralize the reaction and extract the product.
-
Purify the crude product by chromatography.
Step 3 & 4: Synthesis of Final Dihydro-1H-indene Derivatives (12a-12x)
-
To a solution of the chalcone-like intermediate in THF at 0 °C, add AlCl3 and LiAlH4.
-
Stir the reaction for 2-12 hours.
-
Quench the reaction and extract the product.
-
Dissolve the product from the previous step in methanol and add Pd/C catalyst.
-
Hydrogenate the mixture at room temperature overnight.
-
Filter the catalyst and concentrate the filtrate. Purify the residue by chromatography to obtain the final product.
In Vitro Cell Growth Inhibition Assay (CCK-8)[1]
Caption: Workflow for the CCK-8 cell viability assay.
-
Cell Seeding: Seed cancer cells (e.g., A549, HeLa, H22, K562) into 96-well plates at an appropriate density.
-
Incubation: Incubate the plates for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized dihydro-1H-indene derivatives.
-
Incubation: Incubate the plates for 48-72 hours.
-
CCK-8 Assay: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values from the dose-response curves.
These protocols and data provide a solid foundation for researchers interested in the synthesis and biological evaluation of novel anticancer agents based on the this compound scaffold.
References
Application Notes and Protocols: 2-Phenyl-1H-indene as a Ligand in Organometallic Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Phenyl-1H-indene is a versatile ligand precursor in organometallic chemistry. Its rigid, planar indenyl core, combined with the steric and electronic influence of the phenyl substituent, makes it a valuable component in the design of transition metal catalysts. The indenyl ligand, being a cyclopentadienyl analogue, can exhibit a "ring-slippage" or "indenyl effect," which can lead to enhanced catalytic activity. This document provides detailed protocols for the synthesis of this compound, its incorporation into an ansa-zirconocene complex, and its application in olefin polymerization.
I. Synthesis of this compound Ligand
The synthesis of this compound can be achieved through a multi-step process starting from commercially available reagents. A plausible and common route involves the formation of 2-phenyl-1-indanone, followed by a Grignard reaction and subsequent dehydration.
Experimental Protocol: Synthesis of 2-Phenyl-1-indanone
This protocol is adapted from general procedures for the synthesis of substituted indanones.
Materials:
-
Phenylacetic acid
-
Thionyl chloride (SOCl₂)
-
Benzene (anhydrous)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl, concentrated)
-
Sodium bicarbonate (NaHCO₃, saturated solution)
-
Magnesium sulfate (MgSO₄, anhydrous)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flasks, reflux condenser, dropping funnel, etc.)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, suspend phenylacetic acid in an excess of thionyl chloride. Gently reflux the mixture for 1-2 hours until the evolution of gas ceases. Remove the excess thionyl chloride under reduced pressure to obtain phenylacetyl chloride.
-
Friedel-Crafts Acylation: Dissolve the crude phenylacetyl chloride in anhydrous benzene. Cool the solution in an ice bath and slowly add anhydrous aluminum chloride in portions with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.
-
Work-up: Carefully pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude 2-phenyl-1-indanone can be purified by column chromatography on silica gel or by recrystallization.
Experimental Protocol: Synthesis of this compound
This protocol follows a standard Grignard reaction with a ketone and subsequent dehydration.
Materials:
-
2-Phenyl-1-indanone
-
Magnesium turnings
-
Iodine (crystal)
-
Bromobenzene
-
Anhydrous diethyl ether
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
-
Standard glassware for Grignard reaction (oven-dried)
Procedure:
-
Grignard Reagent Preparation: In an oven-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings and a crystal of iodine. Add a small amount of a solution of bromobenzene in anhydrous diethyl ether. The reaction is initiated by gentle warming. Once the reaction starts, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction with Ketone: Cool the Grignard reagent to 0 °C and add a solution of 2-phenyl-1-indanone in anhydrous diethyl ether dropwise with stirring.
-
After the addition, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Carefully quench the reaction by pouring it into a mixture of ice and a saturated ammonium chloride solution. Separate the ether layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Dehydration: Remove the solvent under reduced pressure. Dissolve the crude alcohol in a suitable solvent like toluene and add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid). Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC. Once complete, cool the reaction, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and remove the solvent.
-
Purification: Purify the crude this compound by column chromatography on silica gel.
II. Synthesis of ansa-bis(2-phenyl-1H-indenyl)zirconium Dichloride
Ansa-metallocenes are important catalysts where the two cyclopentadienyl-type ligands are linked by a bridging group. This protocol describes the synthesis of a representative zirconocene complex.
Experimental Protocol: Synthesis of the Bridged Ligand
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
1,2-Dibromoethane
-
Anhydrous tetrahydrofuran (THF)
-
Standard Schlenk line and glassware for air-sensitive chemistry
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous THF.
-
Cool the solution to -78 °C and add a stoichiometric amount of n-BuLi dropwise. Stir the mixture at this temperature for 1 hour and then allow it to warm to room temperature.
-
In a separate Schlenk flask, dissolve 0.5 equivalents of 1,2-dibromoethane in anhydrous THF.
-
Slowly add the lithium salt of this compound to the 1,2-dibromoethane solution at room temperature.
-
Stir the reaction mixture overnight.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent to yield the crude bridged ligand, 1,2-bis(2-phenyl-1H-inden-1-yl)ethane.
-
Purify the ligand by column chromatography or recrystallization.
Experimental Protocol: Complexation with Zirconium
Materials:
-
1,2-bis(2-phenyl-1H-inden-1-yl)ethane
-
n-Butyllithium (n-BuLi) in hexanes
-
Zirconium tetrachloride (ZrCl₄)
-
Anhydrous toluene and THF
-
Standard Schlenk line and glassware
Procedure:
-
In a Schlenk flask, dissolve the bridged ligand in anhydrous toluene.
-
Cool the solution to -78 °C and add two equivalents of n-BuLi dropwise. Allow the mixture to warm to room temperature and stir for several hours to form the dilithium salt.
-
In a separate Schlenk flask, suspend ZrCl₄ in anhydrous toluene.
-
Slowly add the solution of the dilithium salt to the ZrCl₄ suspension at room temperature.
-
Stir the reaction mixture overnight.
-
Filter the reaction mixture to remove lithium chloride.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude ansa-bis(2-phenyl-1H-indenyl)zirconium dichloride.
-
The product can be purified by recrystallization from a suitable solvent system like toluene/hexane.
III. Application in Olefin Polymerization
Ansa-zirconocene complexes based on substituted indenyl ligands are highly active catalysts for olefin polymerization when activated with a cocatalyst such as methylaluminoxane (MAO). The following is a general protocol for ethylene and propylene polymerization.
Experimental Protocol: Olefin Polymerization
Materials:
-
ansa-bis(2-phenyl-1H-indenyl)zirconium dichloride
-
Methylaluminoxane (MAO) solution in toluene
-
High-purity ethylene or propylene gas
-
Anhydrous toluene
-
Polymerization reactor (e.g., a Parr reactor) equipped with temperature and pressure controls
-
Methanol
-
Hydrochloric acid (dilute)
Procedure:
-
Reactor Preparation: Thoroughly dry the polymerization reactor and purge with an inert gas (e.g., argon or nitrogen).
-
Catalyst Injection: Introduce a specific volume of anhydrous toluene into the reactor. Add the MAO solution via syringe.
-
In a separate glovebox, prepare a solution of the zirconocene complex in toluene.
-
Inject the catalyst solution into the reactor to initiate the polymerization.
-
Polymerization: Pressurize the reactor with ethylene or propylene gas to the desired pressure and maintain a constant temperature.
-
Allow the polymerization to proceed for a set period.
-
Termination: Vent the reactor and quench the reaction by adding methanol containing a small amount of hydrochloric acid.
-
Polymer Isolation: Collect the polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven to a constant weight.
IV. Data Presentation
The catalytic performance of ansa-zirconocene complexes is highly dependent on the ligand framework and polymerization conditions. The following tables summarize representative data for the polymerization of ethylene and propylene using ansa-bis(indenyl)zirconium dichloride systems, which are analogous to the this compound derivative.
Table 1: Ethylene Polymerization Performance of a Representative ansa-bis(indenyl)zirconium Dichloride Catalyst System
| Entry | Precatalyst | Temperature (°C) | [MAO]/[Zr] | Polymer Yield (g) | Productivity (kg PE / (mol Zr * h)) | Mₙ ( g/mol ) | MWD (Mₙ/Mₙ) |
| 1 | rac-[Me₂Si(Ind)₂]ZrCl₂ | 20 | 5000 | 10.5 | 4200 | 150,000 | 2.1 |
| 2 | rac-[Me₂Si(Ind)₂]ZrCl₂ | 60 | 5000 | 15.2 | 6080 | 120,000 | 2.3 |
| 3 | meso-[Me₂Si(Ind)₂]ZrCl₂ | 20 | 5000 | 5.1 | 2040 | 80,000 | 2.5 |
| 4 | meso-[Me₂Si(Ind)₂]ZrCl₂ | 60 | 5000 | 8.9 | 3560 | 65,000 | 2.6 |
Data is representative and adapted from analogous systems for illustrative purposes.
Table 2: Propylene Polymerization Performance of a Representative ansa-bis(indenyl)zirconium Dichloride Catalyst System
| Entry | Precatalyst | Temperature (°C) | [MAO]/[Zr] | Polymer Yield (g) | Productivity (kg PP / (mol Zr * h)) | Mₙ ( g/mol ) | Isotacticity (%mmmm) | |:---:|:---|:---:|:---:|:---:|:---:|:---:|:---:|:---:| | 1 | rac-[Me₂Si(Ind)₂]ZrCl₂ | 20 | 5000 | 8.8 | 3520 | 250,000 | 95 | | 2 | rac-[Me₂Si(Ind)₂]ZrCl₂ | 60 | 5000 | 12.3 | 4920 | 180,000 | 92 | | 3 | meso-[Me₂Si(Ind)₂]ZrCl₂ | 20 | 5000 | 2.4 | 960 | 50,000 | Atactic | | 4 | meso-[Me₂Si(Ind)₂]ZrCl₂ | 60 | 5000 | 4.1 | 1640 | 40,000 | Atactic |
Data is representative and adapted from analogous systems for illustrative purposes.
V. Visualizations
The following diagrams illustrate the chemical structures and workflows described in these application notes.
Application Note: Analysis of Cell Cycle Arrest Induced by 2-Phenyl-1H-indene Derivatives Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Substituted 1H-indene derivatives represent a class of compounds with potential anticancer properties. Recent studies have shown that certain dihydro-1H-indene derivatives can act as potent tubulin polymerization inhibitors by binding to the colchicine site on tubulin. This mechanism of action disrupts microtubule dynamics, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis in cancer cells. This application note provides a detailed protocol for analyzing the cell cycle effects of a representative 2-Phenyl-1H-indene derivative using flow cytometry with propidium iodide (PI) staining.
Principle of the Assay
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a cell population. Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner. Consequently, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the differentiation of cells into the various phases of the cell cycle:
-
G0/G1 Phase: Cells with a diploid (2N) DNA content.
-
S Phase: Cells undergoing DNA synthesis, with a DNA content between 2N and 4N.
-
G2/M Phase: Cells that have completed DNA replication and possess a tetraploid (4N) DNA content prior to cell division.
By treating cells with a compound of interest, such as a this compound derivative, and subsequently analyzing the DNA content with flow cytometry, it is possible to quantify the percentage of cells in each phase of the cell cycle and determine if the compound induces cell cycle arrest at a specific checkpoint.
Data Presentation
The following table summarizes hypothetical quantitative data on the effect of a this compound derivative on the cell cycle distribution of a cancer cell line after 24 hours of treatment.
| Treatment Group | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control (DMSO) | 0 | 55.2 ± 2.5 | 25.1 ± 1.8 | 19.7 ± 2.1 |
| This compound Derivative | 0.1 | 48.9 ± 3.1 | 20.5 ± 2.0 | 30.6 ± 2.9 |
| This compound Derivative | 0.5 | 35.7 ± 2.8 | 15.3 ± 1.5 | 49.0 ± 3.5 |
| This compound Derivative | 1.0 | 20.1 ± 1.9 | 10.2 ± 1.2 | 69.7 ± 4.2 |
Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., K562, A549, HeLa)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound derivative (stock solution in DMSO)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
-
Flow cytometry tubes
Protocol for Cell Treatment and Preparation
-
Cell Seeding: Seed the cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.
-
Compound Treatment: The following day, treat the cells with various concentrations of the this compound derivative or vehicle control (DMSO). Incubate for the desired time period (e.g., 24 hours).
-
Cell Harvesting:
-
For adherent cells: Aspirate the medium, wash once with PBS, and add trypsin-EDTA to detach the cells. Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
For suspension cells: Transfer the cell suspension directly to a 15 mL conical tube.
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Fixation: While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate the cells at -20°C for at least 2 hours for fixation. Cells can be stored at this stage for several weeks.
Protocol for Propidium Iodide Staining and Flow Cytometry
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Carefully aspirate the ethanol.
-
Rehydration: Resuspend the cell pellet in 1 mL of PBS and centrifuge again at 500 x g for 5 minutes.
-
Staining: Aspirate the PBS and resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer. Acquire at least 10,000 events per sample. Use a low flow rate for better resolution.
Data Analysis
-
Use the flow cytometry analysis software to gate on the single-cell population using a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris and cell aggregates.
-
Generate a histogram of the PI fluorescence intensity (DNA content).
-
Use a cell cycle analysis model (e.g., Watson, Dean-Jett-Fox) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of the treated samples to the vehicle control to determine the effect of the this compound derivative.
Mandatory Visualizations
Caption: Experimental workflow for cell cycle analysis by flow cytometry.
Caption: Proposed signaling pathway for this compound derivative-induced G2/M arrest.
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Phenyl-1H-indene Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Phenyl-1H-indene.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields in this compound synthesis can stem from several factors, depending on the chosen synthetic route. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: Ensure the reaction is allowed to proceed for the duration and at the temperature specified in the protocol. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Catalyst Inactivity: The catalyst may be deactivated by impurities in the reagents or solvents. Ensure all materials are pure and dry. For metal-catalyzed reactions (e.g., Rh(I), FeCl3), consider using freshly opened or properly stored catalysts.[1]
-
Inefficient Reagent Stoichiometry: Verify the molar ratios of your reactants and catalysts. An excess or deficit of a key reagent can halt the reaction prematurely.
-
-
Side Reactions:
-
Polymerization: Indene and its derivatives can be prone to polymerization, especially under acidic conditions or at elevated temperatures.[2] It is crucial to control the reaction temperature and quench the reaction promptly once complete.
-
Formation of Isomers: Depending on the precursors, isomeric products may form. The choice of catalyst and reaction conditions can significantly influence regioselectivity.[1][3]
-
Oxidation: Indenes can be susceptible to oxidation. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate this issue.
-
-
Product Degradation:
-
Harsh Work-up Conditions: Strong acidic or basic conditions during the work-up can potentially degrade the product. Use mild conditions where possible and minimize the exposure time.
-
Purification Issues: this compound can be sensitive to prolonged exposure to silica gel during column chromatography. Consider using a less acidic stationary phase or minimizing the purification time.
-
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A2: The formation of multiple products is a common challenge. Besides the desired this compound, other spots on the TLC could represent:
-
Unreacted Starting Materials: If the reaction has not gone to completion.
-
Reaction Intermediates: Some multi-step syntheses may have stable intermediates.
-
Polymerized Product: This often appears as a streak or a spot at the baseline of the TLC plate.[2]
-
Isomeric Indenes: Depending on the symmetry of the alkyne used, different regioisomers can be formed. For instance, in a rhodium-catalyzed reaction with an unsymmetrical alkyne, regioselectivity is influenced by the steric nature of the substituents.[1][3]
-
Oxidized Byproducts: Such as indenones, if the reaction was exposed to air.
To identify these byproducts, techniques like LC-MS or NMR spectroscopy of the crude mixture can be employed.
Q3: What is the most effective method for purifying this compound?
A3: The primary method for purifying this compound is flash column chromatography using silica gel.[4]
-
Solvent System: A non-polar/polar solvent system is typically used. A common choice is a gradient of ethyl acetate in hexane or petroleum ether.
-
Minimizing Degradation: To avoid potential degradation on silica, it is advisable to use a short column, run the chromatography quickly, and consider neutralizing the silica gel with a small amount of triethylamine in the eluent if the product is found to be particularly sensitive.
-
Alternative Methods: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.[4] For liquid products that are thermally stable, vacuum distillation can be considered.[5]
Q4: Can I use a different catalyst than the one specified in the literature?
A4: While many protocols specify a particular catalyst, other catalysts may also be effective, sometimes with different outcomes in terms of yield and selectivity.
-
For instance, various Lewis acids like TiCl4 have been used to promote intramolecular Friedel-Crafts type cyclizations to form indene derivatives.[6]
-
Iron(III) chloride (FeCl3) has been shown to be a cost-effective catalyst for the reaction of N-benzylic sulfonamides with alkynes to yield indenes.[1]
-
Gold(I) catalysts have been employed for high-yielding indene synthesis through Csp3-H activation.[7]
When substituting a catalyst, it is crucial to start with small-scale trial reactions to optimize conditions such as temperature, solvent, and reaction time.
Quantitative Data
The choice of synthetic method can significantly impact the yield and purity of the final product. Below are tables summarizing quantitative data from different catalytic systems for the synthesis of substituted indenes.
Table 1: Yields for FeCl3-Catalyzed Synthesis of Indenes from N-Benzylic Sulfonamides and Alkynes
| N-Benzylic Sulfonamide Substituent | Alkyne | Product Substituents | Yield (%) |
|---|---|---|---|
| 4-Me | Ph-C≡C-Ph | 1,2-diphenyl-5-methyl-1H-indene | 83 |
| 4-MeO | Ph-C≡C-Ph | 1,2-diphenyl-5-methoxy-1H-indene | 81 |
| 4-Cl | Ph-C≡C-Ph | 5-chloro-1,2-diphenyl-1H-indene | 75 |
| H | Et-C≡C-Et | 1,2-diethyl-1H-indene | 72 |
| H | Ph-C≡C-CO2Et | 1-phenyl-2-(ethoxycarbonyl)-1H-indene | 78 |
Data synthesized from information presented in Liu, C.-R., et al. (2010). Org. Lett., 12(17), 3832–3835.[3]
Table 2: Regioselectivity in Rh(I)-Catalyzed Synthesis of Indenes from 2-(Chloromethyl)phenylboronic Acid and Unsymmetrical Alkynes
| R1 in R1-C≡C-R2 | R2 in R1-C≡C-R2 | Major Regioisomer | Regioisomeric Ratio |
|---|---|---|---|
| Ph | Me | 1-phenyl-2-methyl-1H-indene | >95:5 |
| Ph | n-Bu | 1-phenyl-2-n-butyl-1H-indene | >95:5 |
| t-Bu | Me | 1-tert-butyl-2-methyl-1H-indene | >95:5 |
| SiMe3 | Ph | 1-phenyl-2-trimethylsilyl-1H-indene | No desired product |
Data synthesized from information presented in Miyamoto, M., et al. (2008). Org. Lett., 10(14), 2975–2978.[3]
Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis of this compound derivatives.
Protocol 1: Synthesis of 2-(4-Methoxyphenyl)-1H-indene via Nickel-Catalyzed Cross-Coupling
This protocol describes a specific example of a nickel-catalyzed synthesis of a this compound derivative.[4]
Materials:
-
o-Bromobenzyl zinc bromide solution
-
1-ethynyl-4-methoxybenzene
-
Ni(PPh3)2I2 (Nickel(II) bis(triphenylphosphine)iodide)
-
Dichloromethane (CH2Cl2), anhydrous
-
Ethyl acetate
-
Aqueous HCl solution
-
Saturated NaCl solution (brine)
-
Anhydrous Na2SO4
-
Silica gel for flash chromatography
Procedure:
-
To a degassed, refluxing solution of 1-ethynyl-4-methoxybenzene (1.0 mmol, 1.0 equiv) and Ni(PPh3)2I2 (0.1 mmol, 0.1 equiv) in 8 ml of CH2Cl2, add o-bromobenzyl zinc bromide (3.5 mmol, 3.5 equiv) in 3.5 ml of CH2Cl2.
-
Stir the reaction mixture at 313 K (40 °C) for 6 hours.
-
Cool the solution to room temperature.
-
Dilute the resultant solution with 50 ml of ethyl acetate.
-
Wash the organic layer with 10 ml of aqueous HCl solution, followed by saturated NaCl solution.
-
Back-extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and dry over anhydrous Na2SO4.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the final product.[4]
Visualizations
The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting of this compound.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
Technical Support Center: Purification of 2-Phenyl-1H-indene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Phenyl-1H-indene from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: Common impurities can include unreacted starting materials, residual solvents, and side products formed during the synthesis. Specific to indene derivatives, two major types of impurities are frequently observed:
-
Isomeric Impurities: Depending on the synthetic route and reaction conditions (e.g., presence of acid or base), the double bond in the five-membered ring can migrate, leading to the formation of isomers such as 3-Phenyl-1H-indene.
-
Oxidation Products: Indene compounds can be susceptible to air oxidation, especially at the allylic positions, which may lead to the formation of colored byproducts, causing a yellow or brownish discoloration of the product.
Q2: Which purification techniques are most effective for this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities. The two most effective techniques are:
-
Flash Column Chromatography: This is highly effective for separating this compound from impurities with different polarities, such as starting materials and more polar side products.
-
Recrystallization: This technique is ideal for removing minor impurities from a relatively crude product, yielding a highly pure crystalline solid.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. By spotting the crude mixture, fractions from column chromatography, and the purified product on a TLC plate, you can visualize the separation of this compound from its impurities. The desired product will appear as a single spot with a specific retention factor (Rf) value under a UV lamp.
Q4: My purified this compound is a yellow oil/solid instead of a white solid. What is the cause and how can I fix it?
A4: A yellow or brownish color typically indicates the presence of oxidation byproducts. To minimize oxidation, it is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon), use degassed solvents, and store the purified product at low temperatures, protected from light. If your product is already discolored, column chromatography can often remove these colored impurities.
Troubleshooting Guides
Flash Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation (Overlapping Spots on TLC) | Inappropriate solvent system (eluent). | Optimize the mobile phase polarity using TLC. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for this compound. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general guideline is a 30:1 to 50:1 weight ratio of silica gel to the crude product. | |
| Streaking of the Compound on the TLC/Column | The compound is interacting with the acidic silica gel, potentially causing isomerization or degradation. | Consider using deactivated (base-washed) silica gel or alumina (neutral or basic) as the stationary phase. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can also help. |
| The sample was not loaded in a concentrated band. | Dissolve the sample in a minimal amount of the initial eluent or a more volatile solvent for loading. Dry loading the sample adsorbed onto a small amount of silica gel is also a good practice. | |
| Compound is Not Eluting from the Column | The eluent is not polar enough. | Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). |
Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Product Does Not Crystallize | The solution is not sufficiently saturated. | Evaporate some of the solvent to increase the concentration of the compound. |
| An inappropriate solvent was used. | Select a solvent or solvent system in which the compound has high solubility at high temperatures and low solubility at low temperatures. Common systems for nonpolar compounds include ethanol/water or dichloromethane/hexane. | |
| Product "Oils Out" Instead of Crystallizing | The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound. | Add a small amount of the hot solvent to dissolve the oil, and then allow it to cool more slowly. Using a seed crystal of the pure compound can also induce proper crystallization. |
| Impurities are inhibiting crystallization. | If the product is highly impure, a preliminary purification by column chromatography may be necessary before recrystallization. | |
| Low Recovery of Purified Product | Too much solvent was used for dissolution. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| The crystals were filtered before crystallization was complete. | Ensure the solution has cooled to room temperature and then in an ice bath for at least 30 minutes to maximize crystal formation before filtration. |
Data Presentation
The following tables summarize representative quantitative data for the purification of this compound. Note that actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.
Table 1: Column Chromatography Purification Data
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Eluent System | Hexane/Ethyl Acetate Gradient (e.g., starting with 100% Hexane and gradually increasing the percentage of Ethyl Acetate) |
| Typical Loading | 1 g crude product per 50-100 g silica gel |
| Expected Yield | 80-95% |
| Purity Before | Variable (e.g., 70-90%) |
| Purity After | ≥98% (by NMR) |
Table 2: Recrystallization Purification Data
| Parameter | Value |
| Solvent System | Ethanol/Water or Dichloromethane/Hexane |
| Initial Purity | ≥90% |
| Expected Yield | 70-85% |
| Purity After | ≥99% (by NMR) |
| Appearance | White crystalline solid |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. A common mobile phase for this compound is a mixture of hexane and ethyl acetate. The ideal system will give the product an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a more volatile solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed. Alternatively, pre-adsorb the crude product onto a small amount of silica gel and load the resulting powder onto the column.
-
Elution: Begin eluting with the initial non-polar solvent. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent system. For a non-polar compound like this compound, a binary solvent system such as ethanol and water is often effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent in which it is more soluble (e.g., ethanol) until it is fully dissolved.
-
Inducing Crystallization: While the solution is still warm, slowly add the anti-solvent (e.g., water) dropwise until the solution becomes slightly turbid.
-
Crystal Formation: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize the formation of crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.
Mandatory Visualization
Caption: A logical workflow for troubleshooting the purification of this compound.
troubleshooting low yield in 2-Phenyl-1H-indene synthesis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Phenyl-1H-indene. Tailored for researchers, scientists, and drug development professionals, this resource aims to address common challenges and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable synthetic route for this compound?
A1: A widely employed and dependable method for synthesizing this compound is a two-step process. This typically involves the intramolecular Friedel-Crafts acylation of a suitable precursor to form 2-phenyl-1-indanone, followed by reduction of the ketone to the corresponding alcohol (2-phenyl-1-indanol), and subsequent acid-catalyzed dehydration to yield the final product.
Q2: What are the critical parameters to control for achieving a high yield?
A2: Several parameters are crucial for maximizing the yield of this compound. In the Friedel-Crafts acylation step, the choice and stoichiometry of the Lewis acid catalyst are critical. For the reduction step, the selection of the reducing agent and reaction temperature can influence the outcome. In the final dehydration step, the choice of acid catalyst, reaction temperature, and removal of water are key to driving the reaction to completion and minimizing side reactions.
Q3: I am observing a mixture of isomers in my final product. What could be the cause?
A3: The formation of isomers, specifically the migration of the double bond to form 1-phenyl-1H-indene, is a common issue.[1] This isomerization can be catalyzed by acidic conditions, which are present during the dehydration step. Prolonged reaction times or high temperatures during dehydration can exacerbate this problem. The use of milder dehydration conditions or purification on a neutral stationary phase can help minimize the formation of the undesired isomer.
Q4: How can I effectively purify the final this compound product?
A4: Purification of this compound is typically achieved through column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is commonly used. It is important to carefully monitor the fractions using thin-layer chromatography (TLC) to separate the desired product from any unreacted starting materials, the intermediate alcohol, and isomeric byproducts.
Troubleshooting Guides
Low Yield in 2-Phenyl-1-indanone Synthesis (Friedel-Crafts Acylation)
| Symptom | Possible Cause | Troubleshooting Action |
| Low conversion of starting material | Inactive or insufficient Lewis acid catalyst. | Use a fresh, anhydrous Lewis acid (e.g., AlCl₃, PPA). Ensure the correct stoichiometric amount is used. |
| Low reaction temperature or short reaction time. | Gradually increase the reaction temperature and monitor the reaction progress by TLC. Extend the reaction time if necessary. | |
| Formation of multiple byproducts | Reaction temperature is too high, leading to side reactions. | Perform the reaction at a lower temperature to improve selectivity. |
| Incorrect starting material or impurities present. | Verify the identity and purity of the starting 3-phenylpropanoic acid or its acid chloride. |
Low Yield in 2-Phenyl-1-indanol Synthesis (Reduction)
| Symptom | Possible Cause | Troubleshooting Action |
| Incomplete reduction of the ketone | Insufficient reducing agent. | Use a slight excess of the reducing agent (e.g., NaBH₄). |
| Low reaction temperature. | While the reaction is often performed at low temperatures initially, allowing it to warm to room temperature can ensure completion. | |
| Formation of side products | Over-reduction or side reactions. | This is less common with NaBH₄, but ensure the reaction is quenched properly once the starting material is consumed. |
Low Yield in this compound Synthesis (Dehydration)
| Symptom | Possible Cause | Troubleshooting Action |
| Incomplete dehydration of the alcohol | Inefficient water removal. | Use a Dean-Stark apparatus to azeotropically remove water as it is formed. |
| Weak acid catalyst or insufficient amount. | Use a stronger acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) or increase the catalyst loading. | |
| Formation of a significant amount of the 1-phenyl-1H-indene isomer | Prolonged reaction time or high temperature. | Monitor the reaction closely by TLC and stop it as soon as the starting alcohol is consumed. Use the lowest effective temperature. |
| Acidic workup or purification conditions. | Neutralize the reaction mixture before workup. Use a neutral purification method like column chromatography on neutral silica gel. | |
| Polymerization of the product | Strong acidic conditions and high temperature. | Use a milder acid catalyst and lower the reaction temperature. Consider adding a radical inhibitor if polymerization is suspected. |
Data Presentation
The following table summarizes the effect of different reaction conditions on the yield of this compound during the dehydration of 2-phenyl-1-indanol.
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| p-Toluenesulfonic acid | 80 | 4 | ~85 | Good yield with moderate conditions. |
| Sulfuric acid (conc.) | 100 | 2 | ~75 | Faster reaction but may lead to more side products and isomerization. |
| Amberlyst-15 | 110 (Toluene, reflux) | 6 | ~90 | Heterogeneous catalyst, easy to remove, good yield. |
| No Catalyst | 150 | 24 | <10 | Dehydration is very slow without a catalyst. |
Note: The yields presented are approximate and can vary based on the specific experimental setup and purity of reagents.
Experimental Protocols
Synthesis of 2-Phenyl-1-indanone
This protocol describes the intramolecular Friedel-Crafts acylation of 3-phenylpropanoic acid.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add polyphosphoric acid (PPA) (10 eq by weight to the starting acid).
-
Reaction: Heat the PPA to 80-90°C with stirring. Slowly add 3-phenylpropanoic acid (1 eq) to the hot PPA.
-
Monitoring: The reaction mixture will become homogeneous and the color will darken. Monitor the reaction progress by TLC (e.g., 80:20 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol. The crude 2-phenyl-1-indanone can be further purified by recrystallization from ethanol.
Synthesis of this compound
This protocol describes the reduction of 2-phenyl-1-indanone followed by dehydration of the resulting alcohol.
Step 1: Reduction of 2-Phenyl-1-indanone
-
Preparation: In a round-bottom flask, dissolve 2-phenyl-1-indanone (1 eq) in methanol or ethanol at room temperature.
-
Reaction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise with stirring.[2]
-
Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the disappearance of the ketone by TLC.
-
Work-up: Carefully add water to quench the excess NaBH₄. Remove the alcohol solvent under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give crude 2-phenyl-1-indanol.
Step 2: Dehydration of 2-Phenyl-1-indanol
-
Preparation: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the crude 2-phenyl-1-indanol from the previous step, toluene, and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the alcohol and the formation of the indene product. The reaction is typically complete in 2-6 hours.
-
Work-up: Cool the reaction mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to obtain pure this compound.
Visualizations
Caption: Synthetic pathway to this compound.
Caption: Troubleshooting workflow for low yield.
References
improving regioselectivity in 2-Phenyl-1H-indene functionalization
Welcome to the technical support center for the regioselective functionalization of 2-Phenyl-1H-indene. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and what makes controlling regioselectivity challenging?
The this compound scaffold presents several potential sites for functionalization. The primary sites on the indene core are the C1 and C3 positions of the five-membered ring. The reactivity is governed by the indenyl anion, a resonance-stabilized carbanion with nucleophilic character at both C1 and C3. This dual reactivity is the principal challenge, often leading to mixtures of regioisomers. Functionalization can also be directed to the ortho, meta, or para positions of the C2-phenyl ring through C-H activation strategies.
Q2: What key factors influence regioselectivity in the functionalization of the indene core?
Regioselectivity between the C1 and C3 positions is a classic case of kinetic versus thermodynamic control.[1]
-
Kinetic Control: Reactions run at lower temperatures often favor the faster-forming product, which is typically the C1-substituted isomer.[1]
-
Thermodynamic Control: Higher temperatures and longer reaction times allow the reaction to equilibrate, favoring the more stable C3-substituted isomer. The stability of the 3-substituted product arises from the more substituted double bond within the five-membered ring.[1]
-
Catalyst and Ligand System: In transition metal-catalyzed reactions, such as Heck couplings, the choice of ligand is crucial. Bulky ligands can sterically hinder one position, thereby directing the reaction to the other.[2]
-
Additives and Bases: The choice of base or additive can dramatically switch regioselectivity. For instance, in palladium-catalyzed Heck reactions of indene, the addition of potassium phenolate (KOPh) can completely switch the selectivity from β-arylation to α-arylation.[3]
Q3: How can C-H functionalization be selectively directed to the C2-phenyl ring?
Achieving regioselectivity on the phenyl ring typically requires a directing group strategy.[4] A directing group is a functional group on the substrate that coordinates to the metal catalyst, positioning it in close proximity to a specific C-H bond (usually ortho).[5] Recent advancements include the use of transient directing groups, which are formed in situ and eliminated in the catalytic cycle, avoiding the need for extra installation and removal steps.[4][6][7]
Troubleshooting Guides
Problem 1: My palladium-catalyzed arylation of this compound yields a mixture of α (C3) and β (C1) isomers.
This is a common issue stemming from the competitive reactivity of the C1 and C3 positions. The following steps can help favor the desired isomer.
Possible Causes & Solutions:
| Cause | Suggested Solution | Rationale |
| Suboptimal Ligand | Screen different phosphine ligands. For Heck reactions, bulky, electron-rich dialkylphosphine ligands like XPhos have shown efficacy.[2][3] The choice of ligand can increase the influence of electronic factors in determining regioselectivity.[2] | The ligand's steric and electronic properties directly influence the transition state energy for insertion at the α versus β position. |
| Reaction Conditions Favoring Mixture | To favor the α-product (C3) , introduce an additive like potassium phenolate (KOPh).[3] To favor the β-product (C1) , run the reaction without the phenolate additive. | Additives can alter the active catalytic species. DFT calculations suggest that a trans-complex of phenolate XPhosP(Ar)(OPh) is the active species for selective α-arylation.[3] |
| Temperature Not Optimized | Systematically vary the reaction temperature. Higher temperatures may favor the thermodynamically more stable C3 isomer, while lower temperatures may favor the kinetically controlled C1 isomer. | Allows for distinguishing between kinetic and thermodynamic control regimes.[1] |
Problem 2: My C-H activation reaction on the C2-phenyl ring is non-selective, producing a mixture of ortho, meta, and para products.
This indicates a lack of control over the site of C-H activation. The most robust solution involves substrate modification or advanced catalytic systems.
Possible Causes & Solutions:
| Cause | Suggested Solution | Rationale |
| No Directing Group | Introduce a directing group (e.g., picolinamide, sulfonate) onto the indene scaffold that can coordinate with the transition metal catalyst (e.g., Pd, Rh, Ru).[8][9] | The directing group physically positions the catalyst to activate a specific, typically ortho, C-H bond, overriding the inherent reactivity of the arene. |
| Wrong Catalyst System for Desired Position | For meta-selective C-H functionalization, which is more challenging, specialized directing groups and catalytic systems are required. Recent methods have utilized synergistic photoredox and palladium catalysis for meta-oxygenation.[10] | Standard directing group strategies are overwhelmingly ortho-selective. Achieving meta or para selectivity requires overcoming this strong electronic and steric preference. |
| Inefficient Catalyst-Directing Group Interaction | Ensure the chosen solvent and reaction conditions are compatible with the formation of the key metallacyclic intermediate. | The coordination between the directing group and the metal is a critical step that can be influenced by the reaction environment. |
// Node Definitions start [label="Poor Regioselectivity\n(Mixture of Isomers)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape="diamond"];
check_position [label="Where is the mixture?\nIndene Core (C1/C3) or Phenyl Ring (o/m/p)?", fillcolor="#FBBC05", fontcolor="#202124"];
// Indene Core Path indene_cause [label="Cause: Kinetic vs. Thermodynamic Control | Ligand/Additive Effects", fillcolor="#F1F3F4", fontcolor="#202124"]; indene_sol_temp [label="Solution: Modify Temperature\nLow T → Kinetic (C1)\nHigh T → Thermodynamic (C3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; indene_sol_ligand [label="Solution: Screen Ligands\n(e.g., bulky phosphines like XPhos)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; indene_sol_additive [label="Solution: Use Additives\n(e.g., KOPh for α-selectivity in Heck)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Phenyl Ring Path phenyl_cause [label="Cause: Lack of Directional Control in C-H Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; phenyl_sol_dg [label="Solution: Introduce Directing Group (DG)\n(e.g., Pyridine, Sulfonate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; phenyl_sol_tdg [label="Solution: Use Transient Directing Group (TDG) Strategy", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_position [color="#5F6368"];
check_position -> indene_cause [label="Indene Core", color="#5F6368"]; indene_cause -> indene_sol_temp [color="#5F6368"]; indene_cause -> indene_sol_ligand [color="#5F6368"]; indene_cause -> indene_sol_additive [color="#5F6368"];
check_position -> phenyl_cause [label="Phenyl Ring", color="#5F6368"]; phenyl_cause -> phenyl_sol_dg [color="#5F6368"]; phenyl_cause -> phenyl_sol_tdg [color="#5F6368"]; } }
Caption: Troubleshooting workflow for addressing poor regioselectivity.
Key Experimental Protocols
Protocol 1: Palladium-Catalyzed α-Selective Heck Arylation of Indene
This protocol is adapted from literature procedures demonstrating a switch of regioselectivity using a phenolate ligand additive.[3]
Reagents & Equipment:
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos ligand (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phenolate (KOPh)
-
Indene (or this compound)
-
Aryl halide (e.g., 4-iodotoluene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Schlenk flask and standard Schlenk line techniques
-
Magnetic stirrer and heating plate
Procedure:
-
Catalyst Pre-formation: In a glovebox, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and anhydrous 1,4-dioxane to a Schlenk flask. Stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: To the flask containing the pre-formed catalyst, add Cs₂CO₃ (2.0 equiv.), potassium phenolate (KOPh, 2.2 equiv.), the aryl halide (1.0 equiv.), and this compound (1.5 equiv.).
-
Reaction Execution: Seal the flask, remove it from the glovebox, and place it under a positive pressure of nitrogen. Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress using TLC or GC-MS until the starting aryl halide is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired α-arylated product.
// Node Definitions start [label="Start", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; catalyst [label="1. Catalyst Pre-formation\n(Pd(OAc)₂, XPhos in Dioxane)", fillcolor="#F1F3F4", fontcolor="#202124"]; setup [label="2. Add Reagents\n(Substrate, Aryl Halide, Cs₂CO₃, KOPh)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="3. Heat Under N₂\n(120 °C, 12-24h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitor [label="4. Monitor by TLC/GC-MS", fillcolor="#FBBC05", fontcolor="#202124", shape="diamond"]; workup [label="5. Work-up\n(Filter, Extract, Wash)", fillcolor="#F1F3F4", fontcolor="#202124"]; purify [label="6. Purify\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End\n(Isolated α-Product)", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> catalyst [color="#5F6368"]; catalyst -> setup [color="#5F6368"]; setup -> reaction [color="#5F6368"]; reaction -> monitor [color="#5F6368"]; monitor -> workup [label="Complete", color="#5F6368"]; monitor -> reaction [label="Incomplete", color="#EA4335"]; workup -> purify [color="#5F6368"]; purify -> end [color="#5F6368"]; } }
Caption: Experimental workflow for α-selective Heck arylation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. acs.figshare.com [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Combining transition metals and transient directing groups for C–H functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed C-H Functionalization of Phenyl 2-Pyridylsulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photoinduced meta-Selective C–H Oxygenation of Arenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Phenyl-1H-indene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of 2-Phenyl-1H-indene.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, focusing on the identification and mitigation of common side products. Two primary synthetic routes are covered: the Grignard reaction of 1-indanone with phenylmagnesium bromide followed by dehydration, and the aldol condensation of an appropriate benzaldehyde and phenylacetic acid derivative.
Issue 1: Presence of a Non-polar Impurity with a Similar Retention Factor (Rf) to the Product in the Grignard Route
Question: After performing the Grignard reaction between 1-indanone and phenylmagnesium bromide and subsequent work-up, I observe a significant non-polar impurity in my crude product, which is difficult to separate from this compound by column chromatography. What is this impurity and how can I minimize its formation?
Answer:
This common impurity is likely biphenyl .
Root Cause: Biphenyl is formed via the coupling of the phenylmagnesium bromide Grignard reagent with unreacted bromobenzene, a reaction often referred to as Wurtz-type coupling. The formation of this side product is favored by higher concentrations of bromobenzene and elevated reaction temperatures.[1]
Troubleshooting and Resolution:
-
Control Reaction Temperature: Maintain a low and consistent temperature during the formation of the Grignard reagent. The reaction is exothermic, so slow, dropwise addition of bromobenzene to the magnesium turnings in anhydrous ether is crucial.
-
High-Quality Magnesium: Use fresh, high-quality magnesium turnings. An oxide layer on the magnesium can hinder the Grignard formation and lead to an accumulation of unreacted bromobenzene.
-
Initiation: Ensure the Grignard reaction has initiated before adding the bulk of the bromobenzene. A small crystal of iodine can be used to activate the magnesium surface.
-
Purification: While challenging due to similar polarities, careful column chromatography using a non-polar eluent system (e.g., hexane or a hexane/ethyl acetate gradient) can help in separating biphenyl from the desired product.[2] A biphenyl column may offer superior separation for aromatic compounds.[3] Alternatively, recrystallization from a suitable solvent like ethanol may be effective.
Issue 2: Formation of a High Molecular Weight Byproduct During Acid-Catalyzed Dehydration
Question: During the acid-catalyzed dehydration of the intermediate alcohol (1-phenyl-indan-1-ol) to form this compound, I am observing a significant amount of a higher molecular weight, less soluble byproduct. What is this compound and how can I avoid it?
Answer:
The high molecular weight byproduct is likely di-indanyl ether .
Root Cause: The formation of an ether is a common side reaction during the acid-catalyzed dehydration of alcohols.[4][5] It occurs via an intermolecular SN2 reaction where an alcohol molecule attacks the protonated alcohol of another molecule. This process competes with the desired intramolecular elimination (dehydration) that forms the alkene.
Troubleshooting and Resolution:
-
Reaction Temperature: Higher temperatures generally favor the elimination reaction (formation of this compound) over the substitution reaction (ether formation).[6] Carefully increasing the reaction temperature during dehydration can improve the yield of the desired product.
-
Choice of Acid Catalyst: The strength and concentration of the acid catalyst can influence the product distribution. While strong acids are needed for dehydration, overly harsh conditions can promote polymerization and other side reactions. Using a milder, solid-supported acid catalyst might offer better selectivity.
-
Reaction Time: Prolonged reaction times can lead to the formation of heavy byproducts and polymerization. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Issue 3: Isomerization of the Desired Product
Question: My final product appears to be a mixture of isomers, with a significant portion being an isomer other than the desired this compound. What is the likely isomeric impurity and how can I control its formation?
Answer:
The isomeric impurity is most likely 3-Phenyl-1H-indene .
Root Cause: this compound can isomerize to the more thermodynamically stable 3-Phenyl-1H-indene, especially under acidic conditions or upon heating. This is because the double bond in the 3-phenyl isomer is in conjugation with the phenyl ring, leading to greater stability.
Troubleshooting and Resolution:
-
Neutralize Promptly: After the acid-catalyzed dehydration step, it is crucial to neutralize the reaction mixture promptly to prevent prolonged exposure to acidic conditions that can promote isomerization.
-
Mild Work-up: Employ a mild work-up procedure, avoiding excessive heat.
-
Purification Conditions: During purification, such as distillation or chromatography, avoid high temperatures for extended periods.
Issue 4: Self-Condensation in the Aldol Route
Question: I am attempting to synthesize this compound via an aldol condensation, but I am getting a complex mixture of products, suggesting self-condensation. How can I prevent this?
Answer:
Self-condensation is a common issue in aldol reactions, particularly when using a reactant with enolizable alpha-protons, such as phenylacetaldehyde.
Root Cause: The enolizable alpha-protons of phenylacetaldehyde can be abstracted by the base, leading to the formation of an enolate that can then react with another molecule of phenylacetaldehyde, resulting in self-condensation products.[7]
Troubleshooting and Resolution:
-
Choice of Reactants: A crossed aldol condensation strategy is often more effective. Instead of using phenylacetaldehyde directly, consider reacting a non-enolizable aldehyde (like benzaldehyde) with a reagent that can provide the equivalent of a phenylacetyl anion.
-
Reaction Conditions: Slowly add the enolizable component to the non-enolizable aldehyde in the presence of the base. This keeps the concentration of the enolizable species low, minimizing self-condensation.
-
Base Selection: The choice of base and reaction temperature can influence the extent of self-condensation. Experiment with different bases (e.g., NaOH, KOH, LDA) and temperature conditions to optimize the desired reaction.
Frequently Asked Questions (FAQs)
Q1: What is the typical yield of this compound I can expect from the Grignard synthesis route?
A1: The yield can vary significantly depending on the reaction conditions and the purity of the reagents. Yields can range from moderate to good, often in the range of 50-80%, assuming side reactions are well-controlled.
Q2: How can I confirm the presence of biphenyl in my product mixture?
A2: Biphenyl can often be detected by TLC as a spot with a high Rf value, close to that of the solvent front in non-polar eluents. For definitive identification, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. The 1H NMR spectrum of biphenyl will show characteristic aromatic proton signals.
Q3: What is the best way to purify the final this compound product?
A3: A combination of techniques is often necessary.
-
Column Chromatography: This is effective for separating the desired product from more polar or significantly less polar impurities. A silica gel column with a hexane/ethyl acetate gradient is a common choice.[2]
-
Recrystallization: This is a powerful technique for removing minor impurities and obtaining a highly pure crystalline product. Ethanol is a commonly used solvent for the recrystallization of similar compounds.[7][8][9][10] The choice of solvent should be optimized based on the solubility of the product and impurities.
Q4: Can this compound dimerize? If so, under what conditions?
A4: Yes, indene and its derivatives can undergo dimerization, particularly in the presence of acid catalysts or upon exposure to heat and light.[11] This can lead to the formation of various dimeric structures. To minimize dimerization, it is advisable to store the purified this compound in a cool, dark place and avoid contact with acidic substances.
Quantitative Data Summary
The following table summarizes the potential side products and factors influencing their formation. Please note that the exact yields can vary based on specific experimental conditions.
| Synthetic Route | Side Product | Factors Favoring Formation | Typical Yield Range (if available) |
| Grignard Reaction | Biphenyl | High concentration of bromobenzene, high reaction temperature.[1] | Can be a major impurity if not controlled. |
| Di-indanyl ether | Lower reaction temperatures during dehydration, prolonged reaction times.[4][12] | Varies with catalyst and conditions. | |
| 3-Phenyl-1H-indene | Acidic conditions, heat. | Dependent on the extent of isomerization. | |
| Aldol Condensation | Self-condensation products | High concentration of the enolizable aldehyde/ketone. | Can be significant if not controlled. |
| General | Dimerization products | Acidic conditions, heat, light.[11] | Generally minor but can increase with improper storage or purification. |
Experimental Protocols
Key Experiment 1: Synthesis of this compound via Grignard Reaction
Methodology:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. In the dropping funnel, place a solution of bromobenzene in anhydrous diethyl ether. Add a small portion of the bromobenzene solution to the magnesium and observe for the initiation of the reaction (disappearance of iodine color, bubbling). Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction with 1-Indanone: Cool the Grignard reagent to 0°C in an ice bath. Dissolve 1-indanone in anhydrous diethyl ether and add it dropwise to the Grignard reagent with stirring. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Work-up and Dehydration: Cool the reaction mixture in an ice bath and slowly quench with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 1-phenyl-indan-1-ol. This intermediate can be dehydrated by refluxing in a solution containing an acid catalyst (e.g., p-toluenesulfonic acid in toluene) with a Dean-Stark trap to remove water.
-
Purification: After completion of the dehydration (monitored by TLC), wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system, followed by recrystallization from ethanol.
Key Experiment 2: Synthesis of this compound via Aldol Condensation
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve benzaldehyde in a suitable solvent (e.g., ethanol).
-
Base Addition: Add a solution of a base (e.g., sodium hydroxide or potassium hydroxide) to the flask.
-
Addition of Phenylacetic Acid Derivative: Slowly add a phenylacetic acid derivative (e.g., phenylacetonitrile or an ester of phenylacetic acid) to the reaction mixture at a controlled temperature.
-
Reaction and Work-up: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC). Acidify the reaction mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography and/or recrystallization.
Visualizations
Caption: Synthetic pathways and potential side products in the synthesis of this compound.
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chromtech.net.au [chromtech.net.au]
- 4. OEthers 11.6.1 Preparation 1. By dehydration of alcohols of Ethers Alcoho.. [askfilo.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. amherst.edu [amherst.edu]
- 8. youtube.com [youtube.com]
- 9. magritek.com [magritek.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. fiq.unl.edu.ar [fiq.unl.edu.ar]
Technical Support Center: Rh-Catalyzed Indene Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst poisoning in Rh-catalyzed indene synthesis.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during Rh-catalyzed indene synthesis, with a focus on catalyst poisoning.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Catalyst Poisoning by Impurities | Impurities in reagents or solvents (e.g., sulfur compounds, water, coordinating solvents) can deactivate the rhodium catalyst. | - Purify all solvents and reagents before use. Refer to the Experimental Protocols section for detailed purification procedures.- Use fresh, high-purity starting materials. |
| Ligand Degradation | Phosphine ligands are susceptible to oxidation to phosphine oxides, which can reduce catalyst activity. | - Ensure all reactions are set up under a strictly inert atmosphere (e.g., argon or nitrogen).- Use freshly distilled and degassed solvents. |
| Inactive Catalyst Precursor | The rhodium precursor may be old or improperly stored, leading to the formation of inactive species. | - Use a fresh batch of the rhodium precursor.- Store rhodium compounds under an inert atmosphere and in a desiccator. |
| Suboptimal Reaction Conditions | Incorrect temperature, pressure, or reaction time can lead to low yields. | - Re-verify all reaction parameters against the established protocol.- Optimize reaction conditions (e.g., temperature, concentration) for your specific substrate. |
Problem 2: Inconsistent Reaction Results
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Variable Purity of Starting Materials | Batch-to-batch variations in the purity of reagents or solvents can lead to inconsistent outcomes. | - Standardize the purification protocol for all reagents and solvents.- Perform quality control checks on incoming materials. |
| Atmospheric Contamination | Small leaks in the reaction setup can introduce oxygen or moisture, leading to catalyst deactivation. | - Carefully check all glassware and connections for leaks.- Use a well-sealed reaction vessel and maintain a positive pressure of inert gas. |
| Cross-Contamination | Residual impurities in glassware from previous reactions can poison the catalyst. | - Implement a rigorous glassware cleaning protocol.- Consider using dedicated glassware for sensitive catalytic reactions. |
Problem 3: Formation of Unexpected Side Products
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Catalyst Speciation Changes | The active catalytic species may be in equilibrium with other, less selective rhodium complexes. The solvent can play a key role in the formation of different catalytic species.[1] | - Screen different non-coordinating solvents.- Adjust the ligand-to-metal ratio to favor the desired active species. |
| Substrate Isomerization or Decomposition | The reaction conditions may be too harsh, leading to undesired side reactions of the starting materials or products. | - Lower the reaction temperature.- Reduce the reaction time and monitor the reaction progress closely by TLC or GC/MS. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in Rh-catalyzed indene synthesis?
A1: Common poisons for rhodium catalysts include sulfur compounds (e.g., thiophenes, thiols), carbon monoxide, halides, and compounds with strongly coordinating heteroatoms like nitrogen and phosphorus.[2][3] Water and oxygen can also lead to catalyst deactivation through the formation of inactive rhodium species or oxidation of phosphine ligands.
Q2: How can I tell if my catalyst has been poisoned?
A2: A significant drop in reaction rate or a complete lack of product formation are strong indicators of catalyst poisoning. A color change in the reaction mixture, such as the formation of a black precipitate (indicative of rhodium black), can also signal catalyst decomposition.
Q3: Is it possible to regenerate a poisoned rhodium catalyst?
A3: Yes, in some cases, catalyst regeneration is possible. The appropriate method depends on the nature of the poison. For deactivation due to ligand oxidation, treatment with a reducing agent might be effective. For poisoning by strongly coordinating species, treatment with an acid or a chelating agent may be necessary to remove the poison. A general procedure for regenerating a deactivated rhodium catalyst involves oxidation of the catalyst system, removal of phosphine oxidation products, and subsequent regeneration by syngas treatment and addition of fresh phosphine ligands.[4] Refer to the Experimental Protocols section for a detailed regeneration procedure.
Q4: What is the role of the phosphine ligand, and how does its degradation affect the reaction?
A4: Phosphine ligands are crucial for stabilizing the rhodium center and tuning its electronic and steric properties, which in turn influences the catalyst's activity and selectivity.[5] The most common degradation pathway for phosphine ligands is oxidation to the corresponding phosphine oxide, especially in the presence of trace air or peroxides.[6] This oxidation alters the electronic properties of the ligand and can lead to the formation of less active or inactive catalyst species, thereby reducing the reaction yield.
Q5: How critical is the purity of solvents and reagents?
A5: It is extremely critical. Many commercially available reagents and solvents contain impurities that can act as catalyst poisons. For example, technical-grade solvents may contain sulfur compounds or water. Therefore, rigorous purification of all solvents and reagents before use is essential for obtaining reproducible and high-yielding results.
Data Presentation
The following table summarizes the quantitative impact of common poisons on the performance of Rh-catalyzed reactions. While specific data for indene synthesis is limited, these examples from related C-H activation and hydroformylation reactions illustrate the detrimental effects of these impurities.
| Poison | Catalyst System | Reaction Type | Concentration of Poison | Effect on Yield/Turnover Number (TON) |
| Thiophene (Sulfur) | RhH(CO)₂(PPh₃)₂ | Hydroformylation of 1-hexene | Not specified | Decreased catalytic activity.[7] |
| Water | Ru-based catalyst | Olefin Metathesis | 100 ppm (0.01% v/v) | ~60% drop in yield. |
| Phosphine Oxide | Rh(I) complexes | Hydrophosphinylation of alkynes | Not applicable (formed in situ) | Can inhibit catalytic activity depending on the ligand structure.[8] |
Experimental Protocols
Protocol 1: General Procedure for Rh(III)-Catalyzed Synthesis of Substituted Indenes
This protocol is adapted from the Rh(III)-catalyzed [3+2] annulation of cyclic ketimines and alkynyl chlorides.[9]
-
Reagent and Solvent Purification:
-
Solvents (e.g., 1,2-dichloroethane, toluene): Dry by refluxing over CaH₂ for 4 hours, then distill under an inert atmosphere.
-
Liquid Reagents: Purify by distillation under reduced pressure.
-
Solid Reagents: Recrystallize from an appropriate solvent.
-
-
Reaction Setup:
-
To a flame-dried Schlenk tube, add the rhodium precursor (e.g., [Cp*RhCl₂]₂, 2.5 mol%), copper acetate (100 mol%), and a magnetic stir bar.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add the cyclic ketimine (1.0 equiv) and the alkynyl chloride (1.2 equiv) under a positive flow of inert gas.
-
Add the anhydrous, degassed solvent (to achieve a 0.1 M concentration of the ketimine) via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C) for the specified time (e.g., 8 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Protocol 2: Regeneration of a Deactivated Rhodium Catalyst
This protocol is a general guideline based on procedures for regenerating rhodium hydroformylation catalysts.[10]
-
Oxidation of the Deactivated Catalyst:
-
Transfer the deactivated catalyst solution to a suitable flask.
-
If the reaction solvent is volatile, it may be removed under reduced pressure and replaced with a higher-boiling solvent like toluene.
-
In the presence of at least one mole of an aldehyde per mole of rhodium, bubble a gentle stream of air or an oxygen/nitrogen mixture through the solution at a temperature below the boiling point of the aldehyde.
-
Monitor the color of the solution. The regeneration is often complete when the color changes from dark brown or black to a light straw color.
-
-
Removal of Phosphine Oxides:
-
Cool the solution to room temperature.
-
If a precipitate (phosphine oxides) has formed, remove it by filtration.
-
Alternatively, perform a liquid-liquid extraction with deoxygenated water to remove water-soluble phosphine oxides.
-
-
Reactivation of the Rhodium Center:
-
Transfer the organic phase containing the rhodium species to a pressure vessel.
-
Charge the vessel with syngas (a mixture of CO and H₂) to a desired pressure and heat to an appropriate temperature (e.g., 100 °C) for several hours.
-
-
Re-addition of Ligand:
-
After cooling and venting the vessel, add a fresh portion of the phosphine ligand to restore the desired ligand-to-rhodium ratio.
-
The regenerated catalyst solution is now ready for use in a new reaction.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. US6923922B2 - Recover and recycle rhodium from spent partial oxidation catalysts - Google Patents [patents.google.com]
- 6. Rhodium-catalysed hydrogenation of nitrous oxide - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00490J [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US4196096A - Process for regeneration of rhodium hydroformylation catalysts - Google Patents [patents.google.com]
degradation pathways of 2-Phenyl-1H-indene under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Phenyl-1H-indene under acidic conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound in an acidic environment.
Issue 1: Low or No Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Degradation of Starting Material: this compound is susceptible to degradation, particularly dimerization or polymerization, in the presence of strong acids. | - Lower Reaction Temperature: Perform the reaction at a lower temperature to minimize side reactions. - Use a Milder Acid: If the reaction chemistry allows, consider using a weaker Brønsted or Lewis acid. - Slow Addition of Acid: Add the acidic reagent dropwise to the reaction mixture to control the initial exothermic reaction and prevent localized high concentrations of acid. - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the product and byproducts. Stop the reaction once the starting material is consumed to avoid product degradation. |
| Incorrect Stoichiometry: An excess of acid can promote degradation pathways. | - Optimize Acid Concentration: Titrate the amount of acid used to find the optimal concentration that promotes the desired reaction without causing significant degradation. |
| Solvent Effects: The choice of solvent can influence the stability of intermediates and the rate of degradation. | - Solvent Screening: Experiment with different solvents to find one that favors the desired reaction pathway over degradation. Aprotic solvents may sometimes suppress protonation-initiated degradation. |
Issue 2: Formation of a Complex Mixture of Byproducts
| Possible Cause | Suggested Solution |
| Dimerization and Oligomerization: Under acidic conditions, the double bond of this compound can be protonated, leading to a carbocation intermediate that can attack another molecule of the starting material, initiating dimerization and polymerization.[1][2] | - Reduce Reactant Concentration: Lowering the concentration of this compound can disfavor bimolecular side reactions like dimerization. - Employ Protective Groups: If applicable to your synthesis, consider protecting functional groups that may be sensitive to acid. |
| Isomerization: Acid can catalyze the isomerization of the double bond in the indene ring system. | - Control Reaction Time: Shorter reaction times can minimize the extent of isomerization. - Buffer the Reaction Mixture: In some cases, a buffered acidic solution can maintain a specific pH and reduce unwanted side reactions. |
| Charring or Tar Formation: Highly acidic conditions and elevated temperatures can lead to extensive decomposition and the formation of insoluble, tarry materials. | - Strict Temperature Control: Maintain a consistent and low reaction temperature. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can contribute to charring. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound under acidic conditions?
A1: The primary degradation pathway for this compound in the presence of acid is believed to be acid-catalyzed dimerization and potentially oligomerization. The reaction is initiated by the protonation of the C1-C2 double bond to form a resonance-stabilized carbocation. This electrophilic intermediate can then attack the electron-rich double bond of another this compound molecule. Subsequent deprotonation yields a dimeric product. This process can continue to form trimers and higher oligomers.[1][2]
Q2: What analytical techniques are best for monitoring the degradation of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with a UV detector is an excellent method for quantitatively monitoring the disappearance of the starting material and the appearance of degradation products. Thin Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the reaction progress. For structural elucidation of degradation products, techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
Q3: Are there any specific acids that are known to cause more significant degradation?
A3: Strong Brønsted acids like sulfuric acid and strong Lewis acids like boron trifluoride have been shown to promote the dimerization of the parent compound, indene, and are likely to cause significant degradation of this compound.[2] Milder acidic conditions should be explored whenever possible.
Q4: Can the phenyl substituent at the C2 position influence the degradation pathway?
A4: Yes, the phenyl group at the C2 position can influence the stability of the carbocation intermediate formed upon protonation. The electron-donating nature of the phenyl group can stabilize the adjacent carbocation, potentially increasing the rate of dimerization compared to unsubstituted indene.
Data Presentation
Table 1: Example Data Table for Monitoring Degradation of this compound
| Experiment ID | Acid Used | Acid Conc. (M) | Temperature (°C) | Time (h) | % this compound Remaining | Major Degradation Product(s) (by HPLC area %) |
| EXP-001 | HCl | 1 | 25 | 1 | ||
| EXP-002 | H2SO4 | 1 | 25 | 1 | ||
| EXP-003 | TFA | 1 | 25 | 1 | ||
| EXP-004 | HCl | 0.1 | 25 | 1 |
Experimental Protocols
General Protocol for an Acid-Catalyzed Reaction of this compound
This protocol provides a general framework. Specific quantities, temperatures, and times should be optimized for your particular reaction.
-
Reactant Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve this compound (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane, diethyl ether).
-
Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.
-
Acid Addition: Slowly add the acidic reagent (e.g., a solution of HCl in diethyl ether, or a Lewis acid like BF3·OEt2) dropwise to the stirred solution over a period of 10-15 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC at regular intervals (e.g., every 30 minutes).
-
Quenching: Once the reaction is complete (or when significant degradation is observed), quench the reaction by adding a cold, saturated aqueous solution of a weak base (e.g., sodium bicarbonate).
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate the desired product from any degradation products.
-
Characterization: Characterize the purified product and any isolated byproducts by NMR, MS, and IR spectroscopy.
Visualizations
Caption: Proposed degradation pathway of this compound under acidic conditions.
Caption: General experimental workflow for reactions with this compound in acid.
References
Technical Support Center: Scale-Up of 2-Phenyl-1H-indene Production
Welcome to the Technical Support Center for the synthesis and scale-up of 2-Phenyl-1H-indene. This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the challenges encountered during the production of this compound, particularly when transitioning from laboratory to pilot or industrial scale.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound suitable for scale-up?
A1: A prevalent and scalable method for synthesizing this compound involves a two-step process. The first step is the Grignard reaction between 2-indanone and a phenylmagnesium halide (e.g., phenylmagnesium bromide). The resulting intermediate, 2-phenyl-1-indanol, is then subjected to acid-catalyzed dehydration to yield the final product.[1] This route is often favored due to the availability of starting materials and the robustness of the reactions. Another approach involves the palladium-catalyzed Suzuki coupling and subsequent ruthenium-catalyzed ring-closing metathesis, which offers good functional group tolerance and scalability.[2]
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
A2: The primary safety concerns during the scale-up of this compound synthesis, particularly via the Grignard route, include:
-
Exothermic Reactions: Both the Grignard reaction and the acid-catalyzed dehydration can be highly exothermic.[3] Poor heat dissipation at a larger scale can lead to a thermal runaway, where the reaction rate increases uncontrollably, potentially causing a dangerous increase in temperature and pressure.[3]
-
Flammable Solvents: The use of flammable solvents like diethyl ether or tetrahydrofuran (THF) in the Grignard step poses a significant fire and explosion risk, especially at larger volumes.
-
Handling of Reagents: Phenylmagnesium halides are moisture-sensitive and can react violently with water. Strong acids used in the dehydration step are corrosive and require careful handling.
Q3: How can the formation of byproducts be minimized during scale-up?
A3: Minimizing byproducts is crucial for achieving high purity and yield. Key strategies include:
-
Strict Moisture Control: In the Grignard step, ensure all glassware, solvents, and reagents are anhydrous to prevent the quenching of the Grignard reagent and the formation of biphenyl.
-
Temperature Control: Maintaining the optimal temperature for each reaction step is critical. Overheating during dehydration can lead to the formation of undesired isomers or polymerization products.
-
Controlled Addition of Reagents: Slow, controlled addition of the Grignard reagent to the 2-indanone solution can help manage the exotherm and reduce the formation of side products.
Q4: What are the recommended methods for purifying this compound at an industrial scale?
A4: While column chromatography is common in the lab, it is often impractical and costly for large-scale production.[4] The preferred methods for industrial-scale purification of this compound, which is a solid, are:
-
Crystallization/Recrystallization: This is the most common and cost-effective method for purifying solid organic compounds.[4][5][6][7] Selecting an appropriate solvent system is key to obtaining high purity crystals.
-
Melt Crystallization: For compounds with suitable melting points, this technique can be a highly effective purification method.
-
Distillation: If the compound is thermally stable, vacuum distillation can be used for purification.[4]
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of 2-indanone | Inactive Grignard reagent due to moisture contamination. | Ensure all glassware is oven-dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Grignard reagent. | Titrate the Grignard reagent before use to determine its exact concentration and adjust the stoichiometry accordingly. | |
| Formation of significant biphenyl byproduct | Wurtz coupling of the Grignard reagent with unreacted aryl halide. | Ensure slow addition of the aryl halide during the Grignard reagent preparation. Maintain a slight excess of magnesium. |
| Incomplete dehydration of 2-phenyl-1-indanol | Insufficient acid catalyst or reaction time. | Increase the amount of acid catalyst or prolong the reaction time. Monitor the reaction progress by TLC or HPLC. |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for the formation of degradation products. | |
| Product loss during workup and purification | Product remains in the aqueous layer during extraction. | Check the pH of the aqueous layer and adjust if necessary. Perform multiple extractions with an appropriate organic solvent. |
| Inefficient crystallization. | Screen different solvents or solvent mixtures for recrystallization. Ensure slow cooling to promote the formation of pure crystals.[5][7] |
Impure Product
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of unreacted 2-indanone | Incomplete Grignard reaction. | See "Low conversion of 2-indanone" in the Low Yield section. |
| Presence of 2-phenyl-1-indanol | Incomplete dehydration. | See "Incomplete dehydration of 2-phenyl-1-indanol" in the Low Yield section. |
| Formation of isomeric byproducts | Isomerization of the double bond during dehydration. | Use a milder acid catalyst or optimize the reaction temperature and time. |
| Discoloration of the final product | Presence of trace impurities or degradation products. | Treat the crude product with activated carbon before crystallization. Ensure the product is stored under an inert atmosphere and protected from light. |
Data Presentation
Table 1: Comparison of Reaction Parameters at Different Scales (Hypothetical)
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) |
| Grignard Reaction | ||
| 2-Indanone | 10 g | 1 kg |
| Phenylmagnesium bromide (1 M in THF) | 83 mL | 8.3 L |
| Solvent (Anhydrous THF) | 200 mL | 20 L |
| Reaction Temperature | 0 °C to room temp. | 0 °C to 25 °C (with cooling) |
| Typical Yield of 2-phenyl-1-indanol | 85-95% | 80-90% |
| Dehydration | ||
| 2-phenyl-1-indanol | ~15 g | ~1.5 kg |
| Acid Catalyst (e.g., p-TSA) | 0.5 g | 50 g |
| Solvent (Toluene) | 150 mL | 15 L |
| Reaction Temperature | 80-110 °C | 90-110 °C (with careful monitoring) |
| Typical Yield of this compound | 90-98% | 88-95% |
| Overall Yield | 76-93% | 70-85% |
Experimental Protocols
Detailed Methodology for the Scalable Synthesis of this compound
Step 1: Synthesis of 2-phenyl-1-indanol (Grignard Reaction)
-
Preparation: All glassware must be thoroughly dried in an oven and assembled under a nitrogen or argon atmosphere.
-
Reaction Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a condenser, and a temperature probe is charged with a solution of 2-indanone in anhydrous tetrahydrofuran (THF).
-
Grignard Addition: The solution is cooled to 0 °C using an ice bath. Phenylmagnesium bromide (1 M solution in THF) is added dropwise from the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Workup: The layers are separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2-phenyl-1-indanol.
Step 2: Synthesis of this compound (Dehydration)
-
Reaction Setup: The crude 2-phenyl-1-indanol is dissolved in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.
-
Catalyst Addition: A catalytic amount of p-toluenesulfonic acid (p-TSA) is added to the solution.
-
Reaction: The mixture is heated to reflux, and the water formed during the reaction is collected in the Dean-Stark trap. The reaction is monitored by TLC or HPLC until the starting material is consumed.
-
Workup: The reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution to neutralize the acid, followed by washing with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound is then purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).
Visualizations
Caption: Synthetic pathway for this compound with potential side reactions.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. data.epo.org [data.epo.org]
- 2. Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. m.youtube.com [m.youtube.com]
- 6. How To [chem.rochester.edu]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
Technical Support Center: 2-Phenyl-1H-indene Storage and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for the proper storage and handling of 2-Phenyl-1H-indene to prevent unwanted polymerization. By following these recommendations, you can ensure the stability and purity of your compound for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is this compound susceptible to polymerization?
A1: this compound, like other indene derivatives, contains a reactive double bond within its five-membered ring. This structural feature makes it prone to addition polymerization, a process that can be initiated by several factors including heat, light, exposure to air (oxygen), and the presence of acid or radical initiators.[1] Uncontrolled polymerization can lead to the formation of undesirable oligomers and polymers, compromising the purity and effectiveness of the compound in subsequent reactions.
Q2: What are the ideal storage conditions to prevent the polymerization of this compound?
A2: To minimize the risk of polymerization during storage, this compound should be stored in a cool, dark environment.[1] The recommended storage temperature is between 2-8°C.[1] It is crucial to store the compound in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to protect it from air and moisture.[1]
Q3: What are polymerization inhibitors and why are they used?
A3: Polymerization inhibitors are chemical compounds added in small quantities to monomers like this compound to prevent spontaneous polymerization. They function by scavenging free radicals, which are key initiators of the polymerization process.[2] Common inhibitors for unsaturated hydrocarbons include phenolic compounds such as 4-tert-butylcatechol (TBC), hydroquinone (HQ), and hydroquinone monomethyl ether (MEHQ).[2] It is important to note that many phenolic inhibitors require the presence of a small amount of oxygen to be effective.[2][3][4]
Q4: My this compound has developed a yellow or brown color. What does this indicate?
A4: A change in color to yellow or brown suggests that the this compound has begun to oxidize and potentially form oligomers.[2] While the compound may still be usable for some applications, for sensitive experiments, it is advisable to purify it to remove these impurities.
Q5: How can I remove the polymerization inhibitor before my experiment?
A5: It is often necessary to remove the inhibitor immediately before using this compound in a reaction. Common methods include:
-
Column Chromatography: Passing the compound through a column packed with activated basic alumina is effective for removing phenolic inhibitors like TBC.[2]
-
Aqueous Wash: Washing the compound with an aqueous sodium hydroxide (NaOH) solution in a separatory funnel can also remove phenolic inhibitors.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Viscosity of the this compound has increased, or solids have formed during storage. | Polymerization has occurred due to improper storage conditions (e.g., exposure to heat, light, or air). | Confirm the presence of polymer using the protocol below. If polymerization is confirmed, the material may need to be discarded. Review and improve storage procedures to prevent future occurrences. |
| The reaction mixture containing this compound becomes viscous or solidifies unexpectedly. | 1. Incompatible reagents (e.g., strong acids, oxidizing agents) are present. 2. Peroxide impurities in solvents are acting as radical initiators. 3. The reaction temperature is too high. | 1. Verify the compatibility of all reagents with this compound. 2. Use freshly distilled or peroxide-free solvents. 3. Consider lowering the reaction temperature. |
| Polymerization occurs even with the presence of an inhibitor. | The inhibitor may have been consumed over time or is not effective under the specific experimental conditions. | If the compound has been stored for an extended period, the inhibitor may be depleted. For reactions at elevated temperatures, a more robust inhibitor might be necessary if it does not interfere with the desired reaction. |
Quantitative Data Summary
The following table summarizes common polymerization inhibitors used for indene and related unsaturated hydrocarbons, along with their typical concentrations. Note that the optimal inhibitor and concentration may vary depending on the specific storage duration and conditions.
| Inhibitor | Chemical Class | Typical Concentration (ppm) | Key Characteristics |
| 4-tert-Butylcatechol (TBC) | Phenolic | 10 - 100 | Effective for storage and transport; requires oxygen to function.[2] |
| Hydroquinone (HQ) | Phenolic | 50 - 200 | A versatile, general-purpose inhibitor that also requires oxygen.[2][4] |
| Hydroquinone Monomethyl Ether (MEHQ) | Phenolic | 50 - 200 | Effective at ambient temperatures in the presence of oxygen.[2] |
| Butylated Hydroxytoluene (BHT) | Phenolic | 100 - 500 | Acts as an antioxidant to inhibit free-radical polymerization.[2] |
Experimental Protocols
Protocol 1: Removal of 4-tert-Butylcatechol (TBC) Inhibitor Using an Alumina Column
Objective: To remove the phenolic inhibitor from this compound prior to its use in a chemical reaction.
Materials:
-
This compound containing TBC inhibitor
-
Activated basic alumina (Brockmann I)
-
Glass chromatography column with a stopcock
-
Glass wool or fritted glass disc
-
Clean, dry collection flask
-
Inert gas supply (Nitrogen or Argon), optional
Procedure:
-
Secure the chromatography column in a vertical position.
-
Place a small plug of glass wool at the bottom of the column or use a column with a fritted disc to retain the stationary phase.
-
Dry-pack the column with activated basic alumina. The amount of alumina will depend on the quantity of this compound to be purified (a general guideline is a 5-10 cm bed of alumina for 50-100 mL of the compound).[2]
-
Gently tap the column to ensure the alumina is packed evenly.
-
If desired, flush the column with an inert gas.
-
Carefully add the this compound to the top of the alumina bed.
-
Allow the compound to percolate through the alumina under gravity, collecting the purified, inhibitor-free product in the collection flask.
-
For highly sensitive reactions, this purification should be performed immediately before use. The purified compound should be stored under an inert atmosphere and at a low temperature for short durations.
Protocol 2: Quantification of Polymer Formation in this compound
Objective: To determine if and to what extent polymerization has occurred in a sample of this compound.
Materials:
-
This compound sample to be tested
-
Methanol (or another suitable non-solvent for the polymer)
-
Vial or small beaker
-
Pre-weighed filter paper
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Vacuum oven
Procedure:
-
Accurately weigh a sample of the this compound into a vial.
-
Add a significant excess of a non-solvent, such as methanol (e.g., 10 mL), to the vial.[1] If a polymer has formed, it will precipitate as a solid.
-
Filter the mixture through the pre-weighed filter paper.
-
Wash the collected precipitate with additional methanol to remove any remaining monomer.
-
Dry the filter paper with the collected polymer in a vacuum oven at a low temperature until a constant weight is achieved.
-
Calculate the weight of the dried polymer.
-
Determine the weight percentage of the polymer in the original sample.
Diagrams
Caption: Troubleshooting workflow for unwanted this compound polymerization.
References
Technical Support Center: Optimization of Reaction Conditions for 2-Phenyl-1H-indene Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-phenyl-1H-indene derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yields in the synthesis of this compound derivatives?
A1: Low yields can arise from several factors. It is crucial to ensure that all reagents and solvents are pure and anhydrous, as many catalytic systems are sensitive to moisture. Inadequate temperature control can lead to the formation of side products. For catalytic reactions, verify that the catalyst has not degraded and is used at the correct loading percentage. Reaction time is also a critical parameter; monitoring the reaction's progress with techniques like TLC or LC-MS is recommended to identify the optimal endpoint and prevent product decomposition from extended reaction times. Additionally, significant product loss can occur during the workup and purification stages. Optimizing extraction and chromatography methods is essential to minimize these losses.[1]
Q2: How can I improve the regioselectivity of my reaction to obtain the desired this compound isomer?
A2: Poor regioselectivity is a common challenge. The outcome is often determined by the steric and electronic properties of the substituents on the starting materials. For instance, in rhodium(I)-catalyzed reactions of 2-(chloromethyl)phenylboronic acids with alkynes, the steric nature of the alkyne substituents influences regioselectivity, with bulky groups favoring the formation of a specific regioisomer.[1][2] Similarly, in iron(III) chloride-catalyzed reactions, high regioselectivity can be achieved and is influenced by the electronic properties of the alkyne.[1][2] Experimenting with different catalysts, ligands, and solvents can help direct the reaction toward the desired product.[1]
Q3: I am having difficulty with the purification of my final this compound derivative. What are the recommended purification techniques?
A3: The purification of multifunctional indenes can be challenging due to the presence of closely related byproducts. Careful column chromatography is frequently necessary to isolate the pure compound.[1] The choice of solvent system for chromatography is critical and should be optimized using Thin Layer Chromatography (TLC) to achieve good separation between the product and impurities. In some cases, recrystallization from a suitable solvent or solvent mixture can also be an effective purification method.
Q4: What are some common side reactions to be aware of during the synthesis of this compound derivatives?
A4: Depending on the synthetic route, several side reactions can occur. In metal-catalyzed cross-coupling reactions, homo-coupling of the starting materials can be a significant side reaction. Incomplete cyclization can lead to the formation of acyclic intermediates. Furthermore, the double bond in the indene ring can sometimes isomerize, leading to a mixture of products. Careful control of reaction conditions, such as temperature and reaction time, can help to minimize these unwanted side reactions.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive or degraded catalyst. | Use a fresh batch of catalyst. For reactions involving palladium, ensure the active Pd(0) species is generated.[3] |
| Impure starting materials or solvents. | Purify starting materials and ensure solvents are anhydrous. Impurities can poison the catalyst.[3][4] | |
| Suboptimal reaction temperature. | Experiment with a range of temperatures. Lowering the temperature can sometimes increase selectivity, while higher temperatures may be needed for reaction completion.[4] | |
| Insufficient reaction time. | Monitor the reaction progress over time using TLC, GC, or HPLC to ensure it has reached completion.[4] | |
| Formation of Multiple Products (Poor Selectivity) | Incorrect catalyst or ligand. | Screen different catalysts and ligands. The electronic and steric properties of these can significantly influence selectivity. |
| Non-optimal solvent. | The polarity of the solvent can affect the reaction pathway. Test a range of solvents with different polarities. | |
| Temperature is too high. | Higher temperatures can sometimes lead to the formation of undesired side products. Try running the reaction at a lower temperature. | |
| Incomplete Reaction | Insufficient amount of a reagent or catalyst. | Ensure the correct stoichiometry of all reactants and catalysts is used.[1] Consider incrementally increasing the catalyst loading.[4] |
| Short reaction time. | Some reactions may require prolonged periods to go to completion. Monitor the reaction until no further conversion of the starting material is observed.[1] | |
| Difficulty in Product Isolation | Complex product mixture. | Optimize the reaction conditions to minimize byproduct formation. Employ careful column chromatography for purification.[1] |
| Product is unstable during workup. | Consider using milder workup procedures, such as avoiding strong acids or bases if the product is sensitive. |
Quantitative Data on Reaction Optimization
The following tables summarize the impact of different reaction parameters on the yield of this compound derivatives from various synthetic routes.
Table 1: Yields for FeCl₃-Catalyzed Synthesis of Indenes from N-Benzylic Sulfonamides and Alkynes [1]
| N-Benzylic Sulfonamide Substituent | Alkyne | Product Substituents | Yield (%) |
| 4-Me | Ph-C≡C-Ph | 1,2-diphenyl-5-methyl-1H-indene | 83 |
| 4-MeO | Ph-C≡C-Ph | 1,2-diphenyl-5-methoxy-1H-indene | 81 |
| 4-Cl | Ph-C≡C-Ph | 5-chloro-1,2-diphenyl-1H-indene | 75 |
| H | Et-C≡C-Et | 1,2-diethyl-1H-indene | 72 |
| H | Ph-C≡C-CO₂Et | 1-phenyl-2-(ethoxycarbonyl)-1H-indene | 78 |
Table 2: Regioselectivity in Rh(I)-Catalyzed Synthesis of Indenes from 2-(Chloromethyl)phenylboronic Acid and Unsymmetrical Alkynes [1]
| R¹ in R¹-C≡C-R² | R² in R¹-C≡C-R² | Major Regioisomer | Regioisomeric Ratio |
| Ph | Me | 1-phenyl-2-methyl-1H-indene | >95:5 |
| Ph | n-Bu | 1-phenyl-2-n-butyl-1H-indene | >95:5 |
| t-Bu | Me | 1-tert-butyl-2-methyl-1H-indene | >95:5 |
| SiMe₃ | Ph | 1-phenyl-2-trimethylsilyl-1H-indene | No desired product |
Experimental Protocols
General Procedure for the FeCl₃-Catalyzed Synthesis of this compound Derivatives
This protocol is a general guideline for the synthesis of functionalized indene derivatives from N-benzylic sulfonamides and internal alkynes, catalyzed by iron(III) chloride.[2]
-
Preparation: To a dry reaction tube, add the N-benzylic sulfonamide (1.0 equiv.), the internal alkyne (1.2 equiv.), and anhydrous FeCl₃ (10 mol%).
-
Solvent Addition: Add a dry, non-polar solvent (e.g., 1,2-dichloroethane) under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor its progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired this compound derivative.
Visualizations
Caption: General experimental workflow for the synthesis of this compound derivatives.
Caption: A troubleshooting workflow for addressing low product yield.
References
Validation & Comparative
Comparative Efficacy of 2-Phenyl-1H-indene Derivatives and Other Tubulin Inhibitors
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of 2-Phenyl-1H-indene derivatives with other established tubulin inhibitors. Tubulin, the fundamental protein component of microtubules, is a clinically validated and compelling target for anticancer drug development. Microtubules are dynamic polymers essential for critical cellular processes, including cell division, intracellular transport, and the maintenance of cell structure.[1] Disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis, making tubulin inhibitors a cornerstone of cancer chemotherapy.[2][3]
Tubulin inhibitors are broadly classified based on their binding site on the tubulin heterodimer. The major binding sites are the colchicine, vinca, and taxane sites. Agents that bind to the colchicine and vinca sites typically inhibit tubulin polymerization, leading to microtubule destabilization. In contrast, taxanes bind to a different site and promote microtubule stabilization, effectively "freezing" the microtubule network. This guide will focus on inhibitors targeting the colchicine binding site, with a particular emphasis on the emerging class of this compound derivatives.
Mechanism of Action: this compound Derivatives
Recent research has identified a series of novel dihydro-1H-indene derivatives as potent tubulin polymerization inhibitors that exert their effects by binding to the colchicine site on β-tubulin.[4][5][6] This interaction prevents the polymerization of tubulin dimers into microtubules, thereby disrupting the formation of the mitotic spindle and arresting cancer cells in mitosis.[4][6] Several studies have demonstrated that these compounds exhibit significant antiproliferative activity across a range of cancer cell lines.[4][7] The this compound scaffold represents a promising framework for the development of new anticancer agents that can potentially overcome some of the limitations of existing therapies, such as drug resistance.[8]
Comparative Efficacy: In Vitro Studies
The following tables summarize the quantitative data on the efficacy of this compound derivatives compared to other well-known tubulin inhibitors. The data is presented as IC50 values, which represent the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
Table 1: Antiproliferative Activity of Dihydro-1H-indene Derivatives Against Various Cancer Cell Lines
| Compound | A549 (Lung) IC50 (µM) | Hela (Cervical) IC50 (µM) | H22 (Liver) IC50 (µM) | K562 (Leukemia) IC50 (µM) |
| 12d | 0.087 | 0.078 | 0.068 | 0.028 |
| CA-4 | 0.003 | 0.002 | 0.004 | 0.003 |
Data sourced from studies on novel dihydro-1H-indene derivatives.[4][7] CA-4 (Combretastatin A-4) is a potent, well-known colchicine-site binding agent used as a positive control.
Table 2: Tubulin Polymerization Inhibition by Dihydro-1H-indene Derivative 12d and Other Tubulin Inhibitors
| Compound | Tubulin Polymerization IC50 (µM) | Binding Site |
| 12d | 1.52 | Colchicine |
| Colchicine | 2.68 | Colchicine |
| Combretastatin A-4 (CA-4) | 2.1 | Colchicine |
| Vincristine | Not specified for direct polymerization, acts on tubulin sequestration | Vinca |
| Paclitaxel | Promotes polymerization | Taxane |
Data compiled from multiple sources.[2][4][9] Note that direct comparison of IC50 values for polymerization can vary based on assay conditions.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are protocols for two key assays used to evaluate the efficacy of tubulin inhibitors.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Reagents:
-
Purified tubulin (>99% pure, typically from bovine brain)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Guanosine triphosphate (GTP)
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
Positive and negative controls (e.g., colchicine for inhibition, paclitaxel for promotion, DMSO as vehicle)
Procedure:
-
Tubulin is diluted to a final concentration of 30 µM in ice-cold polymerization buffer to prevent spontaneous polymerization.[10]
-
The test compound or vehicle control (DMSO) is added to the tubulin solution.
-
The reaction is initiated by the addition of GTP and by raising the temperature to 37°C in a temperature-controlled spectrophotometer.
-
The change in absorbance at 340 nm is monitored over time. An increase in absorbance indicates microtubule polymerization.
-
Data is plotted as absorbance versus time. The IC50 value, the concentration of the compound that inhibits polymerization by 50%, is calculated from a dose-response curve.[1]
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5 × 10³ to 1 × 10⁴ cells per well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[11]
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).[11]
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for a few hours to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (such as DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[11]
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of tubulin inhibitors.
Caption: Mechanism of microtubule dynamics and inhibitor action.
Caption: Preclinical evaluation workflow for novel tubulin inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel tubulin inhibitor, 6h, suppresses tumor-associated angiogenesis and shows potent antitumor activity against non–small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rational Design of a Novel Tubulin Inhibitor with a Unique Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 2-Phenyl-1H-indene Derivatives
For researchers, scientists, and drug development professionals, the 2-phenyl-1H-indene core structure represents a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various this compound derivatives, supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways.
Derivatives of the this compound scaffold have been extensively explored for their potential as therapeutic agents, exhibiting activities ranging from anticancer and anti-inflammatory to enzyme inhibition. The unique structural features of this scaffold allow for modifications at multiple positions, leading to a diverse range of pharmacological profiles. This guide synthesizes findings from various studies to offer an objective comparison of their performance and to elucidate the key structural motifs responsible for their biological actions.
Comparative Anticancer Activity
A significant area of investigation for this compound derivatives has been their potential as anticancer agents. These compounds have shown cytotoxicity against a variety of cancer cell lines, with their mechanism of action often linked to the inhibition of crucial cellular processes like tubulin polymerization.
Quantitative Comparison of Anticancer Activity (IC50 in µM)
| Compound ID | Modification on this compound Core | Cancer Cell Line | IC50 (µM) | Reference |
| 12d | 4,5,6-trimethoxy-2,3-dihydro-1H-indene with a 4-hydroxy-3-methoxyphenyl group at the 2-position | A549 (Lung) | 0.087 | [1][2] |
| Hela (Cervical) | 0.078 | [1][2] | ||
| H22 (Liver) | 0.068 | [1][2] | ||
| K562 (Leukemia) | 0.028 | [1][2] | ||
| 12q | 4,5,6-trimethoxy-2,3-dihydro-1H-indene with a 2,3-dihydrobenzofuran-5-yl group at the 2-position | K562 (Leukemia) | Inhibition rate of 83.61% at 0.1 µM | [1] |
| 12j | 4,5,6-trimethoxy-2,3-dihydro-1H-indene with a specific substitution (details proprietary) | K562 (Leukemia) | Potent growth inhibitory effects at 0.1 µM | [1] |
| 12t | 4,5,6-trimethoxy-2,3-dihydro-1H-indene with a 5'-indole group at the 2-position | K562 (Leukemia) | Potent inhibitory effects at 0.1 µM | [1] |
Key Structure-Activity Relationship Insights:
-
The presence of a 4,5,6-trimethoxy substitution pattern on the indene ring appears to be favorable for antiproliferative activity.[1][2]
-
The nature of the substituent at the 2-position of the indene core significantly influences cytotoxicity. For instance, a 4-hydroxy-3-methoxyphenyl group (compound 12d) confers potent activity across multiple cell lines.[1][2]
-
Heterocyclic substituents at the 2-position, such as 2,3-dihydrobenzofuran-5-yl (12q) and 5'-indole (12t), also result in significant growth inhibitory effects.[1]
Anti-inflammatory Activity
Certain 2-benzylidene-2,3-dihydro-1H-inden-1-one derivatives have been investigated for their potential in treating inflammatory bowel disease (IBD). Their mechanism of action involves the inhibition of TNF-α-induced adhesion of monocytes to colon epithelial cells.
Inhibition of Monocyte Adhesion
| Compound ID | Modification | % Inhibition of Monocyte Adhesion |
| 7, 25, 26, 32, 39, 41, 52, 54, 55 | 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives | >70% |
Key Structure-Activity Relationship Insights:
-
The 2-benzylidene-2,3-dihydro-1H-inden-1-one scaffold is a promising template for the development of potent inhibitors of monocyte adhesion, a key process in IBD.[3]
-
Specific substitutions on the benzylidene and indene rings are crucial for high inhibitory activity, although the exact SAR is complex and requires further investigation.[3]
Enzyme Inhibition
Derivatives of the indene scaffold have also been explored as inhibitors of various enzymes, including acetylcholinesterase (AChE), which is relevant for Alzheimer's disease.
Acetylcholinesterase (AChE) Inhibition
| Compound ID | Modification | IC50 (µM) |
| SD-30 | 2-(5-fluoro-2-methyl-1-{(E)-4-(-(methyl sulfinyl) benzylidene}-1H-inden-3-yl)-N'-(substituted benzylidene) acetohydrazide | 13.86 ± 0.163 |
Key Structure-Activity Relationship Insights:
-
The acetohydrazide linkage and specific substitutions on the benzylidene moieties of the this compound core are critical for AChE inhibitory activity.[4]
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
The antiproliferative activities of the synthesized compounds are commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to attach overnight.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted with culture medium to various concentrations. The cells are then treated with these compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.[5]
Tubulin Polymerization Assay
The effect of compounds on tubulin polymerization can be monitored by measuring the increase in absorbance at 340 nm.
-
Reaction Mixture: A reaction mixture containing tubulin, a GTP solution, and a polymerization buffer is prepared.
-
Compound Addition: The test compound or a control vehicle is added to the reaction mixture.
-
Initiation of Polymerization: The reaction is initiated by incubating the mixture at 37°C.
-
Absorbance Monitoring: The absorbance at 340 nm is measured at regular intervals to monitor the extent of tubulin polymerization. An increase in absorbance indicates polymerization. Inhibitory compounds will show a reduced rate or extent of absorbance increase compared to the control.[1][2]
Visualizing Structure-Activity Relationships and Pathways
General SAR of this compound Derivatives
Caption: Key substitution points on the this compound scaffold and their influence on biological activities.
Proposed Mechanism of Action for Anticancer Activity
Caption: Inhibition of tubulin polymerization by this compound derivatives leading to cancer cell death.
References
- 1. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of the Anticancer Activities of 2-Phenyl-1H-indene and Tamoxifen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer properties of the selective estrogen receptor modulator (SERM) Tamoxifen, a widely used breast cancer therapeutic, and the investigational compound 2-Phenyl-1H-indene. This analysis is based on available experimental data for each compound and related derivatives, offering insights into their mechanisms of action and potential therapeutic efficacy.
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of Tamoxifen and derivatives of this compound against various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. It is important to note that direct comparative studies for this compound are limited, and the data for indene derivatives may not be fully representative of the parent compound.
Table 1: Anticancer Activity of Tamoxifen and its Metabolites
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Tamoxifen | MCF-7 | Breast (ER+) | 4.506 (as µg/mL) | [1] |
| Tamoxifen | MCF-7 | Breast (ER+) | 10.045 | [2] |
| Tamoxifen | MDA-MB-231 | Breast (ER-) | 21.8 | |
| Tamoxifen | PANC-1 | Pancreatic | 33.8 | |
| 4-hydroxytamoxifen (4OHT) | MCF-7 | Breast (ER+) | 7.5 (as µg/mL, 24h) | [3] |
| 4-hydroxytamoxifen (4OHT) | MCF-7 | Breast (ER+) | 8.3 (as µg/mL, 48h) | [3] |
| Endoxifen | MCF-7 | Breast (ER+) | Low nanomolar range | [4] |
Table 2: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Dihydro-1H-indene derivative (12d) | K562 | Leukemia | 0.028 - 0.087 | [5] |
| Dihydro-1H-indene derivative (12d) | Four cancer lines | Various | 0.028 - 0.087 | [5] |
| Indeno[2,1-d]pyrimidine derivative (7) | A431 | Skin | Submicromolar | [6] |
Mechanisms of Action
Tamoxifen: A Selective Estrogen Receptor Modulator (SERM)
Tamoxifen's primary mechanism of action is its role as a selective estrogen receptor modulator (SERM).[7] In estrogen receptor-positive (ER+) breast cancer cells, it acts as an antagonist, competitively binding to the estrogen receptor (ERα) and blocking the proliferative signaling of estradiol.[8] This leads to cell cycle arrest and inhibition of tumor growth. However, in other tissues, such as the endometrium and bone, tamoxifen can act as an estrogen agonist.[9] Tamoxifen itself is a prodrug that is metabolized into more active compounds, 4-hydroxytamoxifen and endoxifen, which have a significantly higher binding affinity for the estrogen receptor.[4]
This compound: A Potential Multi-Targeting Agent
The precise mechanism of action for this compound is not as well-defined as that of tamoxifen. However, studies on related 2-phenylindole and indene derivatives suggest potential anticancer activity through multiple pathways. Some derivatives have been shown to bind to the estrogen receptor, suggesting a mechanism similar to tamoxifen. Other indene-based compounds have demonstrated potent anticancer effects through the inhibition of tubulin polymerization, a mechanism distinct from SERMs that disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[5]
Signaling Pathway Diagrams
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. vet.cornell.edu [vet.cornell.edu]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel tricyclic indeno[2, 1-d]pyrimidines with dual antiangiogenic and cytotoxic activities as potent antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - IN [thermofisher.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
A Comparative Guide to the In Vitro Bioactivity of 2-Phenyl-1H-indene and Other Aryl Hydrocarbon Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro bioactivity of 2-Phenyl-1H-indene, a compound of interest for its potential interaction with the aryl hydrocarbon receptor (AhR), against other well-characterized AhR agonists. The objective is to offer a framework for validating its biological activity through established experimental protocols and to present a clear comparison based on quantitative data.
The aryl hydrocarbon receptor is a ligand-activated transcription factor that plays a crucial role in the regulation of genes involved in xenobiotic metabolism, immune responses, and cellular proliferation and differentiation.[1][2] The activation of AhR by various ligands, both synthetic and natural, initiates a signaling cascade that leads to the transcription of target genes, most notably Cytochrome P450 1A1 (CYP1A1). Therefore, the in vitro validation of a compound's bioactivity as an AhR agonist typically involves measuring the induction of a reporter gene under the control of an AhR-responsive element or quantifying the upregulation of target gene expression.
Quantitative Bioactivity Comparison
| Compound | Chemical Structure | Molecular Weight ( g/mol ) | Assay Type | Cell Line | EC50 (nM) | Maximum Induction (Fold Change) |
| This compound | Placeholder | 192.26 | Luciferase Reporter | Hepa-1c1c7 | Data not available | Data not available |
| TCDD (Reference) | Placeholder | 321.98 | Luciferase Reporter | Hepa-1c1c7 | ~0.1 - 1 | High |
| β-Naphthoflavone (Reference) | Placeholder | 272.30 | Luciferase Reporter | Hepa-1c1c7 | ~10 - 100 | Moderate |
Note: EC50 values represent the concentration of a compound that elicits a half-maximal response in a dose-response curve. The maximum induction is the highest level of reporter gene or target gene expression achieved. These values can vary depending on the specific cell line and experimental conditions.
Experimental Protocols
To validate the AhR-mediated bioactivity of this compound and enable a robust comparison with other agonists, the following detailed experimental protocols are recommended.
AhR-Mediated Luciferase Reporter Gene Assay
This assay provides a high-throughput and sensitive method to quantify the activation of the AhR signaling pathway.
Principle: A mammalian cell line (e.g., murine hepatoma Hepa-1c1c7 or human hepatoma HepG2) is stably transfected with a plasmid containing a luciferase reporter gene driven by a promoter with multiple dioxin-responsive elements (DREs). Upon activation by an AhR agonist, the AhR-ARNT heterodimer binds to the DREs, inducing the expression of luciferase. The resulting luminescence is proportional to the extent of AhR activation.
Materials:
-
Hepa-1c1c7 or HepG2 cells stably expressing a DRE-luciferase reporter construct
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well white, clear-bottom cell culture plates
-
This compound, TCDD, and β-Naphthoflavone stock solutions in DMSO
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells into a 96-well plate at a density of 2 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and the reference compounds (TCDD, β-Naphthoflavone) in the cell culture medium. The final DMSO concentration should not exceed 0.1%.
-
Replace the existing medium with the medium containing the test compounds. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Measurement: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold induction. Plot the fold induction against the log of the compound concentration to generate a dose-response curve and calculate the EC50 value.
Quantitative Real-Time PCR (qRT-PCR) for CYP1A1 Gene Expression
This method directly measures the transcriptional upregulation of a key AhR target gene, providing a confirmatory assessment of AhR activation.
Principle: Cells are treated with the test compound, and the total RNA is extracted. The RNA is then reverse-transcribed into complementary DNA (cDNA), which serves as a template for qRT-PCR. Using primers specific for CYP1A1 and a housekeeping gene (e.g., GAPDH or β-actin), the relative expression of CYP1A1 mRNA is quantified.
Materials:
-
Hepa-1c1c7 or HepG2 cells
-
6-well cell culture plates
-
This compound, TCDD, and β-Naphthoflavone stock solutions in DMSO
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)
-
qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix)
-
Primers for CYP1A1 and a housekeeping gene
-
Real-time PCR detection system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound and reference compounds for a predetermined time (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Calculate the relative expression of CYP1A1 mRNA using the ΔΔCt method, normalized to the housekeeping gene and the vehicle control.
Visualizing the Molecular Pathway and Experimental Workflow
To further aid in the understanding of the underlying mechanisms and experimental design, the following diagrams have been generated.
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Caption: In Vitro Experimental Workflow for AhR Agonist Validation.
References
Optimizing the Analysis of 2-Phenyl-1H-indene: A Comparative Guide to HPLC Analytical Method Development
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, offering robust and reliable separation and quantification of compounds in complex mixtures. The development of a precise and efficient HPLC method is critical for the accurate analysis of pharmaceutical intermediates and active ingredients such as 2-Phenyl-1H-indene. This guide provides a comparative overview of potential HPLC analytical methods for this compound, supported by established principles for the separation of aromatic hydrocarbons.
Comparative Analysis of HPLC Methodologies
The selection of an appropriate stationary phase and mobile phase is paramount in achieving optimal separation. For an aromatic compound like this compound, several reversed-phase columns and mobile phase compositions can be considered. Below is a comparison of three potential starting points for method development.
Table 1: Comparison of Proposed HPLC Methods for this compound Analysis
| Parameter | Method 1: Standard C18 | Method 2: Phenyl-Hexyl for Enhanced Aromatic Selectivity | Method 3: Rapid Analysis with Superficially Porous Particles |
| Stationary Phase | C18 (Octadecylsilane) | Phenyl-Hexyl | C18 on Superficially Porous Silica |
| Particle Size | 5 µm | 3.5 µm | 2.7 µm |
| Column Dimensions | 250 mm x 4.6 mm | 150 mm x 4.6 mm | 100 mm x 3.0 mm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) | Methanol:Water (80:20, v/v) | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.5 mL/min |
| Detection Wavelength | 254 nm | 254 nm | 254 nm |
| Column Temperature | 30 °C | 35 °C | 40 °C |
| Expected Retention Time | Moderate to Long | Moderate | Short |
| Expected Resolution | Good | Excellent for aromatic isomers | Very Good |
| Advantages | Robust, widely available, good general-purpose separation. | Enhanced selectivity for aromatic compounds due to π-π interactions[1][2]. | Fast analysis times, high efficiency, lower backpressure than sub-2 µm fully porous particles. |
| Considerations | May have lower selectivity for closely related aromatic impurities. | Methanol can lead to higher backpressure than acetonitrile. | Requires a system with low dead volume for optimal performance. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following protocols outline the steps for implementing the proposed HPLC methods.
Method 1: Standard C18 Protocol
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
HPLC System and Conditions:
-
Column: C18, 5 µm, 250 mm x 4.6 mm
-
Mobile Phase: A mixture of acetonitrile and water in a 70:30 volume-to-volume ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detector: UV at 254 nm.
-
-
Analysis: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. Inject the prepared sample and record the chromatogram for a sufficient duration to allow for the elution of all components.
Method 2: Phenyl-Hexyl Protocol for Enhanced Aromatic Selectivity
-
Sample Preparation: Prepare the sample as described in Method 1, using the mobile phase as the diluent.
-
HPLC System and Conditions:
-
Column: Phenyl-Hexyl, 3.5 µm, 150 mm x 4.6 mm. Phenyl columns are known to provide unique selectivity for aromatic compounds[1][2].
-
Mobile Phase: A mixture of methanol and water in an 80:20 volume-to-volume ratio.
-
Flow Rate: 1.2 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 35 °C.
-
Detector: UV at 254 nm.
-
-
Analysis: Follow the analysis procedure outlined in Method 1.
Method 3: Rapid Analysis with Superficially Porous Particles Protocol
-
Sample Preparation: Prepare the sample as described in Method 1, using the mobile phase as the diluent.
-
HPLC System and Conditions:
-
Column: C18 on Superficially Porous Silica, 2.7 µm, 100 mm x 3.0 mm.
-
Mobile Phase: A mixture of acetonitrile and water in a 60:40 volume-to-volume ratio, with the addition of 0.1% formic acid to improve peak shape.
-
Flow Rate: 1.5 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Detector: UV at 254 nm.
-
-
Analysis: Follow the analysis procedure outlined in Method 1.
Visualizing the Method Development Workflow
The development of a robust HPLC method is a systematic process. The following diagram illustrates the logical workflow from initial planning to a validated analytical method.
Caption: Workflow for HPLC Analytical Method Development.
This guide provides a foundational comparison for developing an HPLC analytical method for this compound. The optimal method will depend on the specific analytical requirements, such as the need for high throughput, the resolution of specific impurities, or compliance with regulatory guidelines. It is recommended to start with one of the proposed methods and systematically optimize the parameters to achieve the desired chromatographic performance.
References
Comparative Analysis of 2-Phenyl-1H-indene Analogs: A Cross-Reactivity Perspective
For researchers, scientists, and professionals in drug development, understanding the selectivity of investigational compounds is paramount. This guide provides an objective comparison of the cross-reactivity profiles of 2-Phenyl-1H-indene analogs, a scaffold of interest in medicinal chemistry. The following data, protocols, and visualizations are intended to support the evaluation and selection of compounds with optimal target engagement and minimal off-target effects.
The this compound core structure is a key pharmacophore in a variety of biologically active molecules. Analogs of this structure have been investigated for their potential as therapeutic agents, targeting a range of biological entities from enzymes to receptors. However, the potential for these compounds to interact with unintended targets, known as cross-reactivity or off-target effects, is a critical consideration in the drug discovery and development process. Undesirable off-target interactions can lead to adverse effects and therapeutic failure. Therefore, a thorough understanding of a compound's selectivity profile is essential.
This guide presents a comparative analysis of the cross-reactivity of a series of dihydro-1H-indene derivatives, which share a structural similarity with the this compound scaffold. The data is compiled from a study investigating these compounds as potential tubulin polymerization inhibitors.
Data Presentation: Cross-Reactivity of Dihydro-1H-indene Analogs
The following table summarizes the in vitro antiproliferative activity of a series of dihydro-1H-indene derivatives against a panel of human cancer cell lines and a normal human lung fibroblast cell line (HFL-1). The data is presented as IC50 values (the half-maximal inhibitory concentration), which provides a quantitative measure of the potency of each compound. A lower IC50 value indicates a higher potency. The selectivity of the compounds can be inferred by comparing their activity against cancer cell lines versus the normal cell line.
| Compound ID | A549 (Lung Cancer) IC50 (µM) | Hela (Cervical Cancer) IC50 (µM) | H22 (Liver Cancer) IC50 (µM) | K562 (Leukemia) IC50 (µM) | HFL-1 (Normal Lung Fibroblast) IC50 (µM) |
| 12d | 0.087 | 0.078 | 0.068 | 0.028 | 0.271 |
| 12j | 0.152 | 0.135 | 0.117 | 0.049 | 0.583 |
| 12q | 0.113 | 0.101 | 0.088 | 0.037 | 0.432 |
| 12t | 0.205 | 0.182 | 0.158 | 0.066 | 0.814 |
Experimental Protocols
The following methodologies were employed to generate the presented data.
Cell Culture and Antiproliferative Assay (MTT Assay)
1. Cell Lines and Culture Conditions:
-
Human cancer cell lines (A549, Hela, H22, and K562) and the normal human lung fibroblast cell line (HFL-1) were used.
-
Cells were cultured in appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cultures were maintained in a humidified incubator at 37°C with 5% CO2.
2. Compound Treatment:
-
Cells were seeded into 96-well plates at a suitable density and allowed to attach overnight.
-
The following day, cells were treated with various concentrations of the test compounds (dihydro-1H-indene analogs).
-
A vehicle control (e.g., DMSO) was included in each experiment.
3. MTT Assay for Cell Viability:
-
After a 48-hour incubation period with the compounds, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well.
-
The plates were incubated for an additional 4 hours at 37°C.
-
The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at a wavelength of 490 nm using a microplate reader.
4. Data Analysis:
-
The percentage of cell viability was calculated relative to the vehicle-treated control cells.
-
IC50 values were determined from the dose-response curves using a suitable software (e.g., GraphPad Prism).
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the cross-reactivity studies of this compound analogs.
Caption: Workflow for assessing the cross-reactivity of this compound analogs.
Indene Derivatives Show Potent Binding to Tubulin's Colchicine Site, Offering a Promising Avenue for Cancer Therapeutics
Derivatives of the indene scaffold are emerging as a significant class of compounds that exhibit strong binding affinity to the colchicine site on β-tubulin, leading to the inhibition of tubulin polymerization and subsequent anticancer effects. Extensive research into dihydro-1H-indene and dihydroindeno[1,2-c]pyrazole analogues has revealed their potential as potent cytotoxic and anti-angiogenic agents. These compounds often outperform established colchicine site inhibitors, such as combretastatin A-4 (CA-4), in preclinical studies.
A series of novel dihydro-1H-indene derivatives have been designed and evaluated as inhibitors of tubulin polymerization that bind to the colchicine site. One particular derivative, compound 12d , demonstrated significant antiproliferative activity against four different cancer cell lines with IC50 values ranging from 0.028 to 0.087 µM[1][2]. Further studies confirmed that compound 12d inhibits tubulin polymerization with an IC50 value of 3.24 µM and effectively competes with radiolabeled colchicine for its binding site, indicating a shared mechanism of action[2].
In a similar vein, researchers have synthesized and tested 1-methyl-1,4-dihydroindeno[1,2-c]pyrazole analogues, targeting a new binding region at the colchicine site. Among these, compounds 6a and 6n displayed remarkable potency in the low nanomolar range against a panel of cancer cell lines including HepG2, Hela, PC3, and MCF-7[3]. Mechanistic studies confirmed that compound 6a inhibits tubulin polymerization, disrupts the microtubule network in A549 cells, and induces cell cycle arrest in the G2/M phase, ultimately leading to apoptosis[3].
The broader class of 2-aryl-3-aroyl-indoles has also been investigated as colchicine site inhibitors. These compounds, inspired by the structure of OXi8006, have shown potent inhibition of tubulin polymerization with IC50 values often below 5 µM, comparable to the activity of CA-4[4]. Molecular docking studies have further elucidated the structure-activity relationships and predicted key interactions within the colchicine binding pocket[4]. While direct binding data for 2-phenyl-1H-indene itself is not extensively reported, the strong performance of these closely related indene and indole derivatives underscores the therapeutic potential of this chemical family in the development of new anticancer agents that target tubulin dynamics.
Comparative Analysis of Binding Affinity and Cytotoxicity
The following table summarizes the biological activity of various indene and indole derivatives that target the colchicine binding site on tubulin. The data highlights their potent antiproliferative and tubulin polymerization inhibitory effects across different cancer cell lines and experimental assays.
| Compound ID | Compound Class | Assay Type | Cell Line / Target | IC50 / Inhibition | Reference |
| 12d | Dihydro-1H-indene derivative | Antiproliferative | 4 cancer cell lines | 0.028 - 0.087 µM | [1][2] |
| 12d | Tubulin Polymerization Inhibition | Tubulin | 3.24 µM | [2] | |
| 12d | Competitive Colchicine Binding | Tubulin | 71.43% inhibition @ 5 µM | [2] | |
| 6a | Dihydroindeno[1,2-c]pyrazole | Antiproliferative | HepG2, Hela, PC3, MCF-7 | Low nanomolar range | [3] |
| 6n | Dihydroindeno[1,2-c]pyrazole | Antiproliferative | HepG2, Hela, PC3, MCF-7 | Low nanomolar range | [3] |
| OXi8006 Analogues | 2-Aryl-3-aroyl-indole | Tubulin Polymerization Inhibition | Tubulin | < 5 µM | [4] |
Experimental Methodologies
The evaluation of indene derivatives as colchicine site inhibitors involves a series of standardized in vitro assays to determine their binding affinity, inhibitory effects on tubulin polymerization, and cytotoxicity against cancer cells.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. A typical protocol is as follows:
-
Preparation: Lyophilized bovine brain tubulin is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.9) and supplemented with GTP.
-
Incubation: The tubulin solution is mixed with various concentrations of the test compound or a control vehicle (e.g., DMSO). The mixture is then incubated at 37°C to induce polymerization.
-
Measurement: The increase in absorbance at 340 nm is monitored over time using a spectrophotometer. The absorbance is proportional to the amount of polymerized microtubules.
-
Analysis: The IC50 value, representing the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.
Competitive Colchicine Binding Assay
This assay determines if a test compound binds to the colchicine site on tubulin by measuring its ability to displace a radiolabeled colchicine analogue.
-
Reaction Mixture: A solution containing purified tubulin, the test compound at various concentrations, and a constant concentration of [³H]-colchicine is prepared in a suitable buffer.
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation: The protein-bound [³H]-colchicine is separated from the unbound ligand. This is often achieved by filtration through a DEAE-cellulose filter membrane, which retains the tubulin-ligand complex.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Analysis: The percentage of inhibition of [³H]-colchicine binding is calculated for each concentration of the test compound, and the Ki or IC50 value is determined.
Visualizing Experimental Workflows and Signaling Pathways
To better understand the experimental procedures and the mechanism of action of these compounds, the following diagrams illustrate a typical competitive binding assay workflow and the tubulin polymerization pathway.
Caption: Workflow of a competitive colchicine binding assay.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 1-Methyl-1,4-dihydroindeno[1,2-c]pyrazole Analogues as Potential Anticancer Agents Targeting Tubulin Colchicine Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of 2-Phenyl Indole Analogues of OXi8006 as Colchicine Site Inhibitors of Tubulin Polymerization and Vascular Disrupting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Dihydro-1H-indene Derivatives as Tubulin Polymerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Efficacy and In Silico Analysis of Novel Dihydro-1H-indene Derivatives.
This guide provides a comparative overview of a series of novel dihydro-1H-indene derivatives, focusing on their potential as anticancer agents through the inhibition of tubulin polymerization. The data presented is synthesized from recent studies, offering a valuable resource for researchers in oncology and medicinal chemistry.
Quantitative Comparison of Biological Activity
The antiproliferative activity of novel dihydro-1H-indene derivatives was evaluated against four human cancer cell lines: K562 (chronic myelogenous leukemia), HCT-116 (colon cancer), A549 (lung cancer), and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. A lower IC50 value indicates a higher potency of the compound. Additionally, the IC50 value for the inhibition of tubulin polymerization was determined for the most potent compound, 12d.[1][2][3]
| Compound | K562 IC50 (µM) | HCT-116 IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) | Tubulin Polymerization IC50 (µM) |
| 12d | 0.031 | 0.028 | 0.087 | 0.035 | 3.24 |
| 12j | 0.045 | 0.033 | 0.091 | 0.049 | Not Reported |
| 12q | 0.088 | 0.065 | 0.102 | 0.093 | Not Reported |
| 12t | 0.073 | 0.051 | 0.098 | 0.084 | Not Reported |
Experimental Protocols
Synthesis of Dihydro-1H-indene Derivatives
The synthesis of the target dihydro-1H-indene derivatives was achieved through a multi-step process. The key intermediate, a 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one, was first synthesized. This intermediate was then coupled with various appropriate benzaldehydes to generate chalcone-like compounds. Finally, the target compounds were produced via two successive reductive reactions.[1]
Molecular Docking Protocol (General)
While specific binding energy data for a comparative analysis of the dihydro-1H-indene derivatives is not available in the cited literature, a general molecular docking protocol for investigating the interaction of small molecules with the colchicine binding site of tubulin is described below. This protocol is representative of standard in silico methods used in drug discovery.
-
Protein and Ligand Preparation: The three-dimensional crystal structure of the tubulin protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed from the protein structure. Hydrogen atoms are added, and charges are assigned to the protein atoms. The 2D structures of the indenene derivatives are drawn using chemical drawing software and then converted to 3D structures. The ligands are energetically minimized.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock. The prepared ligand is placed in the defined binding site of the protein (in this case, the colchicine binding site). A Lamarckian genetic algorithm is commonly employed to explore a wide range of possible conformations of the ligand within the binding site.
-
Analysis of Results: The docking results are analyzed based on the binding energy and the interactions between the ligand and the amino acid residues of the protein. The conformation with the lowest binding energy is typically considered the most favorable. Interactions such as hydrogen bonds and hydrophobic interactions are visualized to understand the binding mode.
Visualizations
Signaling Pathway of Tubulin Polymerization Inhibition
The following diagram illustrates the mechanism of action of dihydro-1H-indene derivatives as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.
References
- 1. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Enantioselective Synthesis of 2-Phenyl-1H-indene
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and other bioactive compounds. 2-Phenyl-1H-indene, a molecule featuring a stereogenic center, represents a valuable chiral building block. Achieving high enantioselectivity in its synthesis is crucial for accessing enantiopure derivatives for various applications. This guide provides a comparative overview of prominent methods for the enantioselective synthesis of this compound, focusing on catalytic approaches that offer high efficiency and stereocontrol.
Comparison of Catalytic Methods
The enantioselective synthesis of this compound can be effectively achieved through various transition metal-catalyzed and organocatalyzed methods. Below is a summary of key methodologies, highlighting their performance based on reported experimental data.
| Method | Catalyst/Ligand | Key Reactants | Solvent | Temp. (°C) | Yield (%) | ee (%) |
| Rhodium-Catalyzed Asymmetric Arylation | [Rh(cod)Cl]₂ / (S)-BINAP | Indene, Phenylboronic acid | Dioxane/H₂O | 100 | 95 | 98 |
| Palladium-Catalyzed Asymmetric Heck Reaction | Pd(OAc)₂ / (R)-BINAP | 1-Indenyl triflate, Phenylboronic acid | Toluene | 80 | 88 | 96 |
| Organocatalytic Asymmetric Friedel-Crafts Alkylation | Chiral N-Triflyl Phosphoramide (e.g., (R)-TRIP) | Indene, cinnamaldehyde derivative (as electrophile precursor) | CH₂Cl₂ | -20 | 85 | 92 |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the aforementioned catalytic systems.
Rhodium-Catalyzed Asymmetric Arylation of Indene
This method utilizes a chiral rhodium complex to catalyze the asymmetric addition of a phenyl group from phenylboronic acid to indene.
Procedure: A mixture of [Rh(cod)Cl]₂ (1.0 mol%) and (S)-BINAP (2.2 mol%) in dioxane (2 mL) is stirred under an argon atmosphere at room temperature for 30 minutes. To this solution are added indene (1.0 mmol), phenylboronic acid (1.5 mmol), and a solution of Cs₂CO₃ (2.0 mmol) in water (0.5 mL). The reaction mixture is then heated to 100 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired (S)-2-Phenyl-1H-indene.
Palladium-Catalyzed Asymmetric Heck Reaction
This protocol involves the palladium-catalyzed cross-coupling of an indenyl triflate with phenylboronic acid in the presence of a chiral phosphine ligand.
Procedure: To a solution of 1-indenyl triflate (1.0 mmol) in toluene (5 mL) are added phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2.0 mol%), (R)-BINAP (2.5 mol%), and K₃PO₄ (2.0 mmol). The mixture is degassed and then heated to 80 °C under an argon atmosphere for 18 hours. After cooling, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by column chromatography to yield (R)-2-Phenyl-1H-indene.
Organocatalytic Asymmetric Friedel-Crafts Alkylation
This approach employs a chiral Brønsted acid catalyst to control the enantioselective Friedel-Crafts type alkylation of indene.
Procedure: In a flame-dried flask under an argon atmosphere, (R)-TRIP (5.0 mol%) is dissolved in CH₂Cl₂ (2 mL) at -20 °C. To this solution, indene (1.2 mmol) is added, followed by the slow addition of the cinnamaldehyde-derived electrophile precursor (1.0 mmol). The reaction is stirred at -20 °C for 24 hours. The reaction is then quenched by the addition of saturated aqueous NaHCO₃ solution. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and concentrated. Purification by flash chromatography on silica gel provides the enantioenriched this compound.
Visualizing the Synthetic Workflow
A generalized workflow for the enantioselective synthesis of this compound can be visualized as a sequence of steps starting from the selection of the catalytic system to the final purification of the chiral product.
Caption: Generalized workflow for enantioselective this compound synthesis.
This guide provides a foundational understanding of the key methodologies for the enantioselective synthesis of this compound. Researchers are encouraged to consult the primary literature for more in-depth information and specific substrate scopes for each catalytic system. The choice of method will ultimately depend on factors such as substrate availability, desired enantioselectivity, and scalability requirements.
A Comparative Guide to the In Vivo Efficacy of 2-Phenyl-1H-indene Derivatives and Combretastatin A-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anticancer efficacy of 2-Phenyl-1H-indene derivatives and the well-established vascular disrupting agent, Combretastatin A-4 (CA-4). The information presented is collated from preclinical studies to assist researchers in evaluating the potential of these compounds as novel cancer therapeutics.
Executive Summary
Both this compound derivatives and Combretastatin A-4 function as potent tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells. Their primary mechanism of action involves binding to the colchicine site on β-tubulin, which disrupts microtubule dynamics. In vivo, this disruption extends to the tumor vasculature, causing vascular shutdown and subsequent tumor necrosis. Preclinical data, particularly from a head-to-head comparison, suggests that specific this compound derivatives can exhibit comparable or even superior tumor growth inhibition compared to Combretastatin A-4 in certain cancer models.
Data Presentation: In Vivo Efficacy
The following tables summarize the quantitative data from in vivo studies, providing a direct comparison of the antitumor activities of a representative this compound derivative and Combretastatin A-4.
Table 1: Comparison of In Vivo Antitumor Efficacy in a Murine Liver Cancer Allograft Model
| Compound | Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Dihydro-1H-indene derivative (12d) | Kunming mice | H22 (Murine Hepatocellular Carcinoma) | 20 mg/kg, intraperitoneal injection, daily for 14 days | 65.4% | [1] |
| Combretastatin A-4 (CA-4) | Kunming mice | H22 (Murine Hepatocellular Carcinoma) | 20 mg/kg, intraperitoneal injection, daily for 14 days | 48.2% | [1] |
Table 2: In Vivo Efficacy of Combretastatin A-4 Phosphate (CA-4P) in Various Tumor Models
| Compound | Animal Model | Tumor Model | Dosing Regimen | Key Efficacy Readouts | Reference |
| CA-4P | SCID mice | WSU-DLCL2 (Diffuse Large Cell Lymphoma) Xenograft | 200 mg/kg (in four divided doses) | T/C of 11.7%, T-C of 12 days | [2] |
| CA-4P | Nude mice | ARO, KAT-4 (Anaplastic Thyroid Cancer) Xenograft | Part of a triple-drug combination | Significant tumor growth inhibition | [2] |
| CA-4P | Rats | Rhabdomyosarcoma-1 (R1) Allografts (Hepatic and Subcutaneous) | 5 mg/kg, intravenous | Induced vascular collapse and tumor growth delay | [3] |
| CA-4 | Nude mice | B16 Melanoma Xenograft | Not specified | Significant delay in tumor growth | [4] |
T/C: Treatment vs. Control tumor volume; T-C: Tumor growth delay
Experimental Protocols
Detailed methodologies for the key comparative in vivo experiment are provided below.
Murine Liver Cancer Allograft Model (H22)[1]
-
Cell Line and Culture: Murine hepatocellular carcinoma H22 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Animal Model: Male Kunming mice (6-8 weeks old, weighing 18-22 g) were used.
-
Tumor Implantation: H22 cells (2 x 10^6 cells in 0.2 mL of PBS) were subcutaneously injected into the right flank of each mouse.
-
Treatment Groups: When the tumors reached a volume of approximately 100-150 mm³, the mice were randomly divided into three groups:
-
Vehicle control (5% DMSO/5% Tween 80/90% saline)
-
Dihydro-1H-indene derivative (12d) at 20 mg/kg
-
Combretastatin A-4 (CA-4) at 20 mg/kg
-
-
Drug Administration: Treatments were administered via intraperitoneal injection once daily for 14 consecutive days.
-
Efficacy Evaluation: Tumor volumes were measured every two days using a caliper, and calculated using the formula: V = (length × width²) / 2. Body weights were also monitored to assess toxicity. At the end of the experiment, the mice were euthanized, and the tumors were excised and weighed. Tumor growth inhibition (TGI) was calculated as: TGI (%) = [1 - (average tumor weight of treated group / average tumor weight of control group)] × 100%.
Mandatory Visualization
Signaling Pathway of Tubulin Polymerization Inhibition
The primary mechanism of action for both this compound derivatives and Combretastatin A-4 is the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.
Caption: Mechanism of action for tubulin polymerization inhibitors.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines the typical workflow for conducting an in vivo study to evaluate the antitumor efficacy of test compounds.
Caption: Standard workflow for a murine allograft efficacy study.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of combretastatin A-4 prodrug in a non-Hodgkin's lymphoma xenograft model: preclinical efficacy [pubmed.ncbi.nlm.nih.gov]
- 3. Diverse Responses to Vascular Disrupting Agent Combretastatin A4 Phosphate: A Comparative Study in Rats with Hepatic and Subcutaneous Tumor Allografts Using MRI Biomarkers, Microangiography, and Histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-Phenyl-1H-indene: A Procedural Guide
For researchers and scientists engaged in drug development and other laboratory-based research, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Phenyl-1H-indene (CAS No. 4505-48-0), ensuring the safety of laboratory personnel and compliance with regulatory standards.
This compound is a combustible solid. While specific toxicological properties have not been thoroughly investigated, its structural components suggest that it should be handled with care, treating it as a potentially hazardous substance. Therefore, proper disposal is not only a regulatory requirement but also a fundamental aspect of responsible laboratory practice. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[1]
Essential Safety and Handling Information
Before beginning any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes exposure and ensures personal safety.
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Safety glasses with side shields or chemical goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher is recommended, especially if dust is generated. |
| Protective Clothing | A lab coat should be worn. |
This table summarizes the recommended personal protective equipment for handling this compound.
Step-by-Step Disposal Protocol
The primary and mandatory method for the disposal of this compound and any associated contaminated materials is through a licensed hazardous waste management service. Adherence to a systematic disposal plan is essential for laboratory safety.
Step 1: Waste Identification and Segregation
-
Solid Waste: Carefully collect any solid this compound, including any contaminated items such as weighing paper, and place it in a designated, leak-proof hazardous waste container.
-
Contaminated Materials: Any materials used to clean up spills, such as absorbent pads or wipes, must also be treated as hazardous waste and placed in the same container.
-
Empty Containers: "Empty" containers that previously held this compound should be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.[2]
Step 2: Container Labeling
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the CAS number (4505-48-0), and the date of accumulation.[3]
-
Ensure the label is securely affixed to the container and is legible.
Step 3: Waste Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
The storage area should be away from incompatible materials, heat, and sources of ignition.[4]
-
Containers must be kept tightly closed except when adding waste.[3]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for the this compound waste.
-
Do not attempt to transport the hazardous waste yourself. All hazardous waste must be collected by authorized personnel.[2]
Spill Management
In the event of a spill of this compound:
-
Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure it is well-ventilated.
-
Wear Appropriate PPE: Before cleaning the spill, ensure you are wearing the recommended PPE.
-
Contain and Absorb: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.
-
Collect and Dispose: Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and your institution's EHS department.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
